molecular formula C20H17NO3 B3090160 DBCO-C3-Acid CAS No. 1207355-31-4

DBCO-C3-Acid

Numéro de catalogue: B3090160
Numéro CAS: 1207355-31-4
Poids moléculaire: 319.4 g/mol
Clé InChI: KDYPHAQTQRXDCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DBCO-C3-Acid is a useful research compound. Its molecular formula is C20H17NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-19(10-5-11-20(23)24)21-14-17-8-2-1-6-15(17)12-13-16-7-3-4-9-18(16)21/h1-4,6-9H,5,10-11,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYPHAQTQRXDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of DBCO-C3-Acid: A Technical Guide to Strain-Promoted Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and applications of Dibenzocyclooctyne-C3-Acid (DBCO-C3-Acid), a key reagent in the field of bioconjugation. We will delve into the core principles of its reactivity, present quantitative data for experimental design, and provide detailed protocols for its use in labeling and conjugation.

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a bifunctional molecule featuring a dibenzocyclooctyne (DBCO) group and a carboxylic acid. The DBCO moiety is the cornerstone of its utility, participating in a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][][3] This reaction is a type of "click chemistry," characterized by its high specificity, rapid kinetics, and biocompatibility.[3][4]

The driving force behind the SPAAC reaction is the significant ring strain within the DBCO group.[][3] This inherent molecular tension dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule.[3] This allows the reaction to proceed spontaneously and rapidly under mild, physiological conditions, such as at room temperature and in aqueous buffers.[3] The result is the formation of a stable, covalent triazole linkage.[1][3]

A paramount advantage of the DBCO-azide reaction is its bioorthogonality.[][5] The DBCO and azide (B81097) groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the reaction is highly specific and does not interfere with native biochemical processes.[][5][6][7] Crucially, SPAAC does not require a cytotoxic copper catalyst, which is necessary for the related Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This copper-free nature makes DBCO reagents, including this compound, ideal for applications involving live cells and in vivo studies.[1][][3][5]

The carboxylic acid group on this compound provides a handle for conjugation to other molecules, typically amines, through the formation of a stable amide bond. This is often achieved by activating the carboxylic acid with reagents like N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as EDC.[7]

Quantitative Data for Experimental Design

The efficiency and kinetics of DBCO-mediated reactions are critical for experimental planning. The following tables summarize key quantitative data gathered from various sources.

Table 1: Reaction Kinetics of DBCO with Azides

ReactantsSecond-Order Rate Constant (k₂)ConditionsSource
Peptide with azide and DBCO0.34 M⁻¹s⁻¹HBS buffer (pH 7.4), 25°C[8]
Benzyl azide and DBCO0.24 M⁻¹s⁻¹Not specified[9]
Phenyl azide and DBCO0.033 M⁻¹s⁻¹CH₃CN:H₂O = 3:1[9]

Table 2: Typical Experimental Parameters for DBCO Labeling

ParameterValueApplicationSource
Molar Excess of DBCO-NHS ester to Antibody6-foldTo achieve a degree of labeling of ~1.5[10]
Molar Excess of DBCO-NHS ester to Antibody20-30 foldAntibody activation[1][11]
Molar Excess of Azide-Molecule to DBCO-Antibody2-4 foldCopper-free click reaction[11]
Antibody Concentration~1 mg/mLAntibody activation[1][11]
DMSO Concentration in Reaction< 20%Antibody activation[1][11]
Incubation Time for Antibody Activation60 minutesRoom temperature[1][10][11]
Incubation Time for Click ReactionOvernight4°C[1][10][11]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound and its derivatives. The following are generalized protocols for common applications.

Activation of an Antibody with DBCO-NHS Ester

This protocol describes the introduction of a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Quenching solution (e.g., 100 mM Tris or glycine (B1666218) in water)

  • Spin desalting column

Procedure:

  • Prepare DBCO-NHS Ester Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.[11]

  • Antibody Preparation: Ensure the antibody is at a concentration of approximately 1 mg/mL in an amine-free buffer.[1][11]

  • Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.[1][11]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[1][11]

  • Quenching: Add the quenching solution (e.g., Tris) to a final concentration of 10-50 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[1][7][11]

  • Purification: Remove the unreacted DBCO-NHS ester and byproducts using a spin desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).[1]

Copper-Free Click Chemistry Conjugation of a DBCO-Activated Antibody

This protocol details the conjugation of the DBCO-activated antibody with an azide-containing molecule.

Materials:

  • DBCO-activated antibody

  • Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[5][11]

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation.[1][11]

  • Purification: Purify the final antibody conjugate using an appropriate method, such as size exclusion chromatography or HPLC, to remove any unreacted azide-functionalized molecule.[11]

  • Characterization: Validate the final conjugate using methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, and UV-Vis spectroscopy to determine the degree of labeling.[11][12]

Visualizing the Core Concepts

The following diagrams, created using the DOT language, illustrate the key mechanism, workflows, and advantages of this compound.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO This compound (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-Modified Biomolecule Azide->Triazole

Diagram 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Antibody_Labeling_Workflow start Start: Antibody Solution prep_dbco Prepare 10 mM DBCO-NHS in DMSO mix Mix Antibody and DBCO-NHS Ester start->mix prep_dbco->mix incubate Incubate 1 hr at Room Temp mix->incubate quench Quench with Tris Buffer incubate->quench purify Purify via Desalting Column quench->purify end DBCO-Activated Antibody purify->end

Diagram 2: Experimental workflow for activating an antibody with DBCO-NHS ester.

Copper_Free_Click_Workflow start Start: DBCO-Activated Antibody mix Mix DBCO-Antibody and Azide-Molecule start->mix azide Azide-Functionalized Molecule azide->mix incubate Incubate Overnight at 4°C mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify characterize Characterize (SDS-PAGE, UV-Vis) purify->characterize end Final Antibody Conjugate characterize->end

Diagram 3: Experimental workflow for copper-free click chemistry conjugation.

DBCO_Advantages center Advantages of DBCO Chemistry biocompatibility Biocompatibility (Copper-Free) center->biocompatibility bioorthogonality Bioorthogonality (High Specificity) center->bioorthogonality kinetics Fast Reaction Kinetics center->kinetics stability High Stability of Reactants and Product center->stability mild_conditions Mild Reaction Conditions center->mild_conditions

Diagram 4: Core advantages of DBCO-mediated bioconjugation.

References

An In-depth Technical Guide to the Core Principles of DBCO-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. At the forefront of this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of the principles, kinetics, and practical application of one of the most prominent SPAAC reactions: the Dibenzocyclooctyne (DBCO)-azide ligation.

Core Principles of DBCO-Azide Click Chemistry

DBCO-azide click chemistry is a bioorthogonal reaction that forms a stable covalent bond between a DBCO-containing molecule and an azide-functionalized molecule.[1][2] This reaction is a type of [3+2] cycloaddition, where the azide (B81097) acts as a 1,3-dipole and the alkyne in the DBCO ring serves as the dipolarophile.[3]

The primary driving force for this reaction is the significant ring strain of the cyclooctyne (B158145) ring in the DBCO molecule.[4][5] This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][6] This copper-free nature is a key advantage of SPAAC, making it highly suitable for in vivo applications and studies involving living cells.[2][7]

The resulting product of the DBCO-azide reaction is a stable triazole linkage.[1] Both the DBCO and azide functional groups are abiotic, meaning they do not typically react with naturally occurring functional groups found in biological systems, ensuring high specificity and minimizing off-target labeling.[7]

Key Features of DBCO-Azide Click Chemistry:

  • Biocompatibility: The reaction proceeds without a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[2]

  • High Efficiency: The reaction is characterized by fast kinetics and quantitative yields.[6]

  • Bioorthogonality: The DBCO and azide groups are highly selective for each other and do not interfere with native biological processes.[1]

  • Stability: The resulting triazole bond is highly stable under physiological conditions.[7]

  • Traceability: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm, which allows for the monitoring of the reaction progress.[6]

Quantitative Data Presentation

The reaction kinetics of SPAAC are a critical consideration for experimental design. The second-order rate constants (k₂) are influenced by the structure of the cyclooctyne and the azide. Below is a table summarizing the reaction rates of common cyclooctynes with benzyl (B1604629) azide.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0[8][9]
DIBOBenzyl Azide~0.3 - 0.7[8]
BCNBenzyl Azide~0.06 - 0.1[8]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

DBCO generally exhibits the fastest reaction kinetics, making it a preferred choice for applications requiring rapid labeling at low concentrations.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving DBCO-azide click chemistry.

Labeling of Proteins with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[10]

  • DBCO-NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).[10]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[10]

  • Desalting column or dialysis equipment.[10]

Procedure:

  • Prepare the DBCO-NHS Ester Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.[7]

  • Antibody Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.[7] Ensure the final DMSO concentration is below 20% to prevent protein denaturation.[7]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[1]

  • Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.[10] Incubate for 15 minutes at room temperature.[1]

  • Purify the DBCO-labeled Protein: Remove unreacted DBCO-NHS ester and quenching agent using a desalting column or dialysis.[10]

  • Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~310 nm. Store the DBCO-functionalized protein at -20°C. It is recommended to use it within a month for optimal reactivity.[1][10]

Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-activated biomolecule and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled biomolecule.

  • Azide-functionalized molecule (e.g., oligonucleotide, small molecule).

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free).[10]

Procedure:

  • Prepare the Reaction Mixture: Combine the DBCO-labeled biomolecule and the azide-functionalized molecule in the reaction buffer. A molar excess of one reactant (typically 1.5 to 10-fold) is often used to drive the reaction to completion.[11]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[11]

  • Purification: Purify the conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis.[2][12]

  • Validation: Confirm the formation of the conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC.[2]

Labeling of Nucleic Acids

This protocol provides a general guideline for labeling azide-modified RNA with a DBCO-functionalized dye.

Materials:

  • Azide-modified RNA.

  • DBCO-functionalized fluorescent dye.

  • RNAse-free 1x PBS or phosphate (B84403) buffer (pH 7.0-8.5).[13]

Procedure:

  • Determine Molar Amounts: Calculate the molar amounts of the azide-RNA and the DBCO-dye. A 10-fold molar excess of the DBCO-dye is recommended as a starting point.[13]

  • Set up the Reaction: In an RNAse-free tube, mix the azide-RNA and the DBCO-dye. Adjust the final volume with the reaction buffer.[13]

  • Incubation: Incubate the reaction for 1 hour at 37°C in the dark. Longer incubation at a lower temperature (e.g., 6 hours at 26°C) may improve efficiency.[13]

  • Purification: Purify the labeled RNA using a suitable method such as spin column purification to remove the unreacted dye.[13]

  • Quantification: Determine the degree of labeling by measuring the absorbance at 260 nm (for RNA) and the excitation maximum of the fluorescent dye.[13]

Mandatory Visualizations

Reaction Mechanism

SPAAC_Mechanism cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Transition_State Transition State DBCO->Transition_State [3+2] Cycloaddition Azide Azide Azide->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole

DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism.
Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Bio Prepare Biomolecule 1 (e.g., Protein in Amine-Free Buffer) Labeling Label Biomolecule 1 with DBCO Prep_Bio->Labeling Prep_Azide Prepare Biomolecule 2 (Azide-Functionalized) Click Perform Click Reaction (Mix DBCO-Biomolecule and Azide-Biomolecule) Prep_Azide->Click Prep_DBCO Prepare DBCO Reagent (e.g., DBCO-NHS in DMSO) Prep_DBCO->Labeling Quench Quench Reaction Labeling->Quench Purify1 Purify DBCO-Labeled Biomolecule Quench->Purify1 Purify1->Click Purify2 Purify Final Conjugate Click->Purify2 Validation Validate Conjugate (SDS-PAGE, MS, HPLC) Purify2->Validation

General Experimental Workflow for DBCO-Azide Click Chemistry.

References

DBCO-C3-Acid for copper-free bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DBCO-C3-Acid for Copper-Free Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology, drug development, and materials science, the ability to specifically and efficiently conjugate biomolecules is paramount. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for creating stable covalent linkages under biocompatible conditions.[][2][3] At the heart of this technology is a class of reagents known as dibenzocyclooctynes (DBCO), which react selectively with azides without the need for a cytotoxic copper catalyst.[][2] This guide provides a comprehensive technical overview of this compound, a versatile bifunctional linker that enables the incorporation of the DBCO moiety into a wide range of molecules for subsequent copper-free conjugation.

This compound features a strained dibenzocyclooctyne ring for highly efficient reaction with azides and a terminal carboxylic acid group that can be readily activated to react with primary amines.[4] This dual functionality makes it an invaluable reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, advanced imaging agents, and the functionalization of surfaces.[5][6][7][8] This document will delve into the core properties of this compound, provide detailed experimental protocols for its use, present key quantitative data in a structured format, and illustrate relevant workflows and mechanisms through diagrams.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following tables summarize the key specifications and storage recommendations for this reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 1207355-31-4[5][6][9]
Molecular Weight 319.36 g/mol [5][10]
Molecular Formula C₂₀H₁₇NO₃[5][6]
Appearance Off-white to light yellow solid[5]
Purity ≥95% (typically determined by HPLC)[4]
Solubility Soluble in DMSO and DMF[4][5]
Melting Point 163-164 °C

Table 2: Storage and Stability of this compound

ConditionDurationReferences
Powder 3 years at -20°C, 2 years at 4°C[5]
In Solvent (-80°C) 6 months[5]
In Solvent (-20°C) 1 month[5]

Note: For long-term storage, it is recommended to keep the compound in a dry, dark environment.[6] Solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5]

The Chemistry of Copper-Free Bioconjugation

The utility of this compound is rooted in the principles of strain-promoted alkyne-azide cycloaddition (SPAAC). The triple bond within the eight-membered ring of the DBCO moiety is highly strained, which significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097).[][3] This allows the reaction to proceed rapidly and with high specificity at physiological temperatures and pH, without the need for a copper catalyst.[][2] The resulting triazole linkage is highly stable.[2]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO-Functionalized Molecule Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide-Functionalized Molecule Azide->Triazole

Figure 1: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.

The reaction kinetics of DBCO with azides are generally fast, with second-order rate constants typically in the range of 0.34 M⁻¹s⁻¹ to 1 M⁻¹s⁻¹.[9][11][12] The reaction can often be completed within 4 to 12 hours at room temperature.[2][3]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in bioconjugation.

Activation of this compound to DBCO-NHS Ester

To react this compound with primary amines on biomolecules, it must first be activated to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere.

  • Add 1.1 equivalents of NHS to the solution.

  • Add 1.1 equivalents of DCC or EDC to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, if using DCC, filter off the dicyclohexylurea byproduct.

  • The resulting DBCO-NHS ester solution can be used directly in the subsequent conjugation reaction or the solvent can be evaporated for storage of the solid ester.

Protein Labeling with DBCO-NHS Ester

This protocol outlines a general procedure for labeling proteins with the in situ generated or purified DBCO-NHS ester.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) Mix Add DBCO-NHS Ester to Protein Solution Protein_Prep->Mix DBCO_Prep Prepare DBCO-NHS Ester Solution (e.g., in DMSO) DBCO_Prep->Mix Incubate Incubate at Room Temp (1-2 hours) Mix->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column, Dialysis, or HPLC) Quench->Purify Characterize Characterize Conjugate (e.g., UV-Vis for DOL, SDS-PAGE, HPLC) Purify->Characterize

Figure 2: Experimental workflow for labeling a protein with a DBCO-NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • DBCO-NHS ester solution (10 mM in anhydrous DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., desalting columns, dialysis cassettes, HPLC system)

Procedure:

  • Ensure the protein solution is in a buffer free of primary amines (e.g., Tris, glycine).

  • Bring the protein solution and DBCO-NHS ester solution to room temperature.

  • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically. The final concentration of the organic solvent should ideally be below 20%.[13]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.[13][14]

  • Remove the excess, unreacted DBCO reagent and quenching buffer by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[7]

Copper-Free Click Reaction with Azide-Modified Molecules

This protocol describes the reaction of a DBCO-labeled protein with an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein solution

  • Azide-functionalized molecule (e.g., small molecule drug, imaging agent, or another biomolecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 1.5 to 3-fold molar excess of the azide-containing molecule over the DBCO-protein is often recommended.[2]

  • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[2][13][15] Reaction times may vary depending on the specific reactants and their concentrations.[12]

  • The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.

  • Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography, or HPLC) to remove any unreacted azide-containing molecule.

Data Presentation and Characterization

Quantitative analysis is crucial for ensuring the quality and reproducibility of bioconjugation.

Determination of the Degree of Labeling (DOL)

The degree of labeling (DOL), or the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.

Table 3: Parameters for DOL Calculation

ParameterSymbolValueReferences
Molar Extinction Coefficient of DBCO at ~309 nm εDBCO12,000 M⁻¹cm⁻¹[2][15]
Molar Extinction Coefficient of IgG at 280 nm εAb210,000 M⁻¹cm⁻¹[15]
Correction Factor for DBCO absorbance at 280 nm CF1.089[13]

Calculation:

  • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

  • Calculate the concentration of the protein, correcting for the absorbance of DBCO at 280 nm:

    • Corrected A₂₈₀ = A₂₈₀ - (A₃₀₉ × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / εAb

  • Calculate the concentration of DBCO:

    • DBCO Concentration (M) = A₃₀₉ / εDBCO

  • Calculate the DOL:

    • DOL = DBCO Concentration / Protein Concentration

Characterization of Conjugates

Beyond DOL, a thorough characterization of the final conjugate is recommended.

Table 4: Techniques for Characterization of DBCO-Conjugates

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.
HPLC (SEC, RP, IEX) To assess purity, aggregation, and separate different labeled species.[7][16]
Mass Spectrometry (MS) To confirm the precise mass of the conjugate and determine the distribution of labeled species.
Logical Workflow for Bioconjugation Strategy

The selection of a bioconjugation strategy depends on the available functional groups on the biomolecules of interest.

Bioconjugation_Strategy Start Start: Need to Conjugate Molecule A and Molecule B Check_A Does Molecule A have a primary amine? Start->Check_A Activate_A Activate this compound to DBCO-NHS Ester Check_A->Activate_A Yes Introduce_Amine Introduce an amine to Molecule A Check_A->Introduce_Amine No Check_B Does Molecule B have an azide group? Click_Reaction Perform Copper-Free Click Reaction between A-DBCO and B-Azide Check_B->Click_Reaction Yes Introduce_Azide Introduce an azide to Molecule B Check_B->Introduce_Azide No Label_A Label Molecule A with DBCO-NHS Ester Activate_A->Label_A Label_A->Check_B End End: Purified Conjugate A-B Click_Reaction->End Introduce_Amine->Activate_A Introduce_Azide->Click_Reaction

Figure 3: Decision workflow for a bioconjugation strategy using this compound.

Conclusion

This compound is a powerful and versatile reagent that serves as a cornerstone for copper-free bioconjugation. Its ability to be readily activated and conjugated to amine-containing molecules, followed by a highly efficient and bioorthogonal reaction with azides, makes it an indispensable tool for researchers in a multitude of scientific disciplines. By providing a stable and specific linkage, this compound facilitates the construction of complex biomolecular architectures for advanced therapeutic and diagnostic applications. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this technology in the laboratory.

References

understanding strain-promoted alkyne-azide cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for covalently linking molecules in complex biological environments.[1][2][3] As a metal-free variant of "click chemistry," SPAAC circumvents the cellular toxicity associated with the copper catalyst used in the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it exceptionally well-suited for applications in living systems.[4][5][6][7] The reaction's high efficiency, selectivity, and biocompatibility have propelled its widespread adoption in fields ranging from chemical biology and proteomics to targeted drug delivery and materials science.[2][]

The driving force behind this reaction is the high ring strain of a cyclooctyne (B158145), which readily reacts with an azide (B81097) to form a stable triazole linkage without the need for external catalysts, heat, or light.[2][] This guide provides a comprehensive overview of the core principles of SPAAC, including its mechanism, kinetics, detailed experimental protocols, and key applications in scientific research and therapeutic development.

Core Mechanism: A Huisgen 1,3-Dipolar Cycloaddition

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction where a 1,3-dipole (the azide) reacts with a dipolarophile (the strained alkyne) to form a five-membered heterocyclic ring.[9][10] The high reactivity of cyclooctynes in SPAAC is a direct result of the significant ring strain (approximately 18 kcal/mol) imposed on the alkyne bond, which is forced to deviate substantially from its ideal linear geometry of 180°.[11] This stored energy lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures.[3][12] The formation of the less-strained, aromatic triazole product provides the thermodynamic driving force for the reaction.[3] Unlike CuAAC, which produces only the 1,4-substituted triazole, SPAAC typically results in a mixture of 1,4- and 1,5-regioisomers.[11]

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) TS Concerted [3+2] Cycloaddition Cyclooctyne->TS + Azide Azide (R-N3) Azide->TS Triazole Stable Triazole Linkage TS->Triazole Ring Strain Release

Diagram 1: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Kinetics and Reactivity of Common Cyclooctynes

The rate of the SPAAC reaction is a critical factor for its utility, especially in dynamic biological systems where rapid labeling at low concentrations is required.[13] The reactivity of the cyclooctyne is primarily governed by its ring strain and electronic properties. Various cyclooctynes have been developed to optimize reaction kinetics, stability, and solubility.[2] For instance, the fusion of aromatic rings, as seen in dibenzocyclooctynes (DBCO), and the addition of electron-withdrawing groups like fluorine atoms (e.g., DIFO) can significantly enhance reaction rates.[14][15]

Quantitative Comparison of Reaction Rates

The performance of different cyclooctynes is typically evaluated by their second-order rate constants (k₂) when reacted with a simple azide, such as benzyl (B1604629) azide. The table below summarizes reported rate constants for several widely used cyclooctynes.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Small, less lipophilic, but slower kinetics.[13][16]
DibenzocyclooctynolDIBO~0.3 - 0.7Second-generation cyclooctyne with good stability and reactivity.[13][16]
DibenzocyclooctyneDBCO~0.6 - 1.0Among the most popular and highly reactive cyclooctynes.[4][13]
BiarylazacyclooctynoneBARAC> 1.0Highly reactive due to amide incorporation and ring strain.[9][17]
Difluorinated CyclooctyneDIFO~0.08 - 0.8Fluorine atoms activate the alkyne through inductive effects.[1][9]
m[9+1]CPP-9.6 x 10⁻³A strained cycloparaphenylene with reactivity tuned by macrocycle connectivity.[18]
fluor[11+1]CPP-4.7 x 10⁻³Fluorination increases the rate approximately 10-fold compared to the non-fluorinated version.[18]

Note: Reaction rates are approximate and can vary based on the specific azide, solvent, temperature, and pH.[13][19]

Experimental Protocols

This section provides detailed methodologies for key SPAAC-related experiments.

Protocol 1: General Protein Labeling with a DBCO-Dye

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.

1. Materials and Reagents:

  • Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5), as an NHS ester or other reactive form.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Size-exclusion chromatography (SEC) column (e.g., desalting column) or dialysis equipment for purification.

  • Protein concentration assay kit.

  • SDS-PAGE and fluorescence imaging system for analysis.

2. Procedure:

  • Preparation of Reagents: Prepare a 10 mM stock solution of the DBCO-dye in anhydrous DMSO.[9]

  • Conjugation Reaction:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add a 10- to 20-fold molar excess of the DBCO-dye stock solution to the protein solution.[9] The final concentration of DMSO should ideally be kept below 10% (v/v) to prevent protein denaturation.[9]

    • Mix gently by inversion or slow vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9] The optimal time may vary depending on the reactivity of the specific cyclooctyne and the protein.

  • Purification: Remove unreacted DBCO-dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[9] Alternatively, perform dialysis against the same buffer with several buffer changes.

  • Characterization:

    • Confirm successful conjugation by running the labeled protein on an SDS-PAGE gel and visualizing it using a fluorescence scanner. A fluorescent band should appear at the molecular weight of the protein.

    • Determine the final protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry, accounting for the absorbance of both the protein and the dye.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Azide-Modified Protein Solution Mix Mix Protein and DBCO-Dye Protein->Mix DBCO_Dye DBCO-Dye Stock (in DMSO) DBCO_Dye->Mix Incubate Incubate (RT or 4°C) Mix->Incubate 10-20x molar excess Purify Remove Excess Dye (SEC or Dialysis) Incubate->Purify Analyze Characterize Conjugate (SDS-PAGE, UV-Vis) Purify->Analyze

Diagram 2: Experimental workflow for protein labeling via SPAAC.
Protocol 2: Determination of Second-Order Rate Constants

Reaction kinetics can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Visible (UV-Vis) spectrophotometry.[13][14]

Method: UV-Vis Spectrophotometry This method is suitable for cyclooctynes with a distinct UV absorbance that changes upon reaction.[12][14]

  • Setup: Work at a constant temperature (e.g., 25°C).[12]

  • Reactions: Prepare a solution of the cyclooctyne at a known low concentration (e.g., 6 x 10⁻⁵ M) in the desired solvent (e.g., methanol).[12]

  • Initiation: Start the reaction by adding a large excess (at least 10-fold) of the azide (e.g., benzyl azide) to the cyclooctyne solution to ensure pseudo-first-order kinetics.[12][14]

  • Monitoring: Immediately begin monitoring the reaction by recording the decay of the characteristic absorbance of the cyclooctyne over time at a specific wavelength (e.g., ~310-317 nm for DBCO/DIBO derivatives).[12][20]

  • Calculation: Plot the natural logarithm of the absorbance (ln[A]) versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the concentration of the azide.

Applications in Drug Development and Research

The biocompatibility of SPAAC makes it an invaluable tool for a wide range of applications where covalent bond formation is required in a biological context.[4][]

  • Live-Cell Imaging and Labeling: SPAAC allows for the specific labeling of biomolecules—such as proteins, glycans, and lipids—on or inside living cells without causing cellular disruption.[4][21][22] This enables real-time tracking of molecular dynamics and cellular processes.[23]

  • Antibody-Drug Conjugates (ADCs): In oncology, SPAAC is used to construct ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[4][24] This strategy enhances drug delivery to cancer cells while minimizing systemic toxicity.[24]

  • Proteomics and Activity-Based Profiling: SPAAC facilitates the enrichment and identification of specific protein subsets from complex cell lysates.[5] For example, metabolically incorporated azido-sugars can be used to tag glycoproteins, which are then captured using a cyclooctyne-biotin probe for subsequent analysis.[22]

  • Surface Modification and Materials Science: The reaction is used to functionalize surfaces, nanoparticles, and polymers for various biomedical and material science applications.[12]

ADC_Application cluster_synthesis ADC Synthesis (via SPAAC) cluster_action Mechanism of Action Antibody Antibody (with Azide) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Drug Cytotoxic Drug (with DBCO) Drug->ADC Targeting 1. ADC Targets Tumor Cell ADC->Targeting Binding 2. Binds to Surface Antigen Targeting->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Release 4. Drug Release in Lysosome Internalization->Release Apoptosis 5. Cell Death (Apoptosis) Release->Apoptosis

Diagram 3: Logical pathway for an Antibody-Drug Conjugate (ADC) created using SPAAC.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has become an indispensable reaction in the chemical biologist's and drug developer's toolkit. Its bioorthogonality, robust kinetics, and mild reaction conditions provide a reliable method for forging stable covalent bonds in the most demanding of environments—the living cell. As new generations of cyclooctynes with even faster kinetics and improved physicochemical properties continue to be developed, the scope and impact of SPAAC in advancing our understanding of biology and creating next-generation therapeutics will undoubtedly continue to expand.[14][23]

References

The Lynchpin of Bioconjugation: An In-depth Technical Guide to the DBCO-C3-Acid Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a deep dive into the chemical properties, applications, and experimental considerations of the DBCO-C3-Acid bifunctional linker, a cornerstone reagent in the field of bioconjugation and drug development. This document outlines the core principles of its reactivity, provides detailed experimental protocols, and presents quantitative data to enable researchers to effectively integrate this versatile linker into their workflows.

Core Concepts: Understanding the this compound Linker

The this compound linker is a heterobifunctional molecule featuring two key reactive moieties: a dibenzocyclooctyne (DBCO) group and a carboxylic acid. This dual functionality allows for a two-step conjugation strategy, making it an invaluable tool for linking a wide range of molecules.[1]

  • The DBCO Group: This highly strained alkyne is the reactive partner in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[1][2] A significant advantage of SPAAC is that it is a copper-free reaction, making it highly biocompatible and suitable for use in living systems where copper catalysts can be toxic.[2][3] The reaction between a DBCO group and an azide (B81097) is highly specific and efficient, proceeding with rapid kinetics to form a stable triazole linkage.[3][4]

  • The Carboxylic Acid Group: The terminal carboxylic acid provides a handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs. This is typically achieved by activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines to form a stable amide bond.[2][5]

The "C3" designation in the linker's name refers to the three-carbon (propyl) spacer that separates the DBCO and carboxylic acid functionalities.

Quantitative Data Summary

The efficiency and kinetics of the DBCO-azide reaction are critical parameters for experimental design. The following tables summarize key quantitative data related to the performance of DBCO linkers.

ParameterValueNotes
Molecular Formula C₂₀H₁₇NO₃
Molecular Weight 319.36 g/mol
CAS Number 1207355-31-4
Appearance Off-white to light yellow solid
Solubility Soluble in organic solvents like DMSO and DMF
Storage Conditions -20°C for long-term storageDBCO-functionalized molecules may show decreased reactivity over time.[6]

Table 1: Physicochemical Properties of this compound.

Azide SubstrateBufferTemperature (°C)pHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3-azido-L-alaninePBS2570.32 - 0.85
1-azido-1-deoxy-β-D-glucopyranosidePBS2570.32 - 0.85
3-azido-L-alanineHEPES2570.55 - 1.22
1-azido-1-deoxy-β-D-glucopyranosideHEPES2570.55 - 1.22
3-azido-L-alanineDMEM37~7.40.59 - 0.97
1-azido-1-deoxy-β-D-glucopyranosideRPMI37~7.40.27 - 0.77

Table 2: Second-Order Rate Constants for the Reaction of DBCO with Various Azides. Data from a study investigating the effects of buffer, pH, and temperature on SPAAC reaction rates.[7][8] Higher pH values generally increase reaction rates, except in HEPES buffer.[7][8]

Experimental Protocols

Activation of this compound with EDC/NHS

This protocol describes the in-situ activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[5]

  • Activation of Carboxylic Acid: In a microcentrifuge tube, dissolve the desired amount of this compound in Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the this compound.[6] Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6]

  • Conjugation to Amine-Containing Molecule: Immediately add the activated DBCO-linker solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the protein is a critical parameter to optimize, with a starting point of 1.5 to 10-fold molar excess of the linker being a common recommendation.[5]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted reagents and byproducts using a desalting column or other suitable purification methods like dialysis or HPLC.[5][9]

Copper-Free Click Chemistry Reaction

This protocol outlines the reaction between a DBCO-functionalized molecule and an azide-functionalized molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4, ensure it is azide-free)

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Reactant Preparation: Dissolve the DBCO- and azide-functionalized molecules in the reaction buffer to the desired concentrations.

  • Reaction Setup: Mix the DBCO- and azide-containing molecules in the reaction buffer. A molar excess of one reactant (typically 1.5 to 3-fold) is often used to drive the reaction to completion.[10]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C.[10] The reaction can be performed at temperatures up to 37°C to increase the reaction rate.[10]

  • Purification: Purify the final conjugate using a suitable method to remove any unreacted starting materials.[10]

Mandatory Visualizations

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates the two-stage process for synthesizing an Antibody-Drug Conjugate (ADC) using the this compound linker.

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Antibody Activation cluster_stage2 Stage 2: Payload Conjugation (Click Chemistry) DBCO_Acid This compound Activated_DBCO Activated DBCO-NHS Ester DBCO_Acid->Activated_DBCO Activation EDC_NHS EDC / NHS EDC_NHS->Activated_DBCO DBCO_Antibody DBCO-Functionalized Antibody Activated_DBCO->DBCO_Antibody Amine Coupling Antibody Antibody (with Lysine residues) Antibody->DBCO_Antibody ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC SPAAC Reaction Azide_Payload Azide-Payload (Drug) Azide_Payload->ADC Metabolic_Glycoengineering_Workflow cluster_cell Cellular Environment cluster_labeling Labeling Step Azide_Sugar Azide-Modified Sugar (e.g., Ac₄ManNAz) Metabolism Metabolic Pathway Azide_Sugar->Metabolism Uptake Azide_Glycan Cell Surface Glycan with Azide Groups Metabolism->Azide_Glycan Incorporation Labeled_Cell Labeled Cell Azide_Glycan->Labeled_Cell SPAAC Reaction DBCO_Probe DBCO-Functionalized Probe (e.g., DBCO-Fluorophore) DBCO_Probe->Labeled_Cell

References

An In-depth Technical Guide to the Reactivity of DBCO-C3-Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the reaction between DBCO-C3-Acid and primary amines, a cornerstone technique for bioconjugation in research and pharmaceutical development. We will delve into the reaction mechanism, critical parameters, quantitative data, and detailed experimental protocols.

Introduction: The Necessity of Activation

Dibenzocyclooctyne-C3-Acid (this compound) is a key reagent in copper-free click chemistry, valued for its ability to introduce a strained alkyne (DBCO) moiety onto biomolecules. However, it is crucial to understand that the carboxylic acid group of this compound does not react directly with primary amines to form a stable amide bond under standard physiological conditions. The reaction requires the carboxyl group to be chemically activated into a more reactive form.

The most common and effective method for this activation is the use of carbodiimide (B86325) chemistry, specifically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This process converts the carboxylic acid into a semi-stable NHS ester, which is highly reactive toward the primary amines found on proteins (e.g., the ε-amino group of lysine (B10760008) residues), amine-modified oligonucleotides, or other molecules.[1][2] The resulting DBCO-labeled molecule is then ready for highly specific, bioorthogonal conjugation to an azide-containing partner via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3]

The Core Reaction Mechanism

The conjugation of this compound to a primary amine is a two-step, one-pot reaction.[1]

  • Activation of the Carboxylic Acid: EDC first reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[1][4]

  • Formation of the Amine-Reactive Ester and Aminolysis: To prevent rapid hydrolysis of the unstable intermediate in aqueous solutions, NHS is added. NHS efficiently converts the O-acylisourea intermediate into a more stable DBCO-C3-NHS ester.[1] This activated ester then readily undergoes nucleophilic attack by a primary amine (-NH2), resulting in the formation of a stable, covalent amide bond and the release of NHS.[2]

Reaction_Mechanism DBCO_Acid This compound (-COOH) Intermediate O-acylisourea Intermediate (Unstable) DBCO_Acid->Intermediate Step 1: Activation EDC_NHS EDC + NHS EDC_NHS->Intermediate NHS_Ester DBCO-C3-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester NHS Capture Byproduct1 Isourea Byproduct Intermediate->Byproduct1 Conjugate DBCO-Amide Conjugate (Stable) NHS_Ester->Conjugate Step 2: Aminolysis Byproduct2 NHS NHS_Ester->Byproduct2 Hydrolysis Hydrolysis (Competing Reaction) NHS_Ester->Hydrolysis Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Conjugate Inactive_Acid Inactive this compound Hydrolysis->Inactive_Acid

Figure 1. Reaction mechanism for EDC/NHS-mediated coupling of this compound to a primary amine.

Quantitative Data Summary: Key Reaction Parameters

The efficiency of the conjugation is governed by several critical factors. The following table summarizes the key quantitative parameters for successful conjugation.

ParameterRecommended Value/ConditionRationale & NotesCitations
pH (Activation Step) 4.5 - 6.0EDC-mediated activation of carboxyl groups is most efficient in acidic conditions.[5]
pH (Coupling Step) 7.2 - 8.5 (Optimal: 8.3)This pH range ensures primary amines are deprotonated and nucleophilic, while minimizing rapid NHS ester hydrolysis. Below pH 7, amine protonation reduces reactivity. Above pH 9, hydrolysis outcompetes aminolysis.[2][6][7]
Reaction Buffer PBS, HEPES, Borate, BicarbonateBuffers must be free of primary amines (e.g., Tris, Glycine) and azides, as these will compete with the target molecule and the DBCO group, respectively.[6][8][9]
Molar Excess (Reagents) EDC: 2- to 5-fold over DBCO-AcidNHS: 1.2- to 2-fold over DBCO-AcidEnsures efficient activation of the carboxylic acid.[1]
Molar Excess (Linker) DBCO-linker: 1.5- to 30-fold over proteinThe optimal ratio is empirical. For antibodies, a 10- to 30-fold excess is a common starting point. Lower excesses are used for smaller molecules.[1][8][10]
Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are faster (30 min - 4 hours), while 4°C reactions are slower (overnight) but may be preferable for sensitive proteins.[6][9][11]
Reaction Time Activation: 15-30 minutesCoupling: 1-4 hours at RT, or overnight at 4°CIncubation times should be optimized for the specific biomolecule to maximize conjugation while minimizing potential degradation or aggregation.[1][6][12]
NHS Ester Hydrolysis Half-life at pH 7.0 (0°C): 4-5 hoursHalf-life at pH 8.6 (4°C): 10 minutesThis competing reaction underscores the importance of using freshly prepared reagents and performing the coupling reaction promptly after the activation step.[2][13]

Experimental Protocols

Below are detailed methodologies for the conjugation of this compound to amine-containing biomolecules, such as proteins.

Protocol 1: In Situ Activation of this compound and Conjugation to a Protein

This protocol describes the two-step, one-pot method where the this compound is activated and immediately used for conjugation.

A. Materials Required:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous, amine-free organic solvent (DMSO or DMF)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0[1]

  • Coupling Buffer: Amine-free buffer, e.g., 0.1 M Phosphate Buffer, pH 7.2-8.3[1][6]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0[1]

  • Amine-containing protein (1-5 mg/mL in Coupling Buffer)

  • Desalting column or dialysis equipment for purification

B. Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS powders to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a stock solution of this compound (e.g., 10 mg/mL or ~25 mM) in anhydrous DMSO.[1]

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 100 mM).[1]

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired volume of the this compound stock solution.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the amount of this compound.[1]

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the DBCO-C3-NHS ester.[1]

  • Conjugation to the Protein:

    • Immediately add the activated DBCO-NHS ester solution to your protein solution, which should be in the Coupling Buffer. Aim for a final organic solvent concentration below 15% to avoid protein precipitation.[14]

    • The molar excess of the DBCO linker to the protein should be optimized, but a 10- to 20-fold excess is a good starting point.[8][9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per mL of reaction).[1]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or quenched.[1]

  • Purification:

    • Remove excess reagents (unreacted DBCO linker, EDC/NHS byproducts) using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).[1]

Protocol 2: Conjugation Using a Pre-Activated DBCO-NHS Ester

This protocol is for when a commercially available or previously synthesized DBCO-NHS ester is used.

A. Materials Required:

  • DBCO-NHS Ester

  • Anhydrous, amine-free organic solvent (DMSO or DMF)

  • Coupling Buffer: Amine-free buffer, e.g., 0.1 M Phosphate or Bicarbonate Buffer, pH 8.3[6]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0[10]

  • Protein sample (1-10 mg/mL in Coupling Buffer)[15]

  • Desalting column or dialysis equipment

B. Procedure:

  • Prepare DBCO-NHS Ester Stock: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10][15] NHS esters are moisture-sensitive, and stock solutions in anhydrous solvent should be used promptly.[9]

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer at an optimal pH (7.2-8.5). If necessary, perform a buffer exchange.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20- to 30-fold for an antibody) of the DBCO-NHS ester stock solution to the protein solution.[10]

    • Gently mix and incubate for 60 minutes at room temperature or 2 hours on ice.[10][16]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[16]

  • Purify Conjugate: Purify the DBCO-labeled protein from excess reagents as described in Protocol 1. The purified conjugate can be used immediately or stored at 4°C.[10]

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for labeling a protein with this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (DBCO-Acid, EDC, NHS, Protein in Buffer) start->prep_reagents activation Activate this compound with EDC/NHS (15-30 min, RT) prep_reagents->activation conjugation Add Activated DBCO to Protein Solution activation->conjugation incubation Incubate (1-2h at RT or overnight at 4°C) conjugation->incubation quench Quench Reaction (Add Tris or Glycine) incubation->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify characterize Characterize & Store DBCO-labeled Protein purify->characterize end Ready for SPAAC Click Reaction characterize->end

Figure 2. General experimental workflow for protein conjugation with this compound.

Conclusion

The reaction of this compound with primary amines is a powerful and versatile method for installing the bioorthogonal DBCO handle onto biomolecules. Its success hinges on the indirect, two-step mechanism involving the activation of the carboxylic acid to a reactive NHS ester. By carefully controlling key parameters—most notably pH, buffer composition, and reagent stoichiometry—researchers can achieve high conjugation efficiencies. The protocols and data provided in this guide offer a robust framework for professionals in drug development and life sciences to effectively utilize this essential bioconjugation chemistry for applications ranging from antibody-drug conjugates to advanced molecular imaging.

References

An In-depth Technical Guide on the Core Principles of DBCO Ring Strain and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, reactivity, and practical applications of dibenzocyclooctyne (DBCO) in the realm of bioconjugation and drug development. Central to its utility is the inherent ring strain of the cyclooctyne (B158145) moiety, which enables highly efficient and bioorthogonal copper-free click chemistry reactions.

The Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary driving force behind the reactivity of DBCO is the significant ring strain within its eight-membered ring system, which incorporates a highly distorted alkyne bond.[1] This deviation from the ideal linear geometry of an alkyne lowers the activation energy for the [3+2] cycloaddition reaction with azides.[1][2] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), proceeds rapidly and selectively under physiological conditions without the need for a cytotoxic copper(I) catalyst, which is a significant advantage for in vivo applications.[3][4] The resulting product is a stable triazole linkage.[4][5]

The bioorthogonality of the DBCO-azide reaction is a key feature; neither the DBCO nor the azide (B81097) group typically interacts with native biological functional groups, ensuring high specificity and minimizing off-target reactions in complex biological environments.[3][6]

Quantitative Data on DBCO Reactivity and Properties

The efficiency of SPAAC reactions is critical for various applications. The following tables summarize key quantitative data related to the reaction kinetics of DBCO derivatives with different azides, the stability of DBCO compounds, and the photophysical properties of common DBCO-fluorophore conjugates.

Table 1: Second-Order Rate Constants for DBCO Derivatives with Various Azides

DBCO DerivativeAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
DBCOBenzyl Azide~0.6 - 1.0Room temperature
DIBOBenzyl Azide~0.3 - 0.7Room temperature
BCNBenzyl Azide~0.06 - 0.1Room temperature
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55–1.22HEPES buffer (pH 7), 25°C
sulfo-DBCO-amine3-azido-L-alanine0.27–0.77HEPES buffer (pH 7), 25°C
DBCO-Herceptin1-azido-1-deoxy-β-D-glucopyranoside0.18-0.37HEPES buffer (pH 7), 25°C
DBCO-PEG5-Herceptin1-azido-1-deoxy-β-D-glucopyranoside0.18-0.37HEPES buffer (pH 7), 25°C

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[7]

Table 2: Stability of DBCO Derivatives

DBCO DerivativeConditionStability/Half-life
DBCO-modified IgG4°C or -20°C for 4 weeks~3-5% loss of reactivity towards azides
DBCO-NHS esterpH 7.0, 0°CHalf-life of hydrolysis: 4-5 hours
DBCO-NHS esterpH 8.6, 4°CHalf-life of hydrolysis: 10 minutes
DBCO-maleimidepH 6.5 - 7.5Forms stable thioether bonds with sulfhydryls
DBCO-maleimidepH > 7.5Increased reactivity toward primary amines and hydrolysis

Table 3: Photophysical Properties of Common DBCO-Fluorophore Conjugates

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
AF488-DBCO~495~519~73,000~0.91[8]
Cy3-DBCO~550~570~150,000~0.15
Cy5-DBCO~646~670~250,000Not specified
FITC-DBCO~494~518~80,000~0.32

Note: Brightness is a product of the molar extinction coefficient and the quantum yield and can be influenced by the local environment of the fluorophore.

Experimental Protocols

Detailed methodologies are crucial for the successful application of DBCO chemistry. The following are representative protocols for the synthesis of a common DBCO derivative and its use in protein labeling.

Protocol 1: Synthesis of DBCO-NHS Ester

This protocol describes the synthesis of an amine-reactive DBCO-NHS ester from DBCO-acid.

Materials:

Procedure:

  • Dissolve DBCO-acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the DBCO-NHS ester.

Protocol 2: Protein Labeling with DBCO-NHS Ester

This protocol provides a general method for labeling a protein with a DBCO-NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare a stock solution of DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[9]

  • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to maintain protein stability.[8]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[10]

  • Purify the DBCO-labeled protein from excess, unreacted DBCO-NHS ester and byproducts using an SEC column or dialysis.[8]

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for DBCO).[8]

Protocol 3: Copper-Free Click Reaction with DBCO-labeled Protein

This protocol describes the reaction of a DBCO-labeled protein with an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-functionalized molecule (e.g., fluorescent probe, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Add a 2- to 4-fold molar excess of the azide-functionalized molecule to the DBCO-labeled protein solution.[11]

  • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[2]

  • The resulting conjugate can be purified from excess azide-functionalized molecule by SEC or dialysis if necessary.

  • Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to DBCO chemistry.

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_payload_mod Payload Preparation cluster_conjugation ADC Synthesis Ab Monoclonal Antibody (mAb) DBCO_Ab DBCO-functionalized mAb Ab->DBCO_Ab Lysine conjugation DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Ab ADC Antibody-Drug Conjugate (ADC) DBCO_Ab->ADC Copper-Free Click (SPAAC) Payload Cytotoxic Drug Azide_Payload Azide-functionalized Payload Payload->Azide_Payload Linker attachment Azide_Linker Azide-Linker Azide_Linker->Azide_Payload Azide_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Workflow for Antibody-Drug Conjugate (ADC) synthesis using DBCO.

EGFR_Signaling_Probe cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruitment EGF EGF EGF->EGFR Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation DBCO_Probe Azide-Probe + DBCO-Fluorophore ERK->DBCO_Probe Click Labeling of Azide-modified ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Visualizing EGFR/MAPK signaling with a DBCO-conjugated probe.

Applications in Drug Development and Research

The unique properties of DBCO have made it an invaluable tool in various aspects of drug development and biomedical research.

  • Antibody-Drug Conjugates (ADCs): DBCO chemistry allows for the precise and stable conjugation of potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.[12][13] The bioorthogonal nature of the reaction ensures that the conjugation process does not damage the antibody or the payload.

  • Targeted Drug Delivery: DBCO-functionalized nanoparticles or liposomes can be used to deliver therapeutic agents to specific sites in vivo.[14] This is often achieved through a pre-targeting approach where an azide-modified targeting moiety (e.g., an antibody) is administered first, followed by the DBCO-labeled drug carrier, which then "clicks" to the target site.[6][15]

  • Cellular Imaging and Tracking: Fluorescently labeled DBCO probes are widely used to visualize and track azide-modified biomolecules in living cells and organisms.[16][17] This enables the study of dynamic biological processes, such as protein trafficking and signaling pathways, with high specificity.[18][19] For instance, by metabolically incorporating azide-modified sugars into cellular glycans, researchers can specifically label and visualize cell surface carbohydrates.[15][20]

  • Biomolecule Labeling: The versatility of DBCO chemistry extends to the labeling of a wide range of biomolecules, including proteins, nucleic acids, and lipids, for various downstream applications in proteomics, genomics, and diagnostics.[6]

Conclusion

The development of DBCO and its application in strain-promoted alkyne-azide cycloaddition has revolutionized the field of bioconjugation. Its high reactivity, specificity, and biocompatibility have made it an essential tool for researchers and drug development professionals. The ability to perform highly efficient and controlled ligations in complex biological systems opens up a myriad of possibilities for the creation of next-generation therapeutics, advanced diagnostic tools, and for unraveling the intricate workings of biological systems. As research continues, the development of new DBCO derivatives with enhanced properties will further expand the scope and impact of this powerful chemical tool.

References

An In-depth Technical Guide to the Solubility of DBCO-C3-Acid in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-C3-Acid, a critical reagent in copper-free click chemistry. Understanding the solubility of this molecule in both organic solvents and aqueous buffers is paramount for its effective use in bioconjugation, drug delivery, and various labeling applications. This document offers quantitative solubility data, detailed experimental protocols, and a visual representation of the solution preparation workflow.

Core Concepts in this compound Solubility

Dibenzocyclooctyne (DBCO) reagents are foundational tools for strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst. However, the hydrophobic nature of the DBCO moiety often results in limited aqueous solubility. This compound, while possessing a carboxylic acid group to slightly enhance hydrophilicity, still presents challenges for direct dissolution in aqueous media.

For most applications, a two-step dissolution process is recommended: initial solubilization in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), followed by dilution into the desired aqueous buffer.

Quantitative Solubility Data

The solubility of this compound has been determined in DMSO and a specific aqueous formulation. This data is crucial for preparing stock solutions and final working solutions for various experimental setups.

Solvent/Buffer SystemConcentrationMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1][2]313.13 mM[1][2]Ultrasonic assistance may be required for complete dissolution. It is highly recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2]
Aqueous Formulation2.5 mg/mL7.83 mMThis is a suspended solution, suitable for certain applications like oral or intraperitoneal injections.[1]

Experimental Protocols

Preparation of a 100 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution vigorously.

  • If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath until the solution is clear.[1][2]

  • Store the stock solution at -20°C or -80°C for long-term stability. Refer to the manufacturer's guidelines for specific storage durations. Stock solutions at -80°C are typically stable for up to 6 months, while at -20°C, they should be used within one month.[1]

Preparation of a 2.5 mg/mL Aqueous Suspension

This protocol is designed to create a suspended solution of this compound in an aqueous system, which can be useful for in vivo studies.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (e.g., 0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly to ensure a homogenous suspension.[1]

  • This procedure yields a 2.5 mg/mL suspended solution of this compound.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for preparing a working aqueous solution of this compound from a DMSO stock solution, a common workflow in bioconjugation experiments.

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO (e.g., to 100 mg/mL) A->B C Vortex / Sonicate Until Dissolved B->C D Store Aliquots at -20°C / -80°C C->D E Thaw DMSO Stock Solution F Dilute into Aqueous Buffer (e.g., PBS) E->F G Vortex to Mix F->G H Ready for Bioconjugation G->H

Caption: Workflow for this compound Solution Preparation.

Signaling Pathways and Logical Relationships

In the context of this compound's application, a key logical relationship is its role in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction for bioconjugation.

G A This compound B Activation (e.g., EDC/NHS) A->B C Activated DBCO Ester B->C E DBCO-Labeled Biomolecule C->E Amide Bond Formation D Biomolecule with Amine (e.g., Antibody) D->E G Bioconjugate (Stable Triazole Linkage) E->G SPAAC Reaction F Azide-Modified Molecule F->G

Caption: Logical Flow of this compound in Bioconjugation.

References

Core Principles of DBCO Reagent Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of DBCO Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling dibenzocyclo-octyne (DBCO) reagents to ensure their stability and optimal performance in experimental workflows. As indispensable tools in copper-free click chemistry, the integrity of DBCO reagents is paramount for successful bioconjugation, labeling, and the development of targeted therapeutics.

Dibenzocyclooctyne (DBCO) is a strained alkyne that readily reacts with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1] While the DBCO-azide reaction itself is highly efficient and forms a stable triazole linkage, the DBCO moiety itself can be susceptible to degradation under certain conditions.[2] Understanding these sensitivities is crucial for obtaining reliable and reproducible results.

Key factors influencing DBCO stability include:

  • Temperature: Lower temperatures are consistently recommended for long-term storage.

  • Moisture: DBCO reagents, particularly those with active esters like NHS esters, are sensitive to hydrolysis.[2][3]

  • pH: Acidic conditions can lead to the degradation of the DBCO group.[4]

  • Light: Protection from light is often advised to prevent potential photo-degradation.[3]

  • Oxidizing Agents: Certain oxidizing agents can cleave the DBCO moiety.

  • Presence of Thiols: Some studies indicate that DBCO reagents can react with thiols, such as those present in glutathione (B108866) (GSH).[5]

Data Presentation: Quantitative Stability of DBCO Reagents

The following tables summarize the available quantitative data on the stability of DBCO reagents and their conjugates under various conditions.

Table 1: Stability of DBCO-Functionalized Molecules

MoleculeStorage ConditionsDurationStability/Reactivity LossReference(s)
DBCO-modified goat IgG4°C or -20°C4 weeks3-5% loss of reactivity towards azides[6]
DBCO-functionalized antibody-20°CUp to 1 monthDBCO group loses reactivity over time due to oxidation and addition of water[2][7]
DBCO-conjugates in serum (in presence of GSH)Not specified~71 minutes (Half-life)The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[5]
DBCO-modified oligosDeprotection with ammonium (B1175870) hydroxide (B78521) (65°C)2 hoursStable[8]
DBCO-modified oligosDeprotection with ammonium hydroxide (room temp)OvernightStable[8]
DBCO-modified oligosDeprotection with AMA (room temp)2 hoursSlight degradation of the cyclooctyne[8]

Table 2: General Storage Recommendations for DBCO Reagents

Reagent FormRecommended Storage TemperatureRecommended DurationKey ConsiderationsReference(s)
Solid Form-20°CUp to 1 year or moreProtect from light and moisture.[2][3]
Stock Solutions in Anhydrous Solvent (e.g., DMSO, DMF)-20°C2-3 monthsPrepare fresh for best results. Avoid frequent freeze-thaw cycles.[2][3]
Aqueous SolutionsPrepare fresh on the day of useNot recommended for storageDBCO stability in aqueous buffers can decrease over time.[3]

Experimental Protocols

Detailed methodologies for key experiments related to the handling and stability assessment of DBCO reagents are provided below.

Protocol 1: General Procedure for Protein Labeling with DBCO-NHS Ester

This protocol outlines the steps for conjugating a DBCO-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.

  • DBCO-NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting spin column or dialysis equipment for purification.

Procedure:

  • Reagent Preparation:

    • Allow the DBCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[10]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[10] The optimal molar excess should be determined empirically for each protein.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 20% to avoid protein precipitation.[11]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[10]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[10]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).[10]

Protocol 2: Assessing the Stability of DBCO-Conjugates in Serum via HPLC

This protocol provides a general method for determining the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).[5]

Materials:

  • DBCO-bioconjugate of interest.

  • Human or mouse serum.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (B52724) (ACN).

  • Trifluoroacetic acid (TFA).

  • HPLC system with a C18 column and UV detector.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.

    • Incubate both the serum and PBS samples at 37°C.[5]

  • Time-Point Collection:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[5]

  • Protein Precipitation:

    • To the serum aliquots, add three volumes of cold acetonitrile to precipitate the serum proteins.[5]

    • For the PBS control samples, dilute with the mobile phase.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[5]

  • HPLC Analysis:

    • Collect the supernatant and analyze it by reverse-phase HPLC.[5]

    • Monitor the peak corresponding to the intact bioconjugate.

    • The percentage of the intact conjugate at each time point is calculated relative to the T=0 time point.

Protocol 3: Determination of DBCO Labeling Efficiency (Degree of Labeling)

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.[6][9][12]

Materials:

  • Purified DBCO-labeled protein solution.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes or a NanoDrop spectrophotometer.

Procedure:

  • Absorbance Measurement:

    • Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and at approximately 309 nm (A309), which is the absorbance maximum for DBCO.[9][12]

  • Calculation of Protein Concentration:

    • Correct the A280 reading for the contribution of the DBCO chromophore:

      • Corrected A280 = A280 - (A309 × CF)

      • Where CF is the correction factor (e.g., 0.90 for some DBCO reagents).[9][12]

    • Calculate the molar concentration of the protein:

      • Protein Concentration (M) = Corrected A280 / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculation of DBCO Concentration:

    • Calculate the molar concentration of the DBCO moiety:

      • DBCO Concentration (M) = A309 / ε_DBCO

      • Where ε_DBCO is the molar extinction coefficient of the DBCO group at its absorbance maximum (approximately 12,000 M⁻¹cm⁻¹).[12]

  • Degree of Labeling (DOL) Calculation:

    • DOL = DBCO Concentration (M) / Protein Concentration (M)[12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the use of DBCO reagents.

G General Workflow for DBCO-Protein Conjugation cluster_activation Activation Step cluster_purification Purification & QC cluster_click Copper-Free Click Reaction Protein Protein in Amine-Free Buffer Reaction_Mix Reaction Mixture Protein->Reaction_Mix DBCO_NHS DBCO-NHS Ester in Anhydrous DMSO DBCO_NHS->Reaction_Mix Quench Quench Reaction (e.g., Tris Buffer) Reaction_Mix->Quench Incubate (RT or 4°C) Purify Purification (Desalting/Dialysis) Quench->Purify QC Quality Control (DOL Measurement) Purify->QC DBCO_Protein Purified DBCO-Protein QC->DBCO_Protein Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate Azide_Molecule Azide-Modified Molecule Azide_Molecule->Final_Conjugate

Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.

G Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism cluster_reactants Reactants DBCO DBCO (Strained Alkyne) TS [3+2] Cycloaddition Transition State DBCO->TS Strain-promoted Azide (B81097) Azide Azide->TS Product Stable Triazole Product TS->Product No Copper Catalyst Required G Troubleshooting Low DBCO Conjugation Yield cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues Start Low or No Conjugation Product Degraded_DBCO Degraded DBCO Reagent? Start->Degraded_DBCO Check Reagents Inactive_Azide Inactive Azide Moiety? Start->Inactive_Azide Check Reagents Suboptimal_pH Suboptimal pH? Start->Suboptimal_pH Check Conditions Wrong_Temp_Time Incorrect Temperature/Time? Start->Wrong_Temp_Time Check Conditions Incompatible_Buffer Incompatible Buffer Components? Start->Incompatible_Buffer Check Conditions Check_Storage Action: Check storage conditions. Use fresh reagents. Degraded_DBCO->Check_Storage Verify_Azide Action: Verify azide incorporation via an alternative method. Inactive_Azide->Verify_Azide Optimize_pH Action: Optimize pH (typically 6.0-9.0). Suboptimal_pH->Optimize_pH Optimize_Incubation Action: Increase incubation time or temperature (4-37°C). Wrong_Temp_Time->Optimize_Incubation Check_Buffer Action: Remove azides, primary amines, or sulfhydryls from buffer. Incompatible_Buffer->Check_Buffer

References

An In-depth Technical Guide to DBCO-C3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications and a conceptual experimental workflow for the application of DBCO-C3-Acid, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Molecular Data

This compound is a click chemistry intermediate widely utilized for the synthesis of linkers for ADCs.[1][2] Its dibenzocyclooctyne (DBCO) group enables copper-free click chemistry reactions with azide-containing molecules, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly selective and efficient under physiological conditions.[1]

The quantitative molecular data for this compound is summarized in the table below for easy reference.

PropertyValue
Molecular Weight 319.36 g/mol [1][3] (also noted as 319.35 g/mol [2])
Chemical Formula C₂₀H₁₇NO₃[1][2][3][4]
CAS Number 1207355-31-4[1][2][3]

Conceptual Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis using this compound

The following section outlines a typical experimental workflow for the synthesis of an antibody-drug conjugate using this compound. This process involves the activation of the carboxylic acid group on the linker, its conjugation to an antibody, and the subsequent "click" reaction with an azide-modified drug payload.

Methodology:

  • Activation of this compound: The carboxylic acid moiety of this compound is activated to facilitate its reaction with primary amines on the antibody. This is commonly achieved by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS in an appropriate organic solvent (e.g., DMSO or DMF).

  • Antibody Conjugation: The activated DBCO-C3-linker (now DBCO-C3-NHS ester) is added to a solution containing the antibody in a suitable buffer (typically a phosphate (B84403) or borate (B1201080) buffer at a slightly alkaline pH of 7.5-8.5). The NHS ester reacts with primary amine groups on the antibody (e.g., the side chains of lysine (B10760008) residues) to form stable amide bonds. The reaction is typically allowed to proceed for several hours at room temperature or 4°C.

  • Purification of DBCO-functionalized Antibody: After the conjugation reaction, unreacted DBCO-linker and byproducts are removed. This is commonly achieved through size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Click Reaction with Azide-modified Payload: The purified DBCO-functionalized antibody is then reacted with an azide-modified cytotoxic drug (or other payload). The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds without the need for a copper catalyst. This reaction is bioorthogonal, meaning it does not interfere with biological functional groups. The reaction is typically carried out in a physiological buffer.

  • Final ADC Purification and Characterization: The resulting antibody-drug conjugate is purified to remove any unreacted drug payload. Purification is often performed using SEC or hydrophobic interaction chromatography (HIC). The final ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and functional activity.

Visualized Workflow for ADC Synthesis

The following diagram illustrates the key steps in the synthesis of an antibody-drug conjugate using this compound.

Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

A Technical Guide to the Safe Handling of DBCO Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for dibenzocyclooctyne (DBCO) compounds, which are instrumental in copper-free click chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Introduction to DBCO Compounds

Dibenzocyclooctyne (DBCO) reagents are key components in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of bioorthogonal chemistry that enables the ligation of molecules in biological systems without the need for a toxic copper catalyst.[][2] Their high reactivity, specificity, and stability make them invaluable tools in bioconjugation, drug delivery, and cell labeling.[3][4][5] However, their reactivity also necessitates careful handling to minimize risks to researchers.

Hazard Identification and Safety Precautions

While some derivatives of DBCO are not classified as hazardous substances, many, particularly activated esters like DBCO-NHS esters, are associated with potential health risks.[6][7][8] The primary hazards include skin and eye irritation, respiratory irritation, and potential harm if swallowed.[6][7][9]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the consistent use of appropriate personal protective equipment is mandatory when handling DBCO compounds.[3][6][10]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety Goggles/Face ShieldMust be worn at all times to protect from splashes.[6][11]
Hand Protection Chemical-resistant GlovesNitrile or other suitable impermeable gloves are recommended.[6][11]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.[6]
Respiratory Protection Fume Hood/RespiratorWork with solid DBCO compounds or when preparing stock solutions should be conducted in a chemical fume hood to minimize inhalation.[6][12] A respirator may be necessary if exposure limits are exceeded.[11]
General Laboratory Safety Practices

Adherence to general safe laboratory practices is fundamental for minimizing chemical exposure and preventing accidents.[10][13][14]

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, especially when handling powders or volatile solvents.[6][11]

  • Hygiene: Wash hands thoroughly with soap and water after handling DBCO compounds and before leaving the laboratory.[10][11] Avoid eating, drinking, or applying cosmetics in the laboratory.[6][13]

  • Housekeeping: Maintain a clean and organized workspace.[15] Keep containers of DBCO compounds tightly sealed when not in use.[9]

  • Emergency Equipment: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible and that all personnel are trained in their use.[10][13]

Storage and Stability of DBCO Compounds

Proper storage is critical for maintaining the reactivity and integrity of DBCO reagents.

Table 2: Storage and Stability of DBCO Compounds

ParameterRecommendationRationale
Storage Temperature -20°C for long-term storage.[6][16]Minimizes degradation and maintains reactivity.
Protection from Moisture Store in a tightly sealed container in a dry environment.[9][17][18] Allow the vial to reach room temperature before opening.[17][19]DBCO compounds, especially NHS esters, are moisture-sensitive.[18]
Protection from Light Protect from light.[3][17]Prevents potential photodegradation.
Inert Atmosphere For unused product, fill the vial with a dry, inert gas (e.g., nitrogen or argon) before re-sealing.[17][19]Prevents oxidation and reaction with atmospheric moisture.
Solution Stability DBCO-NHS ester dissolved in anhydrous DMSO or DMF is stable for 2-3 months at -20°C. DBCO-functionalized antibodies can be stored at -20°C for up to a month, though reactivity may decrease over time.[4][20]Solutions are less stable than the solid form.

Experimental Protocols and Handling Procedures

The following sections provide detailed methodologies for the safe handling and use of DBCO compounds in common laboratory procedures.

Preparation of Stock Solutions

The preparation of stock solutions from solid DBCO compounds should be performed with caution in a chemical fume hood.[6]

Protocol 1: Preparation of a DBCO-NHS Ester Stock Solution

  • Equilibration: Allow the vial of solid DBCO-NHS ester to warm to room temperature before opening to prevent condensation of moisture.[18]

  • Solvent Addition: Add anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to the vial to achieve the desired concentration (e.g., 10 mM).[20][21]

  • Dissolution: Gently vortex or pipette to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial, preferably under an inert atmosphere.[20]

General Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The following diagram illustrates a typical workflow for a bioconjugation reaction using a DBCO-NHS ester and an azide-modified molecule.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis a Equilibrate DBCO Reagent b Prepare Stock Solution (in fume hood) a->b Anhydrous Solvent d Mix DBCO-Molecule and Azide-Molecule b->d c Prepare Azide-Molecule c->d e Incubate (RT or 4°C) d->e Reaction Buffer (azide-free) f Purify Conjugate e->f g Analyze Product f->g

General workflow for a DBCO-azide click chemistry reaction.
Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.[21][22]

  • Buffer Preparation: Prepare the antibody in an amine-free and azide-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[17]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 20%.[21]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[20][22]

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM and incubating for 15 minutes.[20][22]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.[22]

Signaling Pathway: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of DBCO's utility lies in the SPAAC reaction, a bioorthogonal ligation that forms a stable triazole linkage.

SPAAC cluster_info Reaction Characteristics DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-Modified Molecule Azide->Triazole info - Copper-free - Biocompatible - High reaction rate - High specificity

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Spill, Exposure, and Waste Disposal

Proper procedures for handling spills, exposures, and waste are critical for laboratory safety.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated.[11]

  • Containment: For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.[8]

  • Decontamination: Clean the spill area thoroughly.[7]

First-Aid Measures

Table 3: First-Aid Procedures for DBCO Compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][11]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[6][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Waste Disposal

Dispose of DBCO waste in accordance with local, state, and federal regulations.[6]

  • Solid Waste: Unused solid DBCO compounds and contaminated labware (e.g., pipette tips, tubes) should be collected in a designated hazardous waste container.[3]

  • Liquid Waste: Liquid waste containing DBCO compounds should be collected in a labeled hazardous waste container. Do not pour down the drain.[3]

  • Empty Vials: Triple rinse empty vials with a suitable solvent (e.g., DMSO or DMF), collecting the rinsate as hazardous waste.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for common DBCO derivatives to aid in experimental design.

Table 4: Physicochemical and Hazard Data for Selected DBCO Compounds

PropertyDBCO-AcidDBCO-NHS EsterDBCO-PEG4-NHS Ester
Molecular Formula C₁₉H₁₅NO₃[16]C₂₃H₁₈N₂O₅[7]C₃₀H₃₆N₂O₈[6]
Molecular Weight 305.33 g/mol [11]414.41 g/mol 552.6 g/mol [6]
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid[6]
Solubility Soluble in DMSO, DMF[16]Soluble in DMSO, DMFSoluble in DMSO, DMF[6]
Storage Temperature -20°C[16]-20°C-20°C[6]
GHS Hazard Statements Not classified as hazardousH302, H315, H319, H335[7]H302, H315, H319, H335[6]
Hazard Classes N/AAcute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation[7]Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation[6]

GHS Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation.

By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize DBCO compounds in their work, advancing scientific discovery while maintaining a secure laboratory environment.

References

Methodological & Application

Application Notes and Protocols for DBCO-C3-Acid Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of antibodies with DBCO-C3-Acid, a key reagent in the field of bioconjugation. The protocol leverages the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, to achieve efficient and stable antibody modification. This method is instrumental in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[][2][3]

The use of DBCO (dibenzocyclooctyne) linkers offers significant advantages, including high biocompatibility due to the absence of a cytotoxic copper catalyst, making it suitable for in vivo applications.[][3] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes within living systems.[][3]

Principle of the Method

The conjugation of an antibody with this compound is a two-step process:

  • Antibody Activation: The carboxylic acid group of this compound is first activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the antibody to form a stable amide bond. This results in a DBCO-functionalized antibody.[4]

  • Copper-Free Click Chemistry (SPAAC): The DBCO group on the modified antibody readily and specifically reacts with an azide-functionalized molecule (e.g., a therapeutic payload, a fluorescent dye, or a chelating agent) via a [3+2] cycloaddition reaction. This forms a stable triazole linkage, yielding the final antibody conjugate.[][5]

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Antibody Antibody (with Lysine residues) DBCO_Antibody DBCO-Functionalized Antibody Antibody->DBCO_Antibody 1b DBCO_C3_Acid This compound Activation Activation (e.g., EDC, NHS) DBCO_C3_Acid->Activation 1a Activated_DBCO Activated DBCO-linker (e.g., DBCO-NHS ester) Activation->Activated_DBCO Activated_DBCO->DBCO_Antibody DBCO_Antibody2 DBCO-Functionalized Antibody Azide_Molecule Azide-Functionalized Molecule (Payload) Final_Conjugate Antibody Conjugate Azide_Molecule->Final_Conjugate DBCO_Antibody2->Final_Conjugate 2

Caption: Overall workflow for this compound antibody conjugation.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) columns, dialysis cassettes, or tangential flow filtration (TFF) system)

  • Azide-functionalized molecule of interest

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE equipment, HPLC system, mass spectrometer)

Protocol 1: Activation of this compound and Conjugation to Antibody

This protocol describes the activation of the this compound to an NHS ester and its subsequent conjugation to the primary amines of an antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris), exchange it with PBS.

    • Adjust the antibody concentration to 1-10 mg/mL.[6]

  • Activation of this compound:

    • In a separate microcentrifuge tube, dissolve this compound, NHS (or Sulfo-NHS), and EDC in anhydrous DMSO or DMF at a molar ratio of 1:1.2:1.2.[6]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[6]

  • Conjugation to the Antibody:

    • Add the freshly activated DBCO-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the DBCO reagent over the antibody is a common starting point, but the optimal ratio should be determined empirically.[6][7]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20%.[7][8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching the Reaction (Optional):

    • To quench any unreacted DBCO-NHS ester, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of DBCO-Functionalized Antibody:

    • Remove excess, unreacted DBCO reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[2][4] TFF is widely used in ADC purification processes.[]

G cluster_workflow Protocol 1: Antibody Activation Workflow Prep_Ab Prepare Antibody (1-10 mg/mL in PBS) Conjugate Conjugate to Antibody (10-20x molar excess) Prep_Ab->Conjugate Activate_DBCO Activate this compound (with EDC/NHS in DMSO) Activate_DBCO->Conjugate Incubate Incubate (1-2h at RT or overnight at 4°C) Conjugate->Incubate Quench Quench Reaction (Optional, with Tris or Glycine) Incubate->Quench Purify Purify DBCO-Antibody (SEC, Dialysis, or TFF) Quench->Purify Characterize Characterize (Determine DOL) Purify->Characterize

Caption: Experimental workflow for antibody activation with this compound.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the reaction between the purified DBCO-functionalized antibody and an azide-modified molecule.

  • Reaction Setup:

    • Mix the purified DBCO-functionalized antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in a reaction buffer (e.g., PBS, pH 7.4).[3]

    • The optimal molar ratio may vary depending on the specific molecules and should be optimized.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[3] For some reactions, the incubation can be extended up to 48 hours.[3] The reaction between DBCO and azide (B81097) can be slow, so a 16-18 hour incubation at 4°C is often ideal to maximize the yield.[5]

  • Purification of the Final Antibody Conjugate:

    • Purify the resulting antibody conjugate to remove any unreacted azide-molecule and other impurities.

    • Common purification methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), ion-exchange chromatography (IEX), or tangential flow filtration (TFF).[4][][11]

G cluster_workflow Protocol 2: SPAAC Workflow Mix Mix DBCO-Antibody with Azide-Molecule (1.5-4x excess) Incubate Incubate (4-12h at RT or overnight at 4°C) Mix->Incubate Purify Purify Final Conjugate (SEC, HIC, IEX, or TFF) Incubate->Purify Characterize Characterize (Purity, DAR, Aggregation) Purify->Characterize

References

Application Notes and Protocols for Step-by-Step Protein Labeling with DBCO-C3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of proteins with Dibenzocyclooctyne (DBCO), a key reagent for copper-free click chemistry. Specifically, it focuses on the use of DBCO-C3-Acid, a versatile linker that allows for the introduction of a DBCO moiety onto a protein for subsequent bioorthogonal conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This technology is instrumental in the development of antibody-drug conjugates (ADCs), advanced imaging agents, and other protein-based tools.[1][2]

The protocols herein cover two primary strategies for labeling proteins with this compound:

  • A Two-Step, One-Pot Strategy: This method involves the in situ activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by immediate conjugation to primary amines on the protein.

  • A One-Step Strategy using pre-activated DBCO-C3-NHS Ester: This more common approach utilizes a pre-activated N-hydroxysuccinimide ester of this compound, which reacts directly with primary amines on the protein.

These notes provide detailed methodologies, quantitative data for comparison, and troubleshooting guidance to ensure successful protein labeling and purification.

Principle of DBCO Labeling

Protein labeling with DBCO reagents is a two-stage process. The first stage involves the covalent attachment of the DBCO group to the protein. The second stage is the bioorthogonal SPAAC reaction where the DBCO-labeled protein is conjugated to a molecule containing an azide (B81097) group.

Stage 1: Amine-Reactive Labeling

The most common strategy for attaching DBCO to a protein is by targeting primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus.[2] This is achieved by forming a stable amide bond between the DBCO linker and the protein.

  • Two-Step Activation (this compound + EDC/NHS): The carboxylic acid of this compound is first activated with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. This activated ester then efficiently reacts with primary amines on the protein.

  • One-Step Reaction (DBCO-C3-NHS Ester): A pre-activated DBCO-C3-NHS ester reacts directly and efficiently with primary amines on the protein, releasing NHS as a byproduct.[2]

Stage 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the protein is labeled with DBCO, it can be reacted with any azide-containing molecule (e.g., fluorophores, biotin, small molecules, or nucleic acids). The inherent ring strain of the DBCO alkyne allows it to undergo a [3+2] cycloaddition reaction with an azide without the need for a cytotoxic copper catalyst.[3] This reaction is highly specific, efficient, and biocompatible, making it ideal for use in complex biological systems.[3][4]

Experimental Workflows and Signaling Pathways

Chemical Reaction Diagrams

G This compound Activation and Protein Conjugation cluster_0 Two-Step Activation (in situ) cluster_1 Protein Conjugation cluster_2 One-Step Reaction DBCO_Acid This compound EDC_NHS + EDC / NHS (pH 4.5-6.0) DBCO_Acid->EDC_NHS Activated_DBCO Activated DBCO-C3-NHS Ester (O-acylisourea intermediate) EDC_NHS->Activated_DBCO Protein_NH2 Protein-NH₂ Activated_DBCO->Protein_NH2 + Protein (pH 7.2-8.0) Labeled_Protein DBCO-Labeled Protein Protein_NH2->Labeled_Protein Amide Bond Formation DBCO_NHS_Ester Pre-activated DBCO-C3-NHS Ester Protein_NH2_2 Protein-NH₂ DBCO_NHS_Ester->Protein_NH2_2 + Protein (pH 7.2-8.5) Labeled_Protein_2 DBCO-Labeled Protein Protein_NH2_2->Labeled_Protein_2 Amide Bond Formation

Caption: Reaction schemes for protein labeling with this compound.

G Overall Experimental Workflow Start Protein Sample (in amine-free buffer) Labeling DBCO Labeling Reaction (One-step or Two-step) Start->Labeling Quenching Quench Reaction (e.g., Tris buffer) Labeling->Quenching Purification Purification (Remove excess DBCO) Quenching->Purification Characterization Characterization (Determine DOL) Purification->Characterization SPAAC SPAAC Reaction (+ Azide-Molecule) Characterization->SPAAC Final_Purification Final Purification SPAAC->Final_Purification End Conjugate Ready for Use Final_Purification->End

Caption: General experimental workflow for protein labeling and conjugation.

Data Presentation: Quantitative Parameters

The choice between the one-step and two-step labeling strategies can impact several experimental parameters. The following tables summarize key quantitative data for each method.

Table 1: Comparison of this compound Labeling Strategies

ParameterTwo-Step (this compound + EDC/NHS)One-Step (DBCO-C3-NHS Ester)
Reaction Steps 2 (Activation + Conjugation)1 (Direct Conjugation)
Activation pH 4.5 - 6.0Not Applicable
Conjugation pH 7.2 - 8.07.2 - 8.5
Control over Reaction Higher (can modulate activation)Lower (pre-activated)
Reagent Stability DBCO-Acid is stable; EDC/NHS are moisture-sensitiveDBCO-NHS ester is highly moisture-sensitive[4]
Typical Protein Recovery >80%>85%[1][5]

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterTwo-Step (this compound + EDC/NHS)One-Step (DBCO-C3-NHS Ester)
Protein Concentration 1 - 10 mg/mL0.5 - 10 mg/mL[3][5]
Molar Excess (EDC:Acid) 2:1 to 5:1Not Applicable
Molar Excess (NHS:Acid) 1.2:1 to 2:1Not Applicable
Molar Excess (Linker:Protein) 1.5:1 to 10:1 (activated linker)5:1 to 40:1[3][6]
Incubation Time 1 - 2 hours at RT or overnight at 4°C30 - 60 min at RT or 2 hours on ice[1][3]
Quenching Agent Tris-HCl, Glycine, or HydroxylamineTris-HCl or Glycine[7]
Quenching Concentration 20 - 100 mM50 - 100 mM[1][8]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling with this compound and EDC/NHS

This protocol describes the in situ activation of this compound and subsequent conjugation to a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare the protein solution in Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before weighing and preparing fresh solutions in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS in Activation Buffer.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated DBCO-C3-NHS ester solution to the protein solution. A 1.5- to 10-fold molar excess of the activated linker to the protein is a recommended starting point and should be optimized for the specific protein.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient conjugation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: One-Step Protein Labeling with DBCO-C3-NHS Ester

This protocol describes a more direct method using a pre-activated DBCO-C3-NHS ester.

Materials:

  • DBCO-C3-NHS Ester

  • Protein of interest (0.5-10 mg/mL in amine-free buffer)

  • Reaction Buffer: PBS, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare the protein solution in an amine-free buffer like PBS.

    • Immediately before use, prepare a 10 mM stock solution of DBCO-C3-NHS ester in anhydrous DMSO or DMF.[1] Due to the moisture sensitivity of NHS esters, it is crucial to minimize exposure to air.[4]

  • Labeling Reaction:

    • Add a 10- to 40-fold molar excess of the DBCO-C3-NHS ester stock solution to the protein solution.[3] The optimal molar ratio should be determined empirically for each protein to achieve the desired degree of labeling.[5]

    • The final concentration of the organic solvent (DMSO or DMF) should ideally be below 20%.[7]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1][3]

  • Quenching the Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[1][8]

    • Incubate for an additional 15 minutes at room temperature.[7]

  • Purification:

    • Remove the unreacted DBCO-C3-NHS ester and quenching agent using a desalting spin column or dialysis.[1][5] Protein recovery from this step is typically greater than 85%.[1][5]

Characterization of DBCO-Labeled Protein

Determination of Degree of Labeling (DOL)

The average number of DBCO molecules conjugated per protein molecule (Degree of Labeling) can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309). DBCO has a characteristic absorbance maximum around 309 nm.

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of DBCO at 280 nm: Protein Concentration (M) = [A280 - (A309 x CF)] / ε_protein

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • CF: Correction factor for DBCO absorbance at 280 nm (typically ~0.90-1.089).[6]

  • Calculate the concentration of the DBCO moiety: DBCO Concentration (M) = A309 / ε_DBCO

    • ε_DBCO: Molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL): DOL = DBCO Concentration (M) / Protein Concentration (M)

Downstream Application: SPAAC Reaction

The purified DBCO-labeled protein is now ready for conjugation with an azide-functionalized molecule.

General Protocol:

  • Prepare the azide-containing molecule in a compatible, azide-free buffer (e.g., PBS).

  • Add the azide-containing molecule to the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide molecule is a common starting point.[5]

  • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[9] The reaction progress can be monitored by the decrease in DBCO absorbance at 309 nm.[10]

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or HPLC to remove any unreacted azide molecule.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling - Inactive DBCO-NHS ester due to hydrolysis. - Insufficient molar excess of DBCO reagent. - Presence of primary amines in the protein buffer.- Use fresh, anhydrous DMSO/DMF for stock solutions. Equilibrate reagent to room temperature before opening. - Increase the molar excess of the DBCO reagent. - Perform buffer exchange into an amine-free buffer (e.g., PBS) before labeling.
Protein Aggregation/Precipitation - Increased hydrophobicity from the DBCO group. - High molar excess of the labeling reagent. - Suboptimal buffer conditions (e.g., pH close to pI).- Use DBCO reagents with hydrophilic PEG linkers. - Reduce the molar excess of the DBCO reagent. - Adjust the buffer pH to be at least 1-1.5 units away from the protein's isoelectric point. Include stabilizing additives like arginine or glycerol.
Low Protein Recovery after Purification - Protein precipitation during the process. - Non-specific binding to purification columns or membranes.- Address aggregation issues as described above. Perform purification at a lower temperature (4°C). - Choose an appropriate purification method (e.g., SEC for high resolution).
Low Yield in SPAAC Reaction - Degraded DBCO group on the protein over time. - Steric hindrance around the DBCO or azide group. - Presence of sodium azide or reducing agents in the buffer.- Use the DBCO-labeled protein in the SPAAC reaction as soon as possible after preparation. - Consider using linkers with longer PEG spacers to reduce steric hindrance. - Ensure all buffers are free from competing azides and from reducing agents like DTT or TCEP which can degrade the azide group.[4]

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can confidently and effectively label their proteins of interest with this compound for a wide range of applications in drug development and life sciences.

References

Application Notes and Protocols for Live Cell Imaging with DBCO-C3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using DBCO-C3-Acid for live cell imaging. This technology leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to enable the specific labeling of biomolecules in their native cellular environment.

Introduction to this compound in Live Cell Imaging

This compound is a key reagent in copper-free click chemistry, a type of bioorthogonal reaction that allows for the covalent labeling of molecules within living systems without interfering with native biochemical processes.[1][2] The dibenzocyclooctyne (DBCO) group exhibits high reactivity towards azide-functionalized molecules, forming a stable triazole linkage.[2][3] This reaction is exceptionally fast and specific, proceeding efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts.[1][2]

The C3-acid linker provides a spacer and a carboxylic acid functional group for conjugation to other molecules, such as fluorescent dyes. Once conjugated to a fluorophore, this compound becomes a powerful tool for visualizing a wide range of azide-modified biomolecules, including proteins, glycans, lipids, and nucleic acids, in live cells.

Quantitative Data Summary

The efficiency of the SPAAC reaction is critical for successful live cell imaging, influencing factors such as labeling density, signal-to-noise ratio, and potential cytotoxicity. The following tables summarize key quantitative data for DBCO-based reagents.

Table 1: Reaction Kinetics of Common Cyclooctynes with Benzyl Azide (B81097)

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO~0.6 - 1.0[1]
DIBO~0.3 - 0.7[1]
BCN~0.06 - 0.1[1]
BARAC>1.0[3]

Table 2: Recommended Parameters for DBCO-Based Live Cell Labeling

ParameterRecommended ValueReference(s)
Azide Precursor (e.g., Ac₄ManNAz) Concentration25 - 100 µM[4]
Azide Precursor Incubation Time24 - 72 hours[4][5]
DBCO-Fluorophore Conjugate Concentration5 - 50 µM[4]
DBCO-Fluorophore Incubation Time30 - 60 minutes[4]
Labeling Temperature37°C[4]

Table 3: Cell Viability with DBCO Conjugates

Cell LineDBCO ConjugateConcentrationIncubation TimeViabilityReference(s)
A549DBCO-Cy5Up to 100 µM3 daysNo significant decrease[4]
MCF-7DSPE-PEG₂₀₀₀-DBCOUp to 100 µMNot specifiedNot affected[6]
RajiDSPE-PEG₂₀₀₀-DBCOUp to 100 µMNot specifiedNot affected[6]

Experimental Protocols

The following are generalized protocols for live cell imaging using this compound. Optimization may be required for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cellular Glycans with Azide Sugars

This protocol describes the introduction of azide groups into the glycans of live cells using an azide-modified sugar precursor, such as N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz).

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • Ac₄ManNAz

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in sterile DMSO to create a 10-100 mM stock solution.

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-100 µM.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azide sugar into cellular glycans.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove unincorporated Ac₄ManNAz. The cells are now ready for labeling with a DBCO-fluorophore conjugate.

Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells

This protocol details the "click" reaction between the azide-modified cells and a DBCO-fluorophore conjugate. This compound must first be conjugated to a fluorescent dye of choice.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound conjugated to a fluorophore (DBCO-fluorophore)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium)

  • DMSO

Procedure:

  • Prepare DBCO-Fluorophore Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 5-50 µM.

  • Labeling: Add the DBCO-fluorophore solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three to four times with pre-warmed live cell imaging buffer to remove unbound DBCO-fluorophore.

  • Imaging: The cells are now ready for live cell imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

Experimental Workflow for Live Cell Imaging with this compound

Live_Cell_Imaging_Workflow cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Imaging cell_culture 1. Seed and Culture Cells azide_precursor 2. Add Azide Precursor (e.g., Ac4ManNAz) cell_culture->azide_precursor incubation_azide 3. Incubate (24-72h) for Metabolic Incorporation azide_precursor->incubation_azide wash_azide 4. Wash to Remove Excess Precursor incubation_azide->wash_azide add_dbco 6. Add DBCO-Fluorophore to Azide-Labeled Cells wash_azide->add_dbco Azide-Modified Cells dbco_probe 5. Prepare DBCO-Fluorophore Solution dbco_probe->add_dbco incubation_dbco 7. Incubate (30-60 min) add_dbco->incubation_dbco wash_dbco 8. Wash to Remove Unbound Probe incubation_dbco->wash_dbco imaging 9. Live Cell Imaging (Fluorescence Microscopy) wash_dbco->imaging Labeled Cells

Caption: Workflow for live cell imaging using this compound.

Logical Relationship of SPAAC Reaction

SPAAC_Reaction cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product azide Azide-Modified Biomolecule reaction Bioorthogonal Copper-Free Click Reaction azide->reaction dbco DBCO-Fluorophore dbco->reaction labeled_biomolecule Fluorescently Labeled Biomolecule reaction->labeled_biomolecule

Caption: The bioorthogonal SPAAC reaction.

Wnt Signaling Pathway Example

This compound based probes can be used to study signaling pathways by labeling key components. For example, a DBCO-conjugated antibody targeting a specific receptor can be used to visualize its trafficking upon ligand binding in cells metabolically labeled with an azide sugar. The Wnt signaling pathway is a crucial pathway in development and disease that can be investigated using these methods.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates destruction_complex_inactive Inactive Destruction Complex Dishevelled->destruction_complex_inactive Inhibits beta_catenin_on β-catenin (Accumulates) nucleus Nucleus beta_catenin_on->nucleus Translocates TCF_LEF TCF/LEF target_genes Target Gene Transcription TCF_LEF->target_genes Activates beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF Binds

Caption: Simplified diagram of the canonical Wnt signaling pathway.

References

Preparing Antibody-Drug Conjugates Using DBCO-C3-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker technology used to attach the drug to the antibody is critical for the stability and efficacy of the ADC. This document provides detailed application notes and protocols for the preparation of ADCs using DBCO-C3-Acid, a dibenzocyclooctyne-containing linker that enables copper-free click chemistry.

This method is based on the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the covalent conjugation of an azide-modified payload to a DBCO-functionalized antibody under mild, physiological conditions.[1] The this compound linker is first activated and reacted with primary amines on the antibody surface, typically lysine (B10760008) residues, to form a stable amide bond. The resulting DBCO-modified antibody is then ready to react with an azide-containing drug.

Principle of the Method

The preparation of an ADC using this compound involves a two-step process:

  • Antibody Modification: The carboxylic acid group of this compound is activated, most commonly to an N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with the primary amine groups of lysine residues on the antibody to form a stable DBCO-functionalized antibody.

  • Payload Conjugation: The DBCO-modified antibody is then reacted with a payload (e.g., a cytotoxic drug) that has been functionalized with an azide (B81097) group. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction forms a stable triazole linkage, resulting in the final ADC.[2]

This copper-free click chemistry approach offers several advantages, including high reaction efficiency, specificity, and biocompatibility, as it avoids the use of a potentially cytotoxic copper catalyst.[3]

Experimental Protocols

Protocol 1: Activation of this compound to DBCO-C3-NHS Ester

This protocol describes the activation of the carboxylic acid group of the this compound linker to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.

  • Add DCC to the solution at a molar ratio of 1:1.1 relative to the this compound.[2]

  • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C with gentle stirring.[2]

  • The resulting DBCO-C3-NHS ester solution is ready for use in the next step. It is recommended to prepare this solution fresh before each conjugation.[3]

Protocol 2: Antibody Modification with DBCO-C3-NHS Ester

This protocol details the conjugation of the activated DBCO linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Freshly prepared DBCO-C3-NHS ester solution in DMSO or DMF

  • Quenching buffer (e.g., 100 mM Tris buffer, pH 8.0)

  • Purification system (e.g., spin desalting column or dialysis equipment)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[2] If the buffer contains primary amines (e.g., Tris), exchange it with a suitable reaction buffer like PBS.[3] Remove additives like BSA or gelatin if present.[3]

  • Reaction Setup: Add a 10-20 fold molar excess of the DBCO-C3-NHS ester solution to the antibody solution.[2][4] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10-20% (v/v) to maintain antibody integrity.[5][6]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle agitation.[5]

  • Quenching: Add a small volume of quenching buffer (e.g., 10 µL of 100 mM Tris) to the reaction to quench any unreacted DBCO-C3-NHS ester.[5] Incubate for an additional 15 minutes at room temperature.[5]

  • Purification: Purify the DBCO-functionalized antibody using a spin desalting column or dialysis to remove the unreacted DBCO-C3-NHS ester and quenching agent.[5]

Protocol 3: Payload Conjugation via Copper-Free Click Chemistry

This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • Purified DBCO-functionalized antibody

  • Azide-modified payload (drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 2-4 fold molar excess of the azide-payload is typically used.[5][7]

  • Incubation: Incubate the reaction mixture overnight at 4°C.[5][7] The reaction between DBCO and azide can be slow, and this extended incubation time helps to increase the final product yield.[1]

  • Purification: Purify the final Antibody-Drug Conjugate using an appropriate chromatography method such as SEC or HIC to remove any unreacted payload and other impurities.[5]

Data Presentation

The following tables summarize typical quantitative parameters for the synthesis of ADCs using a this compound linker.

ParameterValueRationale/Remarks
Protocol 1: Linker Activation
Molar Ratio of this compound to NHS1:1.2Ensures efficient activation of the carboxylic acid.[4]
Molar Ratio of this compound to DCC1:1.1Stoichiometry for carbodiimide-mediated coupling.[2]
Reaction Time4-6 hours at RT or overnight at 4°CAllows for complete formation of the NHS ester.[2]
SolventAnhydrous DMF or DMSOCommon aprotic solvents for this reaction.
Protocol 2: Antibody Modification
Molar Excess of DBCO-NHS Ester10 to 30-foldDrives the reaction towards higher labeling efficiency.[4][7] A molar excess of 5 to 10 often gives the highest conjugation yield.[8]
Antibody Concentration1-10 mg/mLA common concentration range for antibody conjugation reactions.[2]
Final Organic Solvent Concentration< 10-20% (v/v)Minimizes the risk of antibody denaturation.[5][6]
Reaction Time60 minutes at RTSufficient time for the reaction between NHS ester and lysine amines.[5]
Quenching AgentTris bufferReacts with and neutralizes excess NHS ester.[5]
Protocol 3: Payload Conjugation
Molar Excess of Azide-Payload2 to 4-foldEnsures efficient conjugation to the DBCO-modified antibody.[5][7]
Reaction TimeOvernight (12-18 hours) at 4°CThe SPAAC reaction is slower than copper-catalyzed click chemistry, requiring longer incubation.[1]
Reaction BufferPBS (pH ~7.4)Physiological pH is optimal for the click reaction and maintains antibody stability.[4]
Characterization Method Parameter MeasuredTypical Results/Observations
UV-Vis Spectroscopy Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)The average number of DBCO molecules or drug molecules per antibody is calculated by measuring absorbance at ~280 nm (antibody) and ~309 nm (DBCO group).[8]
Hydrophobic Interaction Chromatography (HIC) DAR DistributionSeparates ADC species based on hydrophobicity, allowing for the quantification of unconjugated antibody (DAR=0) and different drug-loaded species (DAR=2, 4, etc.).[5]
Mass Spectrometry (LC-MS) Precise Mass and DARProvides accurate mass of the intact ADC and its subunits, allowing for unambiguous DAR determination and identification of conjugation sites.[9]
Size-Exclusion Chromatography (SEC) Purity and AggregationAssesses the purity of the ADC and quantifies the level of high molecular weight aggregates.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Protocol 1: Linker Activation cluster_modification Protocol 2: Antibody Modification cluster_conjugation Protocol 3: Payload Conjugation A This compound + NHS + DCC in anhydrous DMF/DMSO B Incubate 4-6h at RT or overnight at 4°C A->B C Activated DBCO-C3-NHS Ester B->C E Add DBCO-C3-NHS Ester (10-20x molar excess) C->E D Antibody in amine-free buffer D->E F Incubate 60 min at RT E->F G Quench with Tris buffer F->G H Purify (Desalting/Dialysis) G->H I DBCO-Functionalized Antibody H->I J Add Azide-Payload (2-4x molar excess) I->J K Incubate overnight at 4°C J->K L Purify (SEC/HIC) K->L M Final Antibody-Drug Conjugate L->M moa_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 1. Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer 2. Internalization Endosome Endosome Formation HER2_dimer->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Microtubule Microtubule Disruption Payload->Microtubule 5a. DNA_damage DNA Damage Payload->DNA_damage 5b. Apoptosis Apoptosis (Cell Death) Microtubule->Apoptosis DNA_damage->Apoptosis signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway HER2_dimer HER2/HER3 Dimer PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Outcomes Cell Proliferation, Survival, Growth mTOR->Cell_Outcomes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Outcomes ADC_action ADC Action Inhibits Upstream Activation ADC_action->HER2_dimer

References

Application Notes and Protocols for DBCO-C3-Acid Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and methodologies for conjugating oligonucleotides using DBCO-C3-Acid. This technique is central to the development of advanced diagnostics, targeted therapeutics, and innovative research tools. The protocols leverage the highly efficient and biocompatible Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.

Introduction

This compound (Dibenzocyclooctyne-C3-Acid) is a bifunctional linker that contains a strained alkyne (DBCO) and a carboxylic acid. The DBCO group reacts with azide-functionalized molecules through SPAAC, a rapid and bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][] The carboxylic acid moiety allows for the covalent attachment of the DBCO linker to amine-modified oligonucleotides via a stable amide bond.

This two-step conjugation strategy is widely employed to label oligonucleotides with a variety of molecules, including fluorescent dyes, peptides, proteins, and nanoparticles, for a broad range of applications.[][3]

Key Advantages of DBCO-Mediated Conjugation:

  • Biocompatibility: The absence of a copper catalyst makes this method suitable for use in living cells and organisms.[]

  • High Specificity: The DBCO group selectively reacts with azides, minimizing off-target reactions with other functional groups present in biological systems.[][4]

  • Fast Reaction Kinetics: The inherent ring strain of the DBCO moiety accelerates the cycloaddition reaction, leading to high conjugation efficiencies even at low concentrations.[]

  • Stability: The resulting triazole linkage is highly stable under physiological conditions.[5]

Principle of the Method

The conjugation process involves two primary steps:

  • Activation of this compound and Amide Bond Formation: The carboxylic acid of this compound is first activated, typically to an N-hydroxysuccinimide (NHS) ester. This activated linker then readily reacts with a primary amine on a modified oligonucleotide (e.g., at the 5' or 3' terminus) to form a stable amide bond.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized oligonucleotide is then reacted with an azide-containing molecule of interest. The strained alkyne of the DBCO group undergoes a [3+2] cycloaddition with the azide (B81097), forming a stable triazole linkage.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the this compound oligo conjugation process.

Table 1: Recommended Reagent Concentrations and Molar Ratios

Reagent/ParameterRecommended ConcentrationMolar Ratio (vs. Oligo)Notes
Amino-Modified Oligonucleotide1-5 mM1xHigher concentrations can improve reaction efficiency.
This compound NHS Ester10 mM stock in anhydrous DMSO5-20x excessA molar excess drives the amidation reaction to completion.[5][7]
Azide-Modified MoleculeDependent on application2-4x excessAn excess of the azide molecule ensures complete conjugation of the DBCO-oligo.[5]

Table 2: Optimized Reaction Conditions

StepParameterRecommended ConditionNotes
Amidation pH7.0 - 9.0pH 8.5-9.0 is often optimal for NHS ester reactions with primary amines.[8]
TemperatureRoom Temperature-
Incubation Time2-4 hours or overnightLonger incubation times can increase yield.[8]
SPAAC pH7.0 - 8.5Reaction proceeds well at physiological pH.
Temperature4°C - 37°CReaction is efficient across a range of temperatures.[9]
Incubation Time2-17 hoursReaction time depends on the specific azide and DBCO reagents.[8]

Table 3: Purification and Quality Control

MethodPurposeKey Metrics
Desalting (e.g., Gel Filtration) Removal of unreacted NHS ester and byproducts-
Reverse-Phase HPLC High-purity separation of conjugated and unconjugated oligosPurity typically ≥95%
Mass Spectrometry Confirmation of successful conjugation and product identityObserved mass should match the expected mass of the conjugate.
UV-Vis Spectroscopy (260 nm) Quantification of oligonucleotide concentration-

Experimental Protocols

Protocol 1: Preparation of DBCO-Functionalized Oligonucleotide

This protocol describes the conjugation of this compound to an amine-modified oligonucleotide.

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Desalting columns

Procedure:

  • Preparation of DBCO-NHS Ester (in situ):

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Add 1.2 equivalents of DSC or a mixture of 1.5 equivalents of EDC and 1.5 equivalents of NHS to the this compound solution.

    • Incubate at room temperature for 1 hour with gentle mixing to activate the carboxylic acid.

  • Oligonucleotide Preparation:

    • Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the activated DBCO-NHS ester solution to the oligonucleotide solution.

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Remove the unreacted DBCO-NHS ester and byproducts by passing the reaction mixture through a desalting column according to the manufacturer's instructions.

    • For higher purity, the DBCO-functionalized oligonucleotide can be purified by reverse-phase HPLC. The increased hydrophobicity of the DBCO group will result in a longer retention time compared to the unconjugated oligonucleotide.[10]

  • Quantification and Storage:

    • Determine the concentration of the purified DBCO-oligonucleotide by measuring its absorbance at 260 nm.[11]

    • Store the lyophilized or dissolved DBCO-oligonucleotide at -20°C.

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized oligonucleotide and an azide-containing molecule.

Materials:

  • Purified DBCO-functionalized oligonucleotide

  • Azide-modified molecule of interest

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-functionalized oligonucleotide and the azide-modified molecule in the reaction buffer.

    • In a microcentrifuge tube, mix the DBCO-oligonucleotide with a 2- to 4-fold molar excess of the azide-modified molecule.[5]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-17 hours or at 4°C overnight. The optimal incubation time can vary depending on the reactivity of the specific azide.[8]

  • Purification of the Final Conjugate:

    • Purify the final oligonucleotide conjugate to remove any unreacted azide-modified molecule. The purification method will depend on the properties of the conjugated molecule and may include desalting, HPLC, or other chromatographic techniques like ion-exchange or mixed-mode chromatography.[12]

  • Analysis and Validation:

    • Confirm the successful conjugation by mass spectrometry.

    • The final conjugate can be further analyzed by SDS-PAGE (if conjugated to a protein) or other relevant analytical methods.

Mandatory Visualizations

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: SPAAC Reaction Oligo_NH2 Amino-Modified Oligonucleotide DBCO_Oligo DBCO-Functionalized Oligonucleotide Oligo_NH2->DBCO_Oligo DBCO_Acid This compound DBCO_NHS DBCO-C3-NHS Ester DBCO_Acid->DBCO_NHS Activation Activator EDC/NHS Activator->DBCO_NHS DBCO_NHS->DBCO_Oligo Conjugation Final_Conjugate Final Oligo Conjugate DBCO_Oligo->Final_Conjugate Click Reaction Azide_Molecule Azide-Modified Molecule Azide_Molecule->Final_Conjugate

Caption: Experimental workflow for this compound oligo conjugation.

Caption: Chemical principle of SPAAC for oligo conjugation.

cluster_development Therapeutic Development Pathway Oligo Therapeutic Oligonucleotide (e.g., siRNA, ASO) DBCO_Oligo DBCO-Functionalized Oligo Oligo->DBCO_Oligo This compound Conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) with Azide Conjugate Targeted Oligo Therapeutic Targeting_Ligand->Conjugate DBCO_Oligo->Conjugate SPAAC Delivery Targeted Delivery and Uptake Conjugate->Delivery Cell Target Cell (e.g., Cancer Cell) Cell->Delivery Effect Therapeutic Effect (e.g., Gene Silencing) Delivery->Effect

Caption: Logical pathway for developing targeted oligo therapeutics.

References

Application Notes and Protocols for Functionalizing Nanoparticles with DBCO-C3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with bioactive molecules is a cornerstone of nanomedicine, enabling targeted drug delivery, advanced diagnostics, and novel therapeutic strategies. A powerful and widely adopted method for achieving this is through "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific covalent conjugation of molecules in complex biological environments without the need for cytotoxic catalysts.[1]

Dibenzocyclooctyne (DBCO) reagents are at the forefront of SPAAC, exhibiting high reactivity and stability.[1] DBCO-C3-Acid is a heterobifunctional linker that features a DBCO group for click chemistry and a carboxylic acid for covalent attachment to amine-functionalized nanoparticles. The C3 spacer provides a short, defined linkage. This document provides detailed application notes and protocols for the functionalization of nanoparticles with this compound, subsequent bioconjugation, and characterization.

Key Applications

The functionalization of nanoparticles with this compound opens up a myriad of possibilities in research and drug development:

  • Targeted Drug Delivery: Conjugation of azide-modified targeting ligands (e.g., antibodies, peptides, aptamers) to DBCO-functionalized drug-loaded nanoparticles can enhance site-specific drug accumulation, improving therapeutic efficacy and reducing off-target effects.[2][3]

  • Advanced In Vivo Imaging: Attachment of azide-containing imaging agents (e.g., fluorescent dyes, MRI contrast agents) allows for the development of sophisticated probes for disease diagnosis and tracking therapeutic responses.[4]

  • Development of Novel Biosensors: Immobilization of azide-modified biomolecules onto DBCO-functionalized nanoparticle surfaces is a key step in creating sensitive and specific diagnostic tools.

Experimental Protocols

This section details the procedures for functionalizing amine-presenting nanoparticles with this compound and their subsequent conjugation with azide-modified molecules.

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface (e.g., amine-functionalized polymeric nanoparticles, liposomes containing amine-lipids, or silica (B1680970) nanoparticles). The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of this compound, which then reacts with the amine groups on the nanoparticle surface to form a stable amide bond.[5]

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4[4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Centrifugation equipment, size-exclusion chromatography (SEC) columns, or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the nanoparticles are well-sonicated for a homogenous suspension.

  • Activation of this compound:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • In a separate tube, add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS relative to the amount of this compound to be used.[5]

    • Immediately add the this compound solution to the EDC/NHS mixture.

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester-activated this compound.[5]

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension. A 5- to 20-fold molar excess of activated this compound to the amine groups on the nanoparticles is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[5]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the DBCO-functionalized nanoparticles from excess reagents and byproducts.

      • For larger nanoparticles: Centrifuge the suspension, discard the supernatant, and resuspend the pellet in fresh Coupling Buffer. Repeat this washing step 2-3 times.[4]

      • For smaller nanoparticles: Use size-exclusion chromatography (SEC) or dialysis against Coupling Buffer.[4]

  • Characterization and Storage:

    • Characterize the purified DBCO-functionalized nanoparticles using techniques described in the "Characterization of Functionalized Nanoparticles" section.

    • Store the functionalized nanoparticles in an appropriate buffer (e.g., PBS) at 4°C for short-term storage or -20°C for long-term storage.

Protocol 2: Click Chemistry Conjugation of Azide-Modified Molecules to DBCO-Functionalized Nanoparticles

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized nanoparticles and a molecule containing an azide (B81097) group.

Materials:

  • Purified DBCO-functionalized nanoparticles

  • Azide-modified molecule (e.g., peptide, oligonucleotide, small molecule drug)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (as described in Protocol 1)

Procedure:

  • Reaction Setup:

    • Resuspend the purified DBCO-functionalized nanoparticles in the Reaction Buffer to a known concentration.

    • Dissolve the azide-modified molecule in the Reaction Buffer.

    • Add the azide-modified molecule to the nanoparticle suspension. A 2- to 10-fold molar excess of the azide-molecule relative to the estimated number of DBCO groups on the nanoparticles is a common starting point.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[4] The reaction time can be optimized based on the reactivity of the specific azide and DBCO reagents.

  • Purification:

    • Purify the conjugated nanoparticles from the unreacted azide-modified molecule using an appropriate method as described in Protocol 1 (centrifugation, SEC, or dialysis).

  • Characterization:

    • Characterize the final conjugated nanoparticles to confirm successful conjugation and assess their final physicochemical properties.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to ensure the quality and consistency of the functionalized nanoparticles.

1. Confirmation of DBCO Functionalization:

  • UV-Vis Spectroscopy: The presence of DBCO can be quantified by monitoring the decrease in its characteristic absorbance peak (around 309 nm) after the click reaction with an excess of an azide-containing molecule.

  • Fluorescence Spectroscopy: Reacting the DBCO-nanoparticles with a fluorescent azide probe (e.g., an anthracene-azide) allows for quantification based on the fluorescence of the resulting triazole product.

2. Physicochemical Characterization:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of functionalization. An increase in size is expected after each conjugation step.

  • Zeta Potential: To measure the surface charge of the nanoparticles. Changes in zeta potential can indicate successful surface modification.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles and to check for aggregation.

Quantitative Data Presentation

The following tables provide representative data on the expected changes in the physicochemical properties of nanoparticles upon functionalization with this compound and subsequent conjugation.

Table 1: Physicochemical Characterization of Functionalized Liposomes [4]

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes155.3 ± 4.20.12 ± 0.02-25.6 ± 1.8
DBCO-Functionalized Liposomes162.8 ± 5.10.15 ± 0.03-23.1 ± 2.1
Antibody-Conjugated Liposomes175.4 ± 6.30.18 ± 0.04-20.5 ± 2.5

Table 2: Characterization of Functionalized Polymeric Nanoparticles (e.g., PLGA) [4]

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA Nanoparticles210.7 ± 8.90.19 ± 0.05-35.2 ± 3.4
PEGylated PLGA Nanoparticles225.1 ± 9.50.17 ± 0.04-15.8 ± 2.9
DBCO-Functionalized PLGA-PEG Nanoparticles238.6 ± 10.20.21 ± 0.06-12.3 ± 2.6

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: this compound Functionalization cluster_1 Protocol 2: Click Chemistry Conjugation NP_prep Amine-NP Preparation (Dispersion in Activation Buffer) Conjugation1 Conjugation (Amide Bond Formation) NP_prep->Conjugation1 DBCO_act This compound Activation (EDC/NHS Chemistry) DBCO_act->Conjugation1 Quenching1 Quenching (Excess NHS Ester Removal) Conjugation1->Quenching1 Purification1 Purification 1 (Centrifugation/SEC/Dialysis) Quenching1->Purification1 Char1 Characterization 1 (DLS, Zeta, UV-Vis) Purification1->Char1 DBCO_NP DBCO-Functionalized NP Char1->DBCO_NP Conjugation2 Click Reaction (SPAAC) DBCO_NP->Conjugation2 Azide_mol Azide-Modified Molecule Azide_mol->Conjugation2 Purification2 Purification 2 (Centrifugation/SEC/Dialysis) Conjugation2->Purification2 Char2 Final Characterization (DLS, Zeta, TEM) Purification2->Char2

Caption: Workflow for nanoparticle functionalization and conjugation.

Cellular Uptake Pathways for Functionalized Nanoparticles

G cluster_0 Cellular Internalization cluster_1 Intracellular Fate Extracellular Extracellular Space (Functionalized Nanoparticles) Phagocytosis Phagocytosis Extracellular->Phagocytosis Macropinocytosis Macropinocytosis Extracellular->Macropinocytosis Endocytosis Endocytosis Extracellular->Endocytosis Lysosome Lysosome (Degradation) Phagocytosis->Lysosome Endosome Endosome Macropinocytosis->Endosome CME Clathrin-mediated Endocytosis->CME CvME Caveolin-mediated Endocytosis->CvME CME->Endosome CvME->Endosome Endosome->Lysosome Cytosol Cytosolic Release (Therapeutic Effect) Endosome->Cytosol

Caption: Major cellular uptake pathways for nanoparticles.

Downstream Signaling Pathway Modulation

G cluster_0 Signaling Cascades Targeted_NP Targeted DBCO-NP (e.g., Antibody Conjugated) Receptor Cell Surface Receptor (e.g., EGFR) Targeted_NP->Receptor Nrf2 Nrf2/Keap1 Pathway (Antioxidant Response) Targeted_NP->Nrf2 Drug Release PI3K PI3K/Akt Pathway Receptor->PI3K NFkB NF-κB Pathway (Inflammation, Survival) Receptor->NFkB mTOR mTOR (Cell Growth, Proliferation) PI3K->mTOR Cellular_Response Cellular Response (e.g., Apoptosis, Reduced Proliferation) mTOR->Cellular_Response NFkB->Cellular_Response Nrf2->Cellular_Response

Caption: Modulation of cancer signaling pathways by targeted nanoparticles.

References

Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-C3-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for utilizing DBCO-C3-Acid in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to achieve optimal yields. The protocols outlined below are intended for professionals in research and drug development.

Introduction to this compound in Click Chemistry

Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, a bioorthogonal reaction that enables the efficient and specific conjugation of molecules in complex biological environments.[1][2][3][4] The reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), involves the rapid formation of a stable triazole linkage between a strained alkyne (DBCO) and an azide-functionalized molecule.[3][4][5] This process is biocompatible as it does not require a cytotoxic copper catalyst.[1][3][4] this compound is a versatile building block that contains a DBCO moiety for click chemistry and a carboxylic acid for further functionalization, such as conjugation to primary amines after activation.[6][7]

Key Reaction Parameters for Optimal Yield

The success of the SPAAC reaction hinges on several critical parameters that can be fine-tuned to maximize conjugation efficiency.

Molar Ratio of Reactants

A molar excess of one reactant is generally recommended to drive the reaction to completion.[8] A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule relative to the azide-containing molecule.[3][8] However, if the azide-functionalized molecule is more precious, this ratio can be inverted.[8] For antibody-small molecule conjugations, a molar excess of up to 10 equivalents can be beneficial.[8]

Reaction Temperature

DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[3][8][9] Higher temperatures generally lead to faster reaction rates.[8][10] However, for sensitive biomolecules, performing the reaction overnight at 4°C is a common practice to maintain their stability.[2][8]

Reaction Time

Typical reaction times for SPAAC reactions range from 2 to 12 hours at room temperature.[8][11] For lower concentrations or temperatures, extending the incubation time to 24-48 hours may be necessary to achieve a higher yield.[8][12]

Solvents and pH

SPAAC reactions are compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[2][8] For conjugating biomolecules, aqueous buffers are preferred.[8] If the DBCO reagent has limited aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO first and then added to the aqueous reaction mixture, keeping the final organic solvent concentration below 20% to prevent protein precipitation.[1][8] The reaction is typically performed at a pH between 7 and 9.[3][13] It is crucial to avoid buffers containing sodium azide (B81097), as it will react with the DBCO group.[1][2][3]

Data Presentation: Summary of Reaction Conditions

ParameterRecommended RangeNotesCitations
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess. Can be inverted if the azide molecule is limiting.[3][8]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate. For sensitive biomolecules, 4°C is recommended.[3][8][9]
Reaction Time 2 - 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.[8][11][12]
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFFor biomolecule conjugation, maintain organic co-solvent concentration below 20%.[1][2][8]
pH 7.0 - 9.0Use non-amine containing buffers for NHS ester reactions. Avoid buffers with sodium azide.[3][13]

Experimental Protocols

Protocol 1: Activation of this compound to DBCO-C3-NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere (argon or nitrogen).

  • Add 1.1 equivalents of NHS to the solution.

  • Add 1.1 equivalents of DCC or EDC to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • The resulting solution containing the DBCO-C3-NHS ester can be used directly in the subsequent conjugation step or purified by column chromatography.

Protocol 2: Conjugation of DBCO-C3-NHS Ester to a Primary Amine-Containing Molecule

This protocol details the conjugation of the activated DBCO-C3-NHS ester to a molecule containing a primary amine (e.g., a protein or a synthetic linker).

Materials:

  • DBCO-C3-NHS ester solution (from Protocol 1)

  • Amine-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES.

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add the DBCO-C3-NHS ester solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the NHS ester is often used for protein labeling.[13]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[14]

  • Purify the DBCO-functionalized molecule using an appropriate method, such as size-exclusion chromatography, to remove unreacted DBCO-C3-NHS ester and quenching reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-functionalized molecule and an azide-containing molecule.

Materials:

  • DBCO-functionalized molecule (from Protocol 2)

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4 (or other suitable buffer, azide-free)

  • DMSO (if needed for solubility)

Procedure:

  • Dissolve the azide-containing molecule in the reaction buffer.

  • Add the DBCO-functionalized molecule to the azide-containing solution. Aim for a molar ratio of 1.5:1 to 3:1 of the less critical component.[3][8]

  • If solubility is an issue, a small amount of DMSO can be added, keeping the final concentration below 20%.[1]

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[8][12]

  • The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC, or mass spectrometry).

  • Purify the final conjugate using a suitable chromatography method to remove any unreacted starting materials.

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Amine cluster_spaac Step 3: SPAAC Reaction dbco_acid This compound dbco_nhs DBCO-C3-NHS Ester dbco_acid->dbco_nhs Anhydrous DMF RT, 4-12h amine_molecule Amine-containing Molecule (R-NH2) nhs_edc NHS, EDC/DCC nhs_edc->dbco_nhs dbco_molecule DBCO-functionalized Molecule dbco_nhs->dbco_molecule PBS, pH 7.2-8.0 RT, 1-2h amine_molecule->dbco_molecule azide_molecule Azide-containing Molecule (R'-N3) final_conjugate Final Conjugate (Triazole Linkage) dbco_molecule->final_conjugate PBS, pH 7.4 RT, 4-12h azide_molecule->final_conjugate

Caption: Experimental workflow for this compound conjugation.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DBCO DBCO-functionalized Molecule Triazole Stable Triazole Conjugate DBCO->Triazole Azide Azide-functionalized Molecule Azide->Triazole Temperature Temperature (4-37°C) Temperature->Triazole Time Time (2-48h) Time->Triazole Solvent Solvent (Aqueous/Organic) Solvent->Triazole Ratio Molar Ratio (DBCO:Azide) Ratio->Triazole

References

Application Notes and Protocols for DBCO-C3-Acid NHS Ester Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient conjugation of biomolecules under physiological conditions. The activation of a DBCO-containing carboxylic acid to an N-hydroxysuccinimide (NHS) ester is a critical step in preparing these reagents for reaction with primary amines on proteins, antibodies, peptides, and other biomolecules. This document provides detailed protocols and application notes for the activation of DBCO-C3-Acid to its corresponding NHS ester, a key intermediate for subsequent bioconjugation reactions.

The activation process involves the reaction of the carboxylic acid group of this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an anhydrous organic solvent. The resulting this compound NHS ester is a reactive compound that readily couples with primary amines to form stable amide bonds.

Physicochemical Properties and Stability

Proper handling and storage of DBCO compounds are crucial for successful conjugation. Key properties and stability considerations are summarized below.

ParameterValueSources
Solubility This compound: Soluble in DMSO (≥ 100 mg/mL) and DMF.[1][2] DBCO-NHS Ester: Soluble in organic solvents such as DMSO, DMF, and DCM.[3] Insoluble in aqueous buffers.[4]
Stability This compound (Powder): Stable for up to 3 years at -20°C and 2 years at 4°C.[1][5] This compound (in Solvent): Stable for 6 months at -80°C and 1 month at -20°C in a suitable solvent.[1][5] DBCO-NHS Ester (Solid): Stable for approximately one year at -20°C.[3] DBCO-NHS Ester (in Anhydrous DMSO/DMF): Can be stored for a few months at -20°C.[4] Highly susceptible to hydrolysis in the presence of moisture.[3][4][6]
Storage Store all DBCO compounds in a desiccated environment at -20°C or below, protected from light and moisture.[3][4] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[4][6]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound NHS ester from this compound.

Protocol 1: Synthesis of this compound NHS Ester

This protocol describes the chemical synthesis of this compound NHS ester using EDC and NHS in an anhydrous organic solvent.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Diatomaceous earth or silica (B1680970) gel (for filtration)

  • Anhydrous diethyl ether or ethyl acetate (B1210297) (for precipitation)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask and other appropriate glassware

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent) to a round bottom flask containing a magnetic stir bar.

  • Dissolution: Add anhydrous DMF or DCM to the flask to dissolve the this compound. The volume of solvent should be sufficient to fully dissolve the starting material.

  • Addition of Reagents: To the stirred solution, add NHS (1.2 equivalents) followed by EDC-HCl (1.2 equivalents).[7] If desired, a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) can be added to the reaction mixture.[7]

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the resulting urea (B33335) byproduct from EDC can be partially removed by filtration through a pad of diatomaceous earth or a small plug of silica gel.

    • The solvent is then removed under reduced pressure.

    • The crude product can be purified by precipitation. Redissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or acetonitrile) and add it dropwise to a stirred, cold non-polar solvent like diethyl ether or ethyl acetate. The precipitated this compound NHS ester can then be collected by filtration.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel or by reverse-phase HPLC. Note that NHS esters can be sensitive to silica gel, so careful handling and rapid elution are recommended.

  • Drying and Storage: The purified this compound NHS ester should be dried under vacuum and stored immediately under an inert atmosphere at -20°C or below.

Quantitative Data for NHS Ester Activation

The efficiency of the NHS ester activation can be influenced by various factors. The following table provides a summary of key quantitative parameters.

ParameterRecommended ValueNotesSources
Molar Ratio (EDC:Acid) 1.2 - 1.5 : 1A slight excess of EDC ensures efficient activation of the carboxylic acid.[8]
Molar Ratio (NHS:Acid) 1.2 - 1.5 : 1A slight excess of NHS is used to trap the activated intermediate and form the NHS ester.[7][8]
Reaction Time 4 - 16 hoursReaction progress should be monitored to determine the optimal time.[7]
Reaction Temperature Room TemperatureThe reaction is typically carried out at ambient temperature.[7]
Reaction Yield Variable (can be >70%)The yield is dependent on the purity of reagents, exclusion of moisture, and the efficiency of the purification method.[8]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

G cluster_synthesis Protocol 1: Synthesis of this compound NHS Ester prep 1. Preparation (this compound in flask) dissolve 2. Dissolution (Anhydrous DMF/DCM) prep->dissolve add_reagents 3. Add Reagents (NHS, EDC-HCl) dissolve->add_reagents react 4. Reaction (Room Temp, 4-16h) add_reagents->react workup 5. Work-up & Purification (Filtration, Precipitation/Chromatography) react->workup store 6. Drying & Storage (-20°C, Inert Atmosphere) workup->store

Caption: Workflow for the synthesis of this compound NHS Ester.

G DBCO_Acid This compound (-COOH) Activated_Intermediate O-Acylisourea Intermediate (Highly Reactive) DBCO_Acid->Activated_Intermediate + EDC EDC EDC NHS NHS DBCO_NHS_Ester This compound NHS Ester (Amine-Reactive) Activated_Intermediate->DBCO_NHS_Ester + NHS Amide_Bond Stable Amide Bond (-CO-NH-) DBCO_NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (e.g., on Protein, -NH2) Primary_Amine->Amide_Bond

References

Application Notes and Protocols for the Purification of DBCO-Conjugated Proteins by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of proteins with dibenzocyclooctyne (DBCO) is a fundamental technique in bioconjugation, enabling copper-free click chemistry for applications such as the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and functionalized protein tools.[1] A critical step following the conjugation reaction is the purification of the DBCO-protein conjugate to remove unreacted DBCO reagents and to separate protein species with varying degrees of labeling. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile method for achieving high-purity DBCO-conjugated proteins.[1][2]

This document provides detailed protocols for the purification of DBCO-conjugated proteins using various HPLC methods, including Reversed-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size-Exclusion Chromatography (SEC).

Overall Experimental Workflow

The general process involves the initial conjugation of the target protein with a DBCO-containing reagent, followed by a preliminary cleanup to remove excess reagent, and then high-resolution purification using HPLC. The purified conjugate is subsequently characterized to determine its purity and the degree of labeling (DOL).[1]

G cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Initial Cleanup cluster_2 Phase 3: HPLC Purification cluster_3 Phase 4: Characterization Protein Protein Conjugation_Reaction Conjugation Reaction (Primary Amines) Protein->Conjugation_Reaction DBCO-NHS_Ester DBCO-NHS_Ester DBCO-NHS_Ester->Conjugation_Reaction Quenching Quenching Conjugation_Reaction->Quenching Desalting Desalting/ Size-Exclusion Column Quenching->Desalting Crude Conjugate HPLC_Purification HPLC Purification (RP-HPLC, HIC, or SEC) Desalting->HPLC_Purification Removal of excess DBCO Purified_DBCO_Protein Purified DBCO-Protein HPLC_Purification->Purified_DBCO_Protein Characterization Characterization (UV-Vis, MS, SDS-PAGE) Purified_DBCO_Protein->Characterization

Caption: General workflow for DBCO-protein conjugation and purification.

Experimental Protocols

Protocol 1: Protein Conjugation with DBCO-NHS Ester

This protocol outlines a general method for labeling a protein with a DBCO-NHS ester.[1][2] The optimal conditions, particularly the molar excess of the DBCO reagent, should be empirically determined for each specific protein.

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin columns

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[1][2]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the protein solution.[1] Ensure the final concentration of DMSO in the reaction mixture is below 20%.[1][2]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for an additional 15 minutes at room temperature.[1][2]

  • Removal of Excess Reagent: Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol. This step provides a crude DBCO-conjugated protein solution ready for HPLC purification.[1][2] Protein recovery from this step is typically greater than 85%.[1]

Protocol 2: HPLC Purification of DBCO-Conjugated Proteins

The choice of HPLC method depends on the properties of the protein and the desired purity.[1]

G Crude_Conjugate Crude DBCO-Protein Mixture Method_Selection Choice of HPLC Method Crude_Conjugate->Method_Selection Denaturing_Conditions Denaturing Conditions Acceptable? Method_Selection->Denaturing_Conditions High Resolution Hydrophobicity_Difference Sufficient Hydrophobicity Difference? Method_Selection->Hydrophobicity_Difference Maintain Activity Size_Difference Significant Size Difference? Method_Selection->Size_Difference Aggregate Removal RP_HPLC Reversed-Phase HPLC (RP-HPLC) HIC Hydrophobic Interaction Chromatography (HIC) SEC Size-Exclusion Chromatography (SEC) Denaturing_Conditions->RP_HPLC Yes Denaturing_Conditions->HIC No Hydrophobicity_Difference->HIC Yes Hydrophobicity_Difference->SEC No Size_Difference->SEC Yes

Caption: Logic for selecting the appropriate HPLC purification method.

A. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[3] The addition of the hydrophobic DBCO group increases the protein's retention time on a C18 or C8 column compared to the unlabeled protein.[2] This method offers high resolution but often requires denaturing conditions (organic solvents and acidic pH), which may not be suitable for all proteins.[1][4]

  • Column: C18 or C8 wide-pore (≥ 300 Å) column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[2]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[2]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point for method development.[2]

  • Flow Rate: 0.5 - 1.0 mL/min for analytical columns.[1]

  • Detection: Monitor absorbance at 280 nm (protein) and 309 nm (DBCO).[1]

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on surface hydrophobicity under non-denaturing conditions, making it suitable for maintaining protein structure and function.[5][6][7] The DBCO group increases the protein's hydrophobicity, leading to stronger binding to the HIC stationary phase.[1]

  • Column: HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).[1]

  • Mobile Phase A (Binding Buffer): High salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Detection: Monitor absorbance at 280 nm and 309 nm.[1]

C. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size.[8][9] This method is particularly useful for removing small molecules like unreacted DBCO reagents and for separating monomeric protein conjugates from aggregates.[10][11]

  • Column: SEC column with an appropriate pore size for the molecular weight of the protein.

  • Mobile Phase: Isocratic elution with a buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: Monitor absorbance at 280 nm and 309 nm.

Characterization and Quality Control

After purification, the DBCO-conjugated protein should be characterized to ensure it meets the required quality standards.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL, which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry.[1]

Procedure:

  • Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).[1] DBCO has a characteristic absorbance peak around 309 nm.[2]

  • Calculate the DOL using the following formula:[1]

    DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

    Where:

    • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[1]

    • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[1]

    • CF is the correction factor for the DBCO absorbance at 280 nm (typically around 0.90).[12]

Other Characterization Methods:
  • SDS-PAGE: Can show a slight shift in molecular weight corresponding to the number of DBCO groups attached.[1][2]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of molecular weight, confirming successful conjugation and the distribution of different labeled species.[1]

Data Presentation: Expected Outcomes and Quality Control Metrics

The following table summarizes the expected outcomes and quality control metrics for the purification of DBCO-conjugated proteins.

ParameterTargetMethod of Determination
Purity >95%HPLC (Area percentage of the main peak)[1]
Recovery >80%UV-Vis Spectrophotometry (A280)
Degree of Labeling (DOL) 1 - 5 (Application Dependent)UV-Vis Spectrophotometry[1]
Aggregation <5%Size-Exclusion Chromatography (SEC)
Confirmation of Conjugation Peak shift observedRP-HPLC, Mass Spectrometry[2]

References

Application Notes and Protocols for Quantifying Degree of Labeling with Dibenzocyclooctyne (DBCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the degree of labeling (DOL) of biomolecules with dibenzocyclooctyne (DBCO) reagents. Accurate determination of the DOL is critical for ensuring the quality, consistency, and functionality of bioconjugates in research, diagnostics, and therapeutic applications.[1]

Introduction to DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Dibenzocyclooctyne (DBCO) is a cyclooctyne (B158145) that is widely used for bioorthogonal labeling through a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or copper-free click chemistry.[2] This reaction enables the specific and efficient covalent ligation of a DBCO-functionalized molecule to an azide-functionalized partner.[3]

The key advantages of the DBCO-azide reaction include:

  • Biocompatibility : The reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[][5]

  • High Specificity and Bioorthogonality : DBCO and azide (B81097) groups react selectively with each other and do not interfere with native biological functional groups, minimizing off-target reactions.[][5]

  • Fast Reaction Kinetics : The inherent ring strain in the DBCO molecule accelerates the reaction with azides, leading to high efficiency even at low concentrations.[]

  • Stability : The resulting triazole linkage is highly stable. Both DBCO and azide moieties are stable on biomolecules for extended periods.[5][6]

These features make DBCO-mediated conjugation a powerful tool in drug discovery, materials science, and chemical biology for applications such as creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and labeling biomolecules for imaging.[2][7][8]

Application Notes: Methods for Quantifying DBCO Labeling

Several analytical techniques can be employed to confirm successful DBCO labeling and to quantify the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated to each biomolecule (e.g., a protein). The choice of method depends on the required level of detail, available instrumentation, and the nature of the biomolecule.[9]

A summary of common analytical techniques is presented below:

Technique Principle Information Provided Advantages Limitations
UV-Vis Spectroscopy Measurement of light absorbance. DBCO has a characteristic absorbance maximum around 309 nm.[9]Quantitative determination of the Degree of Labeling (DOL).[9]Simple, rapid, non-destructive, and uses widely available equipment.[9]Indirect measurement; potential for interference from other molecules that absorb in the same region.[9]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The hydrophobic DBCO group increases the retention time of the labeled molecule.[9]Confirmation of conjugation via retention time shift and purification of the conjugate.[9]High resolution and sensitivity; provides both qualitative and quantitative data.[9]Can be time-consuming and requires specialized equipment.[9]
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Measurement of the mass-to-charge ratio of ions.Precise mass determination of the conjugate, confirming the addition of the DBCO group and allowing for DOL calculation.[9][10]Highly accurate and provides direct evidence of conjugation.Requires specialized equipment and expertise; can be destructive.
Fluorescence Spectroscopy An azide-containing fluorescent probe reacts with the DBCO-labeled molecule, and the resulting fluorescence is measured.[1]Quantitative (DBCO loading).[1]High sensitivity.[1]Requires a fluorescent probe; potential for quenching or background fluorescence.[1]
SDS-PAGE Separation of proteins based on molecular weight.Qualitative assessment of a shift in molecular weight after conjugation.[9]Simple and widely available.[9]Low resolution; not suitable for small molecule labeling and does not provide precise quantitative data.[9]
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms, providing detailed structural information.Qualitative confirmation of DBCO structure on the molecule.[11]Provides detailed structural information.[1]Requires high sample concentration and specialized equipment; complex spectra can be difficult to interpret.[1]

Visualizations

Reaction Mechanism and Experimental Workflows

The following diagrams illustrate the core reaction, the experimental workflow for labeling proteins, and the logic behind the most common quantification method, UV-Vis spectroscopy.

cluster_reactants cluster_products DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide (R-N3) Azide->Triazole caption Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

cluster_workflow Experimental Workflow A 1. Prepare Protein Solution (e.g., in amine-free buffer like PBS) C 3. Labeling Reaction (Add DBCO-NHS to protein, incubate) A->C B 2. Prepare DBCO-NHS Ester (dissolve in anhydrous DMSO) B->C D 4. Purification (Remove excess DBCO via desalting column) C->D E 5. Characterization (Quantify Degree of Labeling) D->E caption Workflow for labeling a protein with a DBCO-NHS ester.

Caption: Workflow for labeling a protein with a DBCO-NHS ester.

cluster_logic DOL Calculation Logic A Measure Absorbance of DBCO-labeled Protein A_280 A280 (Protein) A->A_280 A_309 A309 (DBCO) A->A_309 B Calculate Molarity of Protein A_280->B Correct for DBCO absorbance A_309->B C Calculate Molarity of DBCO A_309->C D Calculate Degree of Labeling (DOL) B->D C->D DOL = [DBCO] / [Protein] caption Logic diagram for DOL calculation using UV-Vis spectroscopy.

Caption: Logic diagram for DOL calculation using UV-Vis spectroscopy.

Experimental Protocols

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol describes a general procedure for labeling proteins containing primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester.

Materials:

  • Protein of interest (0.5–5 mg/mL in amine-free buffer)

  • DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Note: Buffers containing primary amines (e.g., Tris, glycine) must be avoided.[6][12]

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns).[13]

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer (e.g., PBS). If the buffer contains primary amines, exchange it for PBS using a desalting column or dialysis.[13]

  • Prepare DBCO Reagent: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[12] The NHS ester is moisture-sensitive and hydrolyzes in water.[12]

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[14][15] The optimal molar ratio may need to be determined empirically based on the protein concentration and desired DOL.[13] For protein concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.[6] b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[6][16]

  • Purification: a. Remove the unreacted DBCO-NHS ester and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[13][17] b. Follow the manufacturer's instructions for the desalting column to collect the purified DBCO-labeled protein.[13]

Protocol 2: Quantifying Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol allows for the quantification of the number of DBCO molecules conjugated per protein molecule using absorbance measurements.

Materials:

  • Purified DBCO-conjugated protein from Protocol 1

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified DBCO-conjugated protein solution at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉).[13][18] The absorbance maximum for DBCO is near 309 nm.[9]

  • Calculate the Degree of Labeling (DOL): Use the following equations to determine the DOL.

    Step A: Calculate the concentration of the protein (M). Protein Concentration (M) = (A₂₈₀ - (A₃₀₉ × CF)) / ε_protein[18]

    Where:

    • A₂₈₀ : Absorbance of the conjugate at 280 nm.

    • A₃₀₉ : Absorbance of the conjugate at 309 nm.

    • CF : Correction factor for the absorbance of the DBCO group at 280 nm. This value is typically around 0.90 to 1.089.[13][16]

    • ε_protein : Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹). For a typical IgG, this is ~203,000 M⁻¹cm⁻¹.[13]

    Step B: Calculate the concentration of the DBCO moiety (M). DBCO Concentration (M) = A₃₀₉ / ε_DBCO[18]

    Where:

    • A₃₀₉ : Absorbance of the conjugate at 309 nm.

    • ε_DBCO : Molar extinction coefficient of the DBCO group at ~309 nm, which is approximately 12,000 M⁻¹cm⁻¹.[13][18]

    Step C: Calculate the Degree of Labeling (DOL). DOL = [DBCO Concentration (M)] / [Protein Concentration (M)][18]

Example DOL Calculation and Data

The following table provides an example calculation for a DBCO-labeled IgG antibody.

Parameter Value Source/Note
Measured A₂₈₀ 1.250Example measurement
Measured A₃₀₉ 0.180Example measurement
ε_protein (IgG) 203,000 M⁻¹cm⁻¹Molar extinction coefficient for IgG.[13]
ε_DBCO 12,000 M⁻¹cm⁻¹Molar extinction coefficient for DBCO.[13][19]
Correction Factor (CF) 0.90Correction for DBCO absorbance at 280 nm.[13]
Protein Concentration (M) (1.250 - (0.180 x 0.90)) / 203,000 = 5.36 x 10⁻⁶ M Calculated from Step A
DBCO Concentration (M) 0.180 / 12,000 = 1.50 x 10⁻⁵ M Calculated from Step B
Degree of Labeling (DOL) (1.50 x 10⁻⁵) / (5.36 x 10⁻⁶) = 2.8 Calculated from Step C

This result indicates that, on average, there are approximately 2.8 DBCO molecules per IgG molecule.

References

Application Notes & Protocols: DBCO-C3-Acid for In Vivo Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzocyclooctyne-C3-Acid (DBCO-C3-Acid) is a key reagent in the field of bioorthogonal chemistry, specifically for copper-free click chemistry applications.[1][2] It features a dibenzocyclooctyne (DBCO) group, a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules.[3][4] This reaction is exceptionally fast and highly specific, proceeding under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[5][6][] The C3-acid linker provides a handle for conjugation to other molecules, such as drugs or imaging agents, often as an intermediate in the synthesis of more complex bioconjugates like antibody-drug conjugates (ADCs).[1] These attributes have led to the widespread adoption of DBCO-based reagents for in vivo imaging, targeted drug delivery, and the labeling of biomolecules in whole organisms.[8][9]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The driving force behind the DBCO-azide reaction is the significant ring strain within the eight-membered cyclooctyne (B158145) ring.[3] This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), allowing it to proceed rapidly and spontaneously to form a stable triazole linkage.[4][10] The reaction is bioorthogonal, meaning neither the DBCO nor the azide group reacts with naturally occurring functional groups found in biomolecules, ensuring high specificity in complex biological environments.[4][11]

SPAAC_Reaction cluster_product Product DBCO This compound Triazole Stable Triazole Linkage Reaction_Label SPAAC (Copper-Free) Azide Azide-Modified Molecule (R-N₃) Reaction_Label->Triazole

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Application 1: In Vivo Pretargeted Imaging

A powerful application of this compound chemistry in vivo is pretargeted imaging. This two-step strategy separates the targeting and imaging steps to improve the signal-to-background ratio. First, a biomolecule of interest is labeled with an azide group, often through metabolic glycoengineering.[12] Second, a DBCO-conjugated imaging agent (e.g., a fluorophore like Cy5 or a PET tracer) is administered, which then "clicks" onto the azide-labeled target in vivo.[12][13] This approach has been successfully used to image glycans in mouse brains and to detect bacterial infections.[12][14]

Workflow for Pretargeted Imaging This strategy enhances tumor retention of the imaging agent over time, with one study reporting a 191% increase in retention after 48 hours compared to controls without azide labeling.[15]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Metabolic Labeling (In Vivo) cluster_step2 Step 2: Bioorthogonal Ligation (In Vivo) cluster_step3 Step 3: Imaging & Analysis Administer_Azido_Sugar Administer Azido-Sugar (e.g., Ac₄ManNAz) Metabolic_Incorporation Metabolic Incorporation of Azide into Glycans on Target Cell Surface Administer_Azido_Sugar->Metabolic_Incorporation Days Administer_DBCO Administer DBCO-Fluorophore (e.g., DBCO-Cy5) via IV Injection Metabolic_Incorporation->Administer_DBCO Pretargeting Interval Click_Reaction SPAAC Reaction at Target Site Administer_DBCO->Click_Reaction Hours Washout Washout of Unbound DBCO-Fluorophore Click_Reaction->Washout Imaging Fluorescence / PET Imaging (High Signal-to-Background) Washout->Imaging

Caption: General workflow for in vivo pretargeted imaging using SPAAC.

Application 2: In Vivo Pretargeted Drug Delivery

Similar to imaging, a pretargeting strategy can be used for drug delivery to enhance therapeutic efficacy and reduce systemic toxicity.[16] One innovative approach involves implanting an azide-modified hydrogel at a specific site, such as a tumor resection cavity or a transplant location.[17] Subsequently, a systemically administered DBCO-modified prodrug circulates through the body and becomes concentrated at the hydrogel depot via the click reaction.[17] This allows for sustained, localized release of the active drug, minimizing off-target effects.[17]

Pretargeted_Drug_Delivery_Workflow cluster_step1 Step 1: Depot Implantation cluster_step2 Step 2: Prodrug Administration cluster_step3 Step 3: In Vivo Ligation & Release Implant_Hydrogel Implant Azide-Modified Hydrogel at Target Site Administer_Prodrug Systemically Administer DBCO-Prodrug Circulation Prodrug Circulates Throughout Body Administer_Prodrug->Circulation Click_Reaction DBCO-Prodrug Clicks to Azide-Hydrogel Circulation->Click_Reaction Concentration at Depot Drug_Release Sustained Local Release of Active Drug Click_Reaction->Drug_Release

Caption: Workflow for pretargeted drug delivery to a localized hydrogel depot.

Quantitative Data Summary

The following tables summarize key quantitative data reported for DBCO-based in vivo click chemistry applications.

Table 1: Reaction Kinetics of DBCO with Azides

Reactants Reaction Rate Constant (k₂) Conditions Reference
DBCO / Azide 10⁻² - 1 M⁻¹s⁻¹ General SPAAC [3]
Peptide with Azidolysine + PEG-DBCO 0.34 M⁻¹s⁻¹ HBS buffer, pH 7.4, 25°C [18]

| Chlorosydnone + DBCO | ~1.9 M⁻¹s⁻¹ | Not specified |[19] |

Table 2: In Vivo Efficacy and Labeling Data

Application Model Key Result Reference
Pretargeted Tumor Imaging LS174T tumor-bearing mice Enhanced tumor retention of DBCO-Cy5: 68% (6h), 105% (24h), 191% (48h) [15]
Pretargeted Tumor Imaging LS174T tumor-bearing mice DBCO-Cy5 fluorescence intensity in labeled tumors was 1.52-fold higher than control [20]
Bacterial Imaging Staphylococcus aureus cultures 7-fold greater [¹⁸F]FB-sulfo-DBCO ligation in azide-labeled bacteria vs. control [14]

| Platelet Labeling | In vivo mouse model | Azide labeling detected on platelets for up to 6 days post-injection of Ac₄ManAz |[21] |

Experimental Protocols

Protocol 1: General Preparation of this compound for In Vivo Injection

This protocol describes the preparation of a stock solution and a suspended formulation of this compound suitable for intraperitoneal injection in animal models, based on manufacturer guidelines.[1]

Materials:

  • This compound (CAS No. 1207355-31-4)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation (100 mg/mL in DMSO):

    • Note: Perform in a fume hood. Use newly opened, anhydrous DMSO as the compound's solubility is sensitive to water.

    • Weigh the desired amount of this compound powder into a sterile tube.

    • Add anhydrous DMSO to achieve a concentration of 100 mg/mL.

    • Vortex and use an ultrasonic bath if necessary to completely dissolve the compound.

    • Store the stock solution in aliquots at -80°C for up to 6 months.[1]

  • Suspended Formulation Preparation (2.5 mg/mL):

    • This protocol yields a 1 mL working solution. Scale volumes as needed.

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 100 mg/mL this compound stock solution to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL.

    • Vortex thoroughly to create a uniform suspension.

    • This formulation is suitable for intraperitoneal administration.[1] Use immediately after preparation.

Protocol 2: In Vivo Pretargeted Tumor Imaging via Metabolic Glycoengineering

This protocol outlines a general procedure for labeling tumor cells in vivo with azides and subsequently imaging them with a DBCO-conjugated fluorophore. This is a composite protocol based on established methodologies.[12][15][20]

Materials:

  • Tumor-bearing animal model (e.g., mice with subcutaneous LS174T xenografts)

  • Tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Vehicle for Ac₄ManNAz administration (e.g., PBS with 5% DMSO)

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5)

  • Sterile saline or PBS for injection

  • In vivo fluorescence imaging system

Procedure:

  • Metabolic Labeling Phase (Days 1-7):

    • Prepare a solution of Ac₄ManNAz in the chosen vehicle.

    • Administer Ac₄ManNAz to the tumor-bearing mice. A typical dosing regimen might be daily intraperitoneal (i.p.) or intravenous (i.v.) injections for 3 to 7 days to allow for sufficient metabolic incorporation of azides onto tumor cell surface glycans.[12]

    • Include a control group of mice receiving vehicle only.

  • Pretargeting Interval (Day 8):

    • Wait for a period (e.g., 24 hours) after the final Ac₄ManNAz dose to allow for clearance of the unbound sugar from circulation.

  • Imaging Phase (Day 8-10):

    • Dissolve the DBCO-Cy5 in sterile PBS or saline to the desired concentration.

    • Administer the DBCO-Cy5 solution to both the Ac₄ManNAz-treated and control groups, typically via intravenous (i.v.) injection.

    • At various time points post-injection (e.g., 6, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[15]

    • Use appropriate excitation and emission filters for the Cy5 fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region of interest (ROI) for both groups at each time point.

    • Calculate the tumor-to-background ratio to assess targeting specificity.

    • Ex vivo analysis can be performed by harvesting tumors and other organs for imaging to confirm biodistribution.[20]

References

Application Notes and Protocols for Cell Surface Labeling Using DBCO-C3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface labeling is a cornerstone technique in cellular biology and drug development, enabling the visualization, tracking, and quantification of cellular processes. Bioorthogonal chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for this purpose. This method utilizes the highly selective and biocompatible reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group.[1]

DBCO-C3-Acid is a versatile chemical probe that contains a DBCO moiety for click chemistry and a carboxylic acid group for further functionalization. This allows for the conjugation of this compound to a wide range of molecules, such as fluorophores, biotin, or drug molecules, which can then be used to label azide-modified cell surfaces. The labeling process is highly specific and occurs efficiently under physiological conditions, making it ideal for live-cell imaging and in vivo studies.[2][3]

This document provides detailed application notes and protocols for cell surface labeling using this compound, focusing on the metabolic glycoengineering approach to introduce azide groups onto the cell surface.

Principle of the Method

The cell surface labeling strategy involves a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of an unnatural sugar analog, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cells process this sugar and incorporate it into their cell surface glycans, resulting in the display of azide groups on the cell surface.[4][5]

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with a DBCO-functionalized probe. The DBCO group reacts specifically with the azide group via SPAAC to form a stable triazole linkage, covalently attaching the probe to the cell surface.[1]

This approach allows for the precise and efficient labeling of live cells with minimal perturbation to their natural biological processes.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Groups

This protocol describes the introduction of azide groups onto the cell surface of mammalian cells using Ac4ManNAz.

Materials:

  • Mammalian cells of interest (e.g., A549, HeLa, Jurkat)

  • Complete cell culture medium

  • Ac4ManNAz

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., 6-well plate, 35-mm glass-bottom dish) at a density that will allow for optimal growth during the incubation period. For example, seed A549 cells at a density of 3×10⁴ cells in 2 mL of growth media.[6]

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution of 10-50 mM.[4]

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 10-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.[4][5] For sensitive applications, a concentration of 10 µM can be effective.[4]

  • Incubation: Incubate the cells for 1-3 days at 37°C in a 5% CO2 incubator to allow for the metabolic incorporation of the azido (B1232118) sugar into the cell surface glycans.[4]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[7]

Protocol 2: Preparation of DBCO-Functionalized Probes from this compound

This compound must first be activated or conjugated to a molecule of interest (e.g., a fluorophore with an amine group) before it can be used for cell labeling. This protocol describes the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Amine-containing molecule of interest (e.g., fluorescent dye, biotin-amine)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the DBCO-C3-NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Add the amine-containing molecule to the activated DBCO-C3-NHS ester solution. A molar excess of the amine may be used to ensure complete conjugation.

    • Continue to stir the reaction at room temperature for an additional 4-12 hours or overnight at 4°C.

  • Purification: Purify the DBCO-functionalized probe using an appropriate method, such as HPLC or column chromatography, to remove unreacted starting materials and byproducts.

Protocol 3: Live-Cell Labeling with DBCO-Functionalized Probes

This protocol details the labeling of azide-modified live cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)

  • Live cell imaging buffer or serum-free cell culture medium

  • DAPI or Hoechst 33342 (for nuclear counterstaining, optional)

Procedure:

  • Prepare DBCO-Dye Solution: Prepare a working solution of the DBCO-conjugated fluorescent dye in live cell imaging buffer or serum-free medium. The final concentration typically ranges from 5 to 50 µM.[7][8]

  • Labeling Reaction: Add the DBCO-dye solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.[7][9]

  • Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound dye.[7]

  • Imaging: The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy. If desired, a nuclear counterstain can be added before imaging.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the cell surface labeling protocol.

Table 1: Metabolic Labeling Parameters

ParameterConcentration RangeIncubation TimeCell LinesNotes
Ac4ManNAz10-100 µM24-72 hoursA549, MCF7, HCT116, JurkatOptimal concentration is cell-type dependent. Higher concentrations (>50 µM) may affect cell physiology.[4][10]

Table 2: Click Reaction Parameters

ParameterConcentration RangeIncubation TimeTemperatureNotes
DBCO-Fluorophore5-50 µM30-60 minutes37°C or Room TempHigher concentrations and longer incubation times can increase signal but may also lead to higher background.[6][7][9]

Table 3: Cytotoxicity Data

ReagentCell LineConcentrationAssayResult
Ac4ManNAzA549Up to 50 µMCCK-8Low cytotoxicity observed after 72 hours.[5]
DBCOA549Up to 100 µMMTTNo significant increase in cytotoxicity observed over 48 hours.[2]

Visualizations

Diagram 1: Experimental Workflow for Cell Surface Labeling

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Reaction cluster_2 Step 3: Analysis a Seed Cells b Add Ac4ManNAz to Culture Medium a->b c Incubate for 24-72 hours b->c d Wash Cells c->d e Prepare DBCO-Probe Solution f Incubate with Azide-Labeled Cells for 30-60 min e->f g Wash Cells f->g h Fluorescence Microscopy g->h i Flow Cytometry g->i G cluster_0 Cellular Uptake and Metabolism cluster_1 Glycan Biosynthesis cluster_2 Cell Surface Display cluster_3 Bioorthogonal Reaction Ac4ManNAz_ext Ac4ManNAz (extracellular) Ac4ManNAz_int Ac4ManNAz (intracellular) Ac4ManNAz_ext->Ac4ManNAz_int Uptake Azido_Sialic_Acid Azido-Sialic Acid Ac4ManNAz_int->Azido_Sialic_Acid Metabolic Conversion Golgi Golgi Apparatus Azido_Sialic_Acid->Golgi Glycoprotein Azide-Modified Glycoprotein Golgi->Glycoprotein Incorporation Cell_Surface Cell Surface Glycoprotein->Cell_Surface Transport Labeled_Cell Labeled Cell Surface Cell_Surface->Labeled_Cell Click Reaction DBCO_Probe DBCO-Probe DBCO_Probe->Labeled_Cell

References

Application Notes and Protocols for DBCO-C3-Acid in Fluorescent Probe Attachment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of DBCO-C3-Acid in the attachment of fluorescent probes to biomolecules. This compound is a valuable tool in bioconjugation, enabling the straightforward and efficient labeling of azide-modified molecules through copper-free click chemistry.

Introduction to this compound and Copper-Free Click Chemistry

Dibenzocyclooctyne (DBCO) reagents are central to strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds without the need for a cytotoxic copper catalyst. This makes it an ideal bioorthogonal reaction for labeling biomolecules in living systems without disrupting normal cellular processes.[1][2][3] The reaction between a DBCO group and an azide (B81097) group is highly specific and efficient, forming a stable triazole linkage under mild, aqueous conditions.[2][3]

This compound is a derivative of DBCO containing a carboxylic acid functional group, which can be activated (e.g., as an NHS ester) to react with primary amines on biomolecules such as proteins and antibodies. This allows for the introduction of the DBCO moiety onto the biomolecule, which can then be "clicked" with an azide-functionalized fluorescent probe.

Key Features and Applications

  • Biocompatibility: The absence of a copper catalyst makes this chemistry suitable for in vivo applications and the labeling of sensitive biological samples.[2]

  • High Specificity: The DBCO group reacts exclusively with azides, ensuring minimal off-target labeling.[2]

  • Stability: Both DBCO and azide functional groups are stable on biomolecules for extended periods.[2]

  • Versatility: Applicable to a wide range of biomolecules, including proteins, antibodies, nucleic acids, and lipids.[1]

  • Drug Development: Widely used in the creation of antibody-drug conjugates (ADCs) for targeted therapy.

  • Cellular Imaging: Enables the fluorescent labeling of specific proteins on the cell surface or within live cells for tracking and visualization.[4][5][6]

  • GPCR Research: Facilitates the study of G protein-coupled receptor (GPCR) trafficking and signaling.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the successful application of this compound in fluorescent probe attachment.

Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation

ParameterRecommended ValueNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1The component that is more abundant or less critical should be in excess. For antibody-small molecule conjugations, a molar excess of up to 10:1 can be used to improve efficiency.[1][10]
Reaction Temperature 4°C to 37°CHigher temperatures generally lead to faster reaction rates. For sensitive biomolecules, 4°C is recommended to maintain stability.[1][11]
Reaction Time 2 - 12 hoursTypical reactions proceed to completion within this timeframe at room temperature. Longer incubation times (overnight) are common for reactions at 4°C.[1][11]
pH 7.0 - 8.5The reaction is generally insensitive to pH within this range.[12]
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFFor biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has low aqueous solubility, it can be dissolved in a minimal amount of DMSO or DMF before adding to the aqueous reaction mixture (final organic solvent concentration should be <20%).[1]

Table 2: Typical Degree of Labeling (DOL) for DBCO-Functionalized Proteins

BiomoleculeMolar Excess of DBCO-NHS EsterTypical DOLReference
Antibody (IgG)5-10 fold2-5[10]
Nanobody1:1 (azide-oligo to DBCO-nanobody)~1[13]
General Protein20-50 fold (for concentrations <5 mg/mL)Varies[11]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the two-step process of first activating the carboxylic acid of this compound to an NHS ester, followed by conjugation to an antibody.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Add 1.2 equivalents of NHS (or sulfo-NHS) and 1.2 equivalents of EDC to the this compound solution.

    • Incubate at room temperature for 1 hour with gentle mixing to form the DBCO-C3-NHS ester.

  • Conjugation to the Antibody:

    • Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

    • Add the activated DBCO-C3-NHS ester solution to the antibody solution at a 5- to 20-fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified DBCO-labeled antibody at 280 nm (for protein concentration) and 309 nm (for DBCO concentration).

    • Calculate the protein concentration using the Beer-Lambert law and the molar extinction coefficient of the antibody at 280 nm.

    • Calculate the DBCO concentration using the molar extinction coefficient of DBCO at 309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).

    • The DOL is the molar ratio of DBCO to the antibody.[14][15][16][17]

Protocol 2: Fluorescent Labeling of an Azide-Modified Biomolecule with a DBCO-Functionalized Fluorophore

This protocol describes the "click" reaction between a pre-labeled DBCO-biomolecule and an azide-containing fluorescent probe.

Materials:

  • DBCO-labeled biomolecule (from Protocol 1 or commercially available)

  • Azide-functionalized fluorescent probe

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture:

    • Dissolve the DBCO-labeled biomolecule in the reaction buffer.

    • Dissolve the azide-functionalized fluorescent probe in a compatible solvent (e.g., DMSO) and then add it to the biomolecule solution. A 1.5 to 3-fold molar excess of the fluorescent probe over the DBCO-biomolecule is recommended.[1][11]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light.[1][11]

  • Purification:

    • Remove the excess, unreacted fluorescent probe using size-exclusion chromatography.

  • Characterization:

    • Confirm successful conjugation by measuring the absorbance spectrum of the purified product to identify the peaks corresponding to both the biomolecule and the fluorescent dye.

    • Further characterization can be performed using techniques such as SDS-PAGE with fluorescence imaging.

Visualizations

Experimental Workflow: Fluorescent Labeling of an Antibody

experimental_workflow cluster_activation This compound Activation cluster_conjugation Conjugation to Antibody cluster_labeling Fluorescent Labeling cluster_purification Purification dbco_acid This compound activated_dbco DBCO-C3-NHS Ester dbco_acid->activated_dbco 1 hr, RT nhs_edc NHS / EDC nhs_edc->activated_dbco dbco_antibody DBCO-Labeled Antibody activated_dbco->dbco_antibody 2-4 hr, RT or overnight, 4°C antibody Antibody (Primary Amines) antibody->dbco_antibody labeled_antibody Fluorescently Labeled Antibody dbco_antibody->labeled_antibody 2-12 hr, RT or overnight, 4°C azide_fluor Azide-Fluorescent Probe azide_fluor->labeled_antibody purification Size-Exclusion Chromatography labeled_antibody->purification

Workflow for activating this compound and labeling an antibody.
Signaling Pathway: Tracking GPCR Internalization

gpcr_internalization cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm gpcr GPCR-Azide gpcr->gpcr 1. Metabolic Labeling (Azide incorporation) labeled_gpcr_internalized Labeled GPCR gpcr->labeled_gpcr_internalized 4. Internalization ligand Ligand ligand->gpcr 3. Ligand Binding dbco_probe DBCO-Fluorophore dbco_probe->gpcr 2. Click Reaction (Fluorescent Labeling) endosome Endosome labeled_gpcr_internalized->endosome 5. Trafficking

Visualizing GPCR internalization using a DBCO-linked fluorescent probe.

References

Revolutionizing Proteomics Research: Application Notes and Protocols for DBCO-C3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DBCO-C3-Acid in proteomics research. This compound is a valuable tool for copper-free click chemistry, enabling the efficient and specific labeling of azide-modified biomolecules. This technology has wide-ranging applications in protein profiling, drug discovery, and the elucidation of complex biological pathways.

Introduction to this compound in Proteomics

Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, allowing for highly specific covalent bond formation in complex biological systems without interfering with native biochemical processes.[1] this compound, a derivative featuring a three-carbon spacer, offers a balance of reactivity and hydrophilicity, making it an excellent choice for a variety of proteomics applications.

The core of its utility lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. In this reaction, the strained alkyne of the DBCO group reacts selectively with an azide (B81097) group to form a stable triazole linkage.[2] This copper-free nature is a significant advantage for in vivo and cellular studies, as it avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.

Key Applications in Proteomics:

  • Activity-Based Protein Profiling (ABPP): Covalently label active enzymes to study their function and identify novel drug targets.

  • Post-Translational Modification (PTM) Analysis: Enrich and identify proteins with specific PTMs, such as glycosylation or ubiquitination, by metabolically incorporating azide-modified precursors.

  • Protein-Protein Interaction Studies: Capture and identify interacting protein partners through proximity labeling techniques.

  • Cell Surface Labeling and Imaging: Visualize and track cell surface proteins to understand their dynamics and localization.[3]

  • Drug Target Identification and Validation: Synthesize and utilize DBCO-functionalized probes to identify the cellular targets of small molecules.

Quantitative Data Presentation

The efficiency of this compound mediated labeling is crucial for the success of proteomics experiments. The following tables summarize key quantitative parameters to guide experimental design.

ParameterValueConditionsReference
Second-Order Rate Constant ~0.34 M⁻¹s⁻¹Reaction of DBCO with an azide-containing peptide in HBS buffer (pH 7.4) at 25°C.[4]
Typical Labeling Time 1 - 4 hoursFor efficient labeling of azide-modified proteins in cell lysates.[2]
Molar Excess of DBCO Reagent 10- to 40-foldRecommended molar excess of DBCO-NHS ester over the protein for efficient labeling of primary amines.[1]
Protein Concentration for Labeling 0.5 - 5 mg/mLTypical concentration range for protein labeling with the EZ-Link™ DBCO Protein Labeling Kit.[1]
In Vivo Labeling Yields Upwards of 90%For simultaneous and site-specific labeling of a protein in live cells using SPAAC.[2]

Table 1: Reaction Kinetics and Labeling Parameters for DBCO-Azide Click Chemistry. This table provides a summary of the reaction speed and recommended conditions for efficient protein labeling using DBCO reagents.

Protein TargetLabeling MethodLabeling EfficiencyAnalytical MethodReference
Bruton's tyrosine kinase (BTK)Site-specific labeling with a DBCO-containing probe in live cells.>95% within 30-60 minutes.In-gel fluorescence and LC-MS/MS.[5]
sfGFP with genetically encoded pAzFIn vitro labeling with DBCO-NH₂.High efficiency, allowing for subsequent fluorescent labeling.SDS-PAGE in-gel fluorescence.[2]
Cellular GlycoproteinsMetabolic labeling with azido (B1232118) sugars followed by DBCO-dye ligation.Sufficient for visualization and analysis.Fluorescence microscopy.
Endogenous BTKCoLDR chemistry with a DBCO-functionalized probe.Robust labeling at 100 nM concentration.In-gel fluorescence.[5]

Table 2: Examples of Protein Labeling Efficiencies using DBCO Reagents. This table showcases the high efficiency of DBCO-based labeling across different protein targets and methodologies.

Experimental Protocols

Protocol 1: General Protein Labeling with DBCO-C3-NHS Ester

This protocol describes the labeling of a purified protein containing primary amines (e.g., lysine (B10760008) residues) with DBCO-C3-NHS Ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-C3-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Sample: Dissolve the purified protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Prepare DBCO-C3-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-C3-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-C3-NHS Ester stock solution to the protein solution.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Quantification of Labeling (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein solution at 280 nm (for protein) and ~309 nm (for DBCO). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the DBCO group.[1]

Protocol 2: Metabolic Labeling of Newly Synthesized Proteins and DBCO-Biotin Enrichment for Mass Spectrometry

This protocol outlines a workflow for identifying newly synthesized proteins in response to a stimulus using metabolic labeling with an azide-containing amino acid analog followed by enrichment with DBCO-biotin.[6][7]

Materials:

  • Mammalian cells in culture

  • Methionine-free cell culture medium

  • L-Azidohomoalanine (AHA)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • DBCO-PEG4-Biotin

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with detergents)

  • Trypsin for protein digestion

  • Buffers for reduction and alkylation (DTT and Iodoacetamide)

  • Mass spectrometry-compatible buffer (e.g., 0.1% formic acid)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Add L-Azidohomoalanine (AHA) to the medium at a final concentration of 25-50 µM and incubate for the desired labeling period (e.g., 4-24 hours) along with the stimulus of interest.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the cleared lysate, add DBCO-PEG4-Biotin to a final concentration of 100 µM.

    • Incubate overnight at 4°C with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated (i.e., newly synthesized) proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a mass spectrometry-compatible buffer.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.

Visualizations

Experimental Workflow: Quantitative Proteomics using Metabolic Labeling and this compound Chemistry

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_chemistry Click Chemistry & Enrichment cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (e.g., Azide-Sugar) cell_culture->metabolic_labeling lysis 3. Cell Lysis metabolic_labeling->lysis protein_quant 4. Protein Quantification lysis->protein_quant dbco_labeling 5. DBCO-C3-Biotin Labeling protein_quant->dbco_labeling enrichment 6. Streptavidin Enrichment dbco_labeling->enrichment digestion 7. On-Bead Digestion enrichment->digestion desalting 8. Peptide Desalting digestion->desalting lcms 9. LC-MS/MS desalting->lcms data_analysis 10. Data Analysis lcms->data_analysis

Caption: A comprehensive workflow for quantitative proteomics.

Signaling Pathway: Investigating EGFR Signaling with DBCO-Functionalized Probes

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.[8][9][10] this compound can be utilized to create probes for studying this pathway. For instance, an azide-modified EGFR ligand or antibody can be reacted with a DBCO-functionalized reporter (e.g., a fluorophore or biotin) to track receptor internalization and downstream signaling events.

egfr_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_labeling DBCO Labeling for Visualization EGF EGF Ligand (Azide-Modified) EGFR EGFR EGF->EGFR Binding & Dimerization DBCO_Probe DBCO-C3-Fluorophore EGF->DBCO_Probe Click Reaction Grb2 Grb2 EGFR->Grb2 Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and click chemistry labeling.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low DBCO Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing copper-free click chemistry reactions involving dibenzocyclooctyne (DBCO).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no DBCO conjugation yield?

Low conjugation efficiency in strain-promoted azide-alkyne cycloaddition (SPAAC) can stem from several factors:

  • Reagent Quality and Stability: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Improper storage can lead to degradation over time.[1][2] DBCO-functionalized antibodies, for instance, may lose reactivity during storage.[3][4]

  • Suboptimal Reaction Conditions: Factors like reactant concentrations, buffer composition, pH, temperature, and incubation time significantly impact reaction kinetics.[1][2]

  • Incorrect Stoichiometry: An inappropriate molar ratio of DBCO to azide (B81097) molecules can lead to the incomplete consumption of the limiting reagent.[1][2]

  • Steric Hindrance: The physical bulk of large molecules (e.g., antibodies, proteins) near the DBCO or azide groups can prevent them from reacting effectively.[1][2]

  • Reactant Solubility and Aggregation: DBCO is hydrophobic. Attaching too many DBCO molecules to a protein can decrease its solubility, leading to precipitation and halting the reaction.[1][5][6]

  • Buffer Contamination: The presence of sodium azide in buffers is a critical issue, as it will compete with the azide-labeled molecule for the DBCO reagent.[3][7][8] Buffers containing primary amines (e.g., Tris, glycine) can also interfere if you are using an NHS-ester DBCO for labeling.[1][7]

Q2: How can I verify that my starting molecules are correctly labeled with DBCO and azide?

Before starting the conjugation, it's crucial to confirm that both biomolecules are functionalized.

  • For DBCO-labeled proteins: The degree of labeling can be determined using UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak around 309-310 nm.[9][10][11] By measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO), you can calculate the molar ratio.[6][7]

  • For azide-labeled molecules: Confirmation is often done by reacting a small sample with a DBCO-fluorophore and checking for fluorescence, or by using techniques like mass spectrometry.

Q3: What are the optimal reaction conditions for DBCO-azide conjugation?

While optimal conditions depend on the specific reactants, the following table provides recommended starting points.

ParameterRecommended RangeKey Considerations
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess. For antibody-oligo/dye conjugation, a 2-4 fold excess of the smaller molecule is common.[3][8] For labeling antibodies with DBCO-NHS, a 20-30 fold excess of the DBCO reagent may be used.[3][9]
Reaction Temperature 4°C to 37°CReactions are faster at higher temperatures (25°C or 37°C).[7][8] For sensitive biomolecules, performing the reaction overnight at 4°C is a safe alternative.[3][8]
Reaction Time 2 to 24 hoursTypical reactions run for 4-12 hours at room temperature.[8][11] Longer incubation times can improve yields, especially at lower temperatures or concentrations.[7][8]
pH 7.0 to 9.0For reactions involving NHS esters, a pH of 7-9 is recommended.[7] Generally, SPAAC rates increase with rising pH, though some buffers like HEPES may show different trends.[12][13]
Solvent/Buffer PBS, HEPES, BorateUse a buffer compatible with your biomolecules.[14] Crucially, ensure the buffer is free of sodium azide and primary amines (if using NHS esters). [1][3] If a DBCO reagent has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before being added to the reaction. Keep the final organic solvent concentration below 20% to avoid protein precipitation.[8][9]

Q4: How does steric hindrance affect my reaction, and how can I mitigate it?

Steric hindrance occurs when the bulky structures of molecules physically block the DBCO and azide groups from interacting.[1] This is a common issue when conjugating large biomolecules like antibodies.

Mitigation Strategies:

  • Use Long, Flexible Linkers: Incorporating PEG linkers (e.g., PEG4, PEG12) between the biomolecule and the reactive moiety can increase the distance and flexibility, allowing the groups to interact more freely.[1] The presence of a PEG linker has been shown to enhance reaction rates.[12][13]

Troubleshooting Workflow

If you are experiencing low conjugation efficiency, follow this logical troubleshooting workflow.

TroubleshootingWorkflow start Low Conjugation Efficiency check_reagents Step 1: Verify Reagent Quality - Check storage conditions - Test DBCO/Azide reactivity - Confirm labeling (UV-Vis, MS) start->check_reagents check_conditions Step 2: Review Reaction Conditions - Buffer composition (No Azide!) - pH (7-9 range?) - Molar Ratio (Is one in excess?) - Concentration of reactants check_reagents->check_conditions Reagents OK check_incubation Step 3: Optimize Incubation - Increase reaction time (e.g., to 24h) - Increase temperature (e.g., to 37°C) check_conditions->check_incubation Conditions OK check_solubility Step 4: Address Solubility/Sterics - Check for precipitation - Use PEG linkers - Lower molar excess of DBCO check_incubation->check_solubility Optimization Fails success Problem Solved check_solubility->success Issue Resolved Factors cluster_reagents Reagent Properties cluster_conditions Reaction Conditions Reagent_Quality DBCO/Azide Stability Yield Conjugation Efficiency Reagent_Quality->Yield Steric_Hindrance Steric Hindrance Steric_Hindrance->Yield Solubility Solubility Solubility->Yield Molar_Ratio Molar Ratio Molar_Ratio->Yield Concentration Concentration Concentration->Yield Time Time & Temperature Time->Yield Buffer Buffer & pH Buffer->Yield

References

Technical Support Center: Troubleshooting DBCO-Labeled Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of protein aggregation during and after labeling with dibenzocyclooctyne (DBCO) reagents.

Frequently Asked Questions (FAQs)

Q1: Why is my DBCO-labeled protein aggregating?

Protein aggregation after DBCO labeling is a frequent challenge that can stem from several factors:

  • Increased Hydrophobicity: The DBCO group itself is hydrophobic. Attaching multiple DBCO molecules to a protein's surface can increase its overall hydrophobicity, promoting intermolecular interactions that lead to aggregation. This is particularly noticeable at higher labeling ratios.[1][2]

  • High Molar Excess of DBCO Reagent: Using a large molar excess of a DBCO-NHS ester can cause the reagent to precipitate or lead to excessive and uncontrolled modification of the protein, resulting in aggregation.[1] Conjugation reactions with a DBCO to antibody molar ratio greater than 5 have been shown to result in the precipitation of the protein and/or the DBCO reagent.[1]

  • Suboptimal Buffer Conditions: The reaction buffer might not be ideal for your specific protein, leading to instability and aggregation even before the DBCO reagent is added.[1] Factors like pH and ionic strength play a crucial role in maintaining protein stability.

  • Protein Concentration: High protein concentrations can increase the likelihood of aggregation, especially after the addition of the hydrophobic DBCO label.[1][3]

  • Underlying Protein Instability: The protein itself may be inherently unstable and prone to aggregation, a problem that is exacerbated by the labeling process.

Q2: How can I prevent aggregation during the DBCO labeling reaction?

Optimizing the labeling protocol is key to minimizing aggregation. Here are several strategies:

  • Optimize Molar Ratio: Start with a lower molar excess of the DBCO reagent and titrate up to find the optimal ratio that provides sufficient labeling without causing aggregation. For antibody-small molecule conjugations, a 7.5-fold molar excess is a good starting point.[4][5]

  • Control Protein Concentration: If you observe aggregation, try reducing the protein concentration.[1] While higher concentrations can improve reaction efficiency, they also increase the risk of aggregation.[1] A concentration range of 1-5 mg/mL is a common starting point.[1]

  • Optimize Reaction Time and Temperature: Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[1] Lower temperatures and shorter incubation times can sometimes reduce aggregation.

  • Use a Hydrophilic Linker: Employ DBCO reagents that incorporate a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to increase the solubility of the labeled protein.[5][6]

Q3: What is the best buffer to use for DBCO labeling to avoid aggregation?

The ideal buffer will maintain your protein's stability while facilitating an efficient conjugation reaction. While there is no single "best" buffer for all proteins, here are some general guidelines and a table of common additives that can help prevent aggregation:

  • pH: Most labeling reactions are performed at a pH between 7.0 and 9.0.[4][6] It's important to choose a pH where your protein is stable and the primary amines (if using an NHS ester) are reactive.

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, if you are using a DBCO-NHS ester, as they will compete with the protein for the labeling reagent.[6][7] Phosphate-buffered saline (PBS) is a commonly used buffer.[5][6] Also, avoid buffers containing sodium azide, as it can react with the DBCO group.[4][6]

Table 1: Common Buffer Additives to Prevent Protein Aggregation

AdditiveRecommended ConcentrationMechanism of Action
Arginine and Glutamate 50 mM of an equimolar mixIncreases protein solubility by binding to charged and hydrophobic regions.[3][8]
Sugars (e.g., Sucrose, Trehalose) 5% - 10%Stabilize proteins by replacing hydrogen bonds between proteins and water.[]
Polyols (e.g., Glycerol (B35011), Sorbitol) 5% - 50% (for storage)Increase viscosity, reducing intermolecular collisions, and stabilize proteins via their hydroxyl groups.[3][]
Non-denaturing Detergents (e.g., Tween 20, CHAPS) Low concentrations (e.g., 0.05% - 0.1%)Solubilize protein aggregates without denaturing the protein.[3][8]
Reducing Agents (e.g., TCEP, DTT) 1 - 5 mMPrevent the formation of non-native disulfide bonds that can lead to aggregation.[1][3] Note: Ensure the reducing agent doesn't interfere with your protein's structure or the conjugation chemistry.[1]

Q4: My protein is still aggregating after optimizing the labeling reaction. What else can I do?

If aggregation persists, consider these additional troubleshooting steps:

  • Site-Specific Labeling: If your protein has numerous surface lysines, random labeling with DBCO can result in heterogeneous products with a higher propensity to aggregate.[1] If feasible, consider engineering a specific site, such as a single cysteine or an unnatural amino acid, for controlled, site-specific conjugation.[1]

  • Post-Labeling Purification: Immediately after the labeling reaction, purify the conjugate to remove unreacted DBCO reagent and any small aggregates that may have formed. Size-exclusion chromatography (SEC) is a common method for this.[1]

  • Storage Conditions: Store the purified DBCO-labeled protein at -80°C.[1][3] Consider adding a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[1][3]

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and solutions.

Problem 1: Visible precipitation during or immediately after adding the DBCO reagent.

  • Possible Cause: High molar excess of DBCO reagent, high protein concentration, or suboptimal buffer.

  • Solution:

    • Reduce the molar excess of the DBCO reagent in subsequent experiments.

    • Decrease the protein concentration.

    • Screen different buffers and additives (see Table 1) to find a condition that maintains protein solubility.

Problem 2: The purified DBCO-labeled protein aggregates over time during storage.

  • Possible Cause: The labeled protein is inherently less stable, or the storage conditions are not optimal.

  • Solution:

    • Flash-freeze aliquots of the purified protein in liquid nitrogen and store them at -80°C.

    • Add a cryoprotectant, such as 20-50% glycerol, to the storage buffer.

    • Re-evaluate the buffer composition for long-term stability.

Problem 3: Low yield of soluble, labeled protein after purification.

  • Possible Cause: A significant portion of the protein aggregated during the labeling reaction and was lost during purification.

  • Solution:

    • Implement the optimization strategies mentioned in the FAQs, such as adjusting the molar ratio and protein concentration.

    • Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a DBCO-NHS Ester

This is a starting point protocol. Optimization will likely be necessary for your specific protein.

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[1] If necessary, perform a buffer exchange using a desalting column or dialysis.[5]

  • Prepare DBCO-NHS Ester Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10] Prepare this solution fresh before each use.

  • Labeling Reaction: Add the desired molar excess of the DBCO-NHS ester stock solution to your protein solution. A 10- to 20-fold molar excess is a common starting point.[7] The final concentration of the organic solvent (DMSO or DMF) should ideally be below 15% to avoid protein precipitation.[6]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4][7]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted DBCO reagent and any aggregates by size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.[1][4]

Protocol 2: Assessing Protein Aggregation with Dynamic Light Scattering (DLS)

DLS is a technique that can detect the presence of large aggregates in a solution.

  • Sample Preparation: Prepare your protein sample (unlabeled control and DBCO-labeled) at a suitable concentration in your buffer of choice. The sample should be free of dust and other particulates.

  • Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Data Acquisition: Acquire the scattering data.

  • Analysis: The instrument's software will analyze the correlation function to determine the size distribution of particles in the sample. The presence of a population of particles with a significantly larger hydrodynamic radius than the monomeric protein indicates aggregation.

Visualizing the Workflow and Troubleshooting Logic

DBCO_Labeling_Workflow

Troubleshooting_Decision_Tree

References

Technical Support Center: Preventing Hydrolysis of DBCO-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of DBCO-NHS ester during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is DBCO-NHS ester and what are its primary reactive groups?

A1: DBCO-NHS ester (Dibenzocyclooctyne-N-hydroxysuccinimide ester) is a bioconjugation reagent featuring two key reactive moieties. The Dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts with azide (B81097) groups via Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The N-hydroxysuccinimide (NHS) ester group is an activated ester that reacts with primary amine groups (-NH₂) found on biomolecules like proteins and peptides to form stable amide bonds.[1]

Q2: What is hydrolysis in the context of DBCO-NHS ester?

A2: Hydrolysis is a chemical reaction where the NHS ester group of the DBCO-NHS ester reacts with water. This reaction is a major competitor to the desired conjugation reaction with the target amine. The product of hydrolysis is a DBCO-carboxylic acid, which is no longer reactive with amines, leading to a reduced yield of the desired conjugate.[1][2]

Q3: What are the key factors that influence the rate of NHS ester hydrolysis?

A3: Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[1][2][3]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[2]

  • Time: The longer the DBCO-NHS ester is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[2]

  • Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[4][5]

Q4: How should I store DBCO-NHS ester to maintain its reactivity?

A4: Proper storage is crucial. DBCO-NHS ester should be stored at low temperatures, typically -20°C, in a dry (desiccated) and dark environment to maintain its stability and reactivity over time.[1][6][7] It is sensitive to moisture, light, and heat.[1]

Q5: Can I prepare a stock solution of DBCO-NHS ester in an aqueous buffer?

A5: No, it is highly recommended to prepare stock solutions in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][4] DBCO-NHS ester has poor aqueous solubility and is susceptible to hydrolysis in aqueous solutions.[1][8]

Troubleshooting Guide

Q1: My conjugation efficiency is very low or I'm getting no conjugation at all. What could be the cause?

A1: Low or no conjugation can stem from several issues:

  • Reagent Degradation: A primary reason could be the hydrolysis of the DBCO-NHS ester, rendering it inactive. This can happen due to improper storage, exposure to moisture, or preparing stock solutions too far in advance.[9]

  • Incorrect Reagent Ratio: Using a suboptimal molar ratio of DBCO-NHS ester to your amine-containing molecule can limit the reaction. A 10- to 20-fold molar excess of the NHS ester is a common starting point for antibodies.[9]

  • Suboptimal Reaction Conditions: Factors like low reactant concentrations, inappropriate buffer composition (e.g., presence of primary amines like Tris or glycine), incorrect pH, or insufficient incubation time can all negatively impact conjugation efficiency.[4][9]

  • Precipitation of Reactants: The DBCO group is hydrophobic, and attaching too many DBCO molecules to a protein can cause it to precipitate out of solution, halting the reaction.[9]

Q2: How can I check if my DBCO-NHS ester has hydrolyzed?

A2: While direct real-time monitoring can be complex, you can infer hydrolysis if you consistently observe poor conjugation results despite optimizing other reaction parameters. A more direct method involves measuring the absorbance of the solution at 260-280 nm, as the N-hydroxysuccinimide (NHS) byproduct of hydrolysis absorbs in this range.[1][10]

Q3: I suspect my buffer is the issue. What are the ideal buffer conditions?

A3: For the NHS ester reaction, use a non-amine-containing buffer at a pH between 7.2 and 8.5.[1][3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[4][5][11] Avoid buffers containing primary amines such as Tris and glycine, as they will compete with your target molecule for the NHS ester.[4][5] Also, avoid buffers containing sodium azide, as it can react with the DBCO group.[4][11]

Quantitative Data: Hydrolysis of NHS Esters

The stability of the NHS ester is highly dependent on the pH of the solution. The following table summarizes the approximate half-life of NHS esters at different pH values. While this data is for general NHS esters, it provides a valuable guideline for working with DBCO-NHS ester.

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.0Room Temp.1 hour
8.5Room Temp.~125-180 minutes
8.64°C10 minutes
9.0Room Temp.~110-125 minutes

Data compiled from multiple sources.[1][6][7][10][12]

Experimental Protocols

Protocol: Minimizing Hydrolysis During Protein Labeling with DBCO-NHS Ester

This protocol provides a general guideline for labeling a protein with DBCO-NHS ester while minimizing the risk of hydrolysis.

1. Reagent Preparation (Immediate Use)

  • Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. This solution should be prepared immediately before use. Do not store the stock solution in the solvent for extended periods.[4][13]

2. Buffer Preparation and Protein Solution

  • Prepare your protein in an amine-free buffer with a pH between 7.2 and 8.0, such as 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4 (PBS).

  • Ensure the protein solution is free of any stabilizers that contain primary amines (e.g., Tris, glycine).

3. Conjugation Reaction

  • Add the calculated amount of the DBCO-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

  • The final concentration of the organic solvent (DMSO or DMF) should ideally be below 15% to avoid protein precipitation.[9]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9] The lower temperature can help to slow down the rate of hydrolysis.

4. Quenching the Reaction

  • Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[4][11]

  • Incubate for 15 minutes at room temperature.[13] This will react with any remaining unreacted DBCO-NHS ester.

5. Purification

  • Remove the excess, unreacted DBCO reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[13]

Visualizations

workflow cluster_prep Reagent & Buffer Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction reagent Equilibrate DBCO-NHS Ester to Room Temp. dissolve Dissolve in Anhydrous DMSO/DMF (Fresh) reagent->dissolve Prevent Moisture add Add DBCO-NHS Ester to Protein Solution dissolve->add buffer Prepare Amine-Free Buffer (pH 7.2-8.0) buffer->add incubate Incubate (RT or 4°C) add->incubate Minimize Time quench Quench with Tris Buffer incubate->quench purify Purify Conjugate quench->purify

Caption: Workflow for minimizing DBCO-NHS ester hydrolysis.

reactions cluster_pathways Competing Reaction Pathways DBCO_NHS DBCO-NHS Ester Amine Primary Amine (Target Molecule) DBCO_NHS->Amine Aminolysis (pH 7.2-8.5) Water Water (Hydrolysis) DBCO_NHS->Water Hydrolysis (Increases with pH) Conjugate Stable Amide Bond (Desired Product) Amine->Conjugate Hydrolyzed Inactive Carboxylic Acid (Byproduct) Water->Hydrolyzed

Caption: Competing pathways for DBCO-NHS ester reaction.

References

Technical Support Center: DBCO Conjugation and Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibenzocyclooctyne (DBCO) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the impact of steric hindrance on DBCO-based conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it impact my DBCO conjugation reaction?

A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In DBCO conjugation, if the DBCO and azide (B81097) groups are attached to large or complex molecules such as antibodies, proteins, or nanoparticles, their size can physically prevent them from approaching each other effectively.[1] This can lead to significantly lower or even no conjugation efficiency. The degree of steric hindrance is influenced by the structure of the molecules being conjugated, the length and flexibility of the linker arm, and the specific site of conjugation.[1]

Q2: I'm observing low or no conjugation product. What are the likely causes?

A: While steric hindrance is a primary suspect for low or no conjugation, several other factors could be at play:

  • Incorrect Reagent Ratio: Using a suboptimal molar ratio of DBCO to your azide-containing molecule can limit the reaction's efficiency.[1]

  • Reagent Degradation: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Improper storage can also lead to a loss of DBCO reactivity over time.[1]

  • Suboptimal Reaction Conditions: Factors such as low reactant concentrations, inappropriate buffer composition (e.g., the presence of sodium azide), incorrect pH, or insufficient incubation time can all negatively affect conjugation.[1][2]

  • Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching an excessive number of DBCO molecules to a protein can cause it to precipitate out of the solution, which halts the reaction.[1]

  • Unconfirmed Labeling: It is crucial to first confirm that both of your molecules have been successfully labeled with DBCO and azide, respectively, before proceeding to the conjugation step.[1]

Q3: How can I minimize steric hindrance in my experiments?

A: The most effective strategy to overcome steric hindrance is to introduce a spacer arm, such as Polyethylene Glycol (PEG), between the DBCO moiety and your molecule of interest.[1] PEG linkers are hydrophilic, flexible, and come in various lengths.[1] A longer PEG linker increases the distance between the reacting molecules, allowing them to orient themselves correctly and react more efficiently.[1]

Troubleshooting Guides

Issue: Low or No Product Yield in DBCO Conjugation

If you are experiencing low or no yield in your DBCO click chemistry reaction, consider the following troubleshooting steps:

Troubleshooting_Low_Yield start Low or No Product Yield check_steric_hindrance Is Steric Hindrance a a Factor? start->check_steric_hindrance check_reagents Are Reagents Active? check_steric_hindrance->check_reagents No solution_linker Introduce a PEG linker to increase spacing. check_steric_hindrance->solution_linker Yes check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Use fresh reagents. Confirm labeling of each component. check_reagents->solution_reagents No check_solubility Is Solubility an Issue? check_conditions->check_solubility Yes solution_conditions Optimize molar ratio (e.g., 1.5-3x excess of one reagent). Increase reaction time or temperature (up to 37°C). Ensure pH is 7-9 and buffer is azide-free. check_conditions->solution_conditions No solution_solubility Increase concentration of reactants. Add a co-solvent like DMSO (keep <20% for proteins). check_solubility->solution_solubility Yes end Improved Yield check_solubility->end No solution_linker->end solution_reagents->end solution_conditions->end solution_solubility->end

Quantitative Data

The efficiency of DBCO conjugation is influenced by the specific reactants and their structural properties. Below are tables summarizing key quantitative data.

Table 1: Reaction Rates of Cyclooctynes with Benzyl Azide (Bn-N₃)

This table highlights the relative reactivity of different cyclooctynes. DBCO shows a significantly higher reaction rate compared to BCN.

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DBCO0.24 - 0.31[1]
BCN0.07[1]
DIFO0.076[1]
BARAC0.96[1]

Table 2: Recommended Molar Ratios for DBCO Labeling & Conjugation

StepReactantsRecommended Molar ExcessReference(s)
Protein LabelingDBCO-NHS Ester : Antibody5 to 10-fold[1]
DBCO-NHS Ester : Antibody20 to 30-fold[1][3]
ConjugationDBCO-molecule : Azide-protein1.5 to 3-fold[1]
Azide-molecule : DBCO-protein2 to 4-fold[1][3]

Table 3: Recommended Reaction Conditions for DBCO-Azide Conjugation

ParameterRecommended Starting ConditionsRange for OptimizationKey ConsiderationsReference(s)
Molar Ratio (DBCO:Azide) 1.5:1 to 3:11:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.[2]
Temperature Room Temperature (20-25°C)4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[2]
Reaction Time 4-12 hours2 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.[2]
pH 7.0-8.57-9Use a non-amine, azide-free buffer like PBS.[1]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with DBCO-NHS Ester

This protocol outlines the essential steps for labeling a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

DBCO_Labeling_Workflow prep_protein prep_protein mix mix prep_protein->mix incubate incubate mix->incubate prep_dbco prep_dbco prep_dbco->mix quench quench incubate->quench purify purify quench->purify analyze analyze purify->analyze

Methodology:

  • Prepare Antibody Solution: Dissolve your antibody in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.[3][4] Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[1]

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.[3][4] DBCO-NHS esters are moisture-sensitive.[1]

  • Reaction: Add the calculated amount of the DBCO-NHS ester solution to the antibody solution. A 20 to 30-fold molar excess is a common starting point for antibodies.[1][3] The final concentration of the organic solvent should ideally be below 20% to avoid protein precipitation.[3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quench and Purify: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes.[1] Remove the unreacted DBCO-NHS ester using a desalting column, spin filtration, or dialysis.[1]

Protocol 2: General Procedure for DBCO-Azide Conjugation

This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.

DBCO_Conjugation_Workflow prep_dbco_mol prep_dbco_mol mix_reactants mix_reactants prep_dbco_mol->mix_reactants incubate_reaction incubate_reaction mix_reactants->incubate_reaction prep_azide_mol prep_azide_mol prep_azide_mol->mix_reactants purify_conjugate purify_conjugate incubate_reaction->purify_conjugate analyze_conjugate analyze_conjugate purify_conjugate->analyze_conjugate

Methodology:

  • Prepare Reactants: Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).[1]

  • Reaction: Mix the DBCO-labeled molecule with the azide-labeled molecule. For conjugating an azide-molecule to a DBCO-protein, a 2 to 4-fold molar excess of the azide-molecule is recommended.[1][3]

  • Incubation: Incubate the reaction mixture for 2 to 24 hours.[1] The optimal time and temperature (ranging from 4°C to 37°C) will depend on the specific reactants and their concentrations.[1][2] For larger molecules or when using longer PEG linkers, incubation times of 12-24 hours may be necessary.[1]

  • Purification and Analysis: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis to remove unreacted starting materials.[4] Analyze the final conjugate by methods such as SDS-PAGE to observe a molecular weight shift, UV-Vis spectroscopy to determine the degree of conjugation, or mass spectrometry for precise mass confirmation.[5][6]

References

Technical Support Center: Enhancing the Solubility of DBCO-C3-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of DBCO-C3-Acid and its conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why can it be difficult to dissolve?

This compound (Dibenzocyclooctyne-C3-Acid) is a bifunctional linker commonly used in copper-free click chemistry for bioconjugation. Its structure contains a hydrophobic dibenzocyclooctyne group, which is essential for the reaction with azide-containing molecules, and a short C3 carboxylic acid linker. The bulky, nonpolar DBCO core is the primary reason for its limited aqueous solubility. This hydrophobicity can lead to challenges in preparing stock solutions and performing conjugation reactions in aqueous buffers, which are often required for biological applications.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial solubilization, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving this compound.[1] Prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM), which can then be diluted into your aqueous reaction buffer. It is crucial to use anhydrous DMSO, as absorbed water can affect the solubility of the product.[1]

Q3: Can I dissolve this compound directly in aqueous buffers?

Directly dissolving this compound in aqueous buffers is often challenging and not recommended, especially at higher concentrations. The hydrophobic nature of the DBCO group can lead to the formation of aggregates or precipitation. However, for some applications requiring low concentrations, solubility in aqueous buffers can be improved by adjusting the pH.

Q4: How does pH affect the solubility of this compound?

The carboxylic acid moiety in this compound provides a handle for pH-dependent solubility.[2] In basic conditions (pH > 7), the carboxylic acid group will be deprotonated to a carboxylate, which is more polar and thus more soluble in aqueous solutions. Conversely, in acidic conditions (pH < 5), the carboxylic acid will be protonated and less soluble.[2] Therefore, adjusting the pH of your buffer to slightly basic (e.g., pH 7.5-8.5) can significantly improve the solubility of this compound.[3] However, always ensure the final pH is compatible with your biomolecule of interest.[4]

Troubleshooting Guide

Issue 1: this compound precipitates when added to my aqueous reaction buffer.

This is a common issue arising from the poor aqueous solubility of the DBCO moiety. Here’s a step-by-step approach to troubleshoot this problem:

Workflow for Addressing Precipitation:

G cluster_0 Troubleshooting Precipitation A Precipitation Observed B Decrease Final Concentration A->B Initial Step C Optimize Co-solvent Percentage B->C If precipitation persists F Successful Dissolution B->F Success D Adjust Buffer pH C->D If still problematic C->F Success E Incorporate Solubilizing Excipients D->E Advanced Strategy D->F Success E->F Success

Caption: A stepwise workflow for troubleshooting the precipitation of this compound in aqueous solutions.

Detailed Steps:

  • Decrease the Final Concentration: The simplest solution is often to work at a lower final concentration of the this compound conjugate. Determine the minimum concentration required for your experiment to proceed efficiently.

  • Optimize Co-solvent Percentage: While minimizing organic solvents is often desirable, a certain percentage of a co-solvent like DMSO or DMF might be necessary to maintain solubility.[5][6] Experiment with different final percentages of the co-solvent (e.g., 1-10% v/v) in your aqueous buffer. It's a balance between maintaining solubility and avoiding detrimental effects on your biomolecule.

  • Adjust Buffer pH: As mentioned in the FAQs, increasing the pH of your buffer to a slightly basic range (pH 7.5-8.5) can improve the solubility of the carboxylic acid-containing DBCO conjugate.[3]

  • Incorporate Solubilizing Excipients: For particularly challenging conjugates, consider the addition of solubility-enhancing excipients. These can include:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, which can encapsulate the hydrophobic DBCO group and improve its aqueous solubility.[7]

    • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that solubilize hydrophobic compounds.[8][9] Use these at concentrations above their critical micelle concentration (CMC).

    • PEGylation: While this compound itself is not PEGylated, incorporating a PEGylated azide-containing molecule in your reaction scheme can result in a more soluble final conjugate.[10][11][12] Alternatively, starting with a PEGylated DBCO reagent (e.g., DBCO-PEG4-Acid) can proactively address solubility concerns.[13][14]

Issue 2: My final this compound conjugate is difficult to purify due to aggregation.

Aggregation is often a consequence of poor solubility. If you observe aggregation during purification (e.g., by size-exclusion chromatography), consider the following:

  • Modify Purification Buffers: Incorporate a low percentage of an organic co-solvent (e.g., 5-10% acetonitrile (B52724) or isopropanol) or a non-ionic surfactant in your purification buffers to keep the conjugate soluble.

  • pH Adjustment: Ensure the pH of your purification buffer is in a range that promotes the solubility of your conjugate.

Quantitative Data Summary

The following table provides a general guide for the solubility of this compound in common solvents. Please note that these are approximate values and can be affected by temperature, purity, and the presence of other solutes.

SolventApproximate SolubilityNotes
DMSO>100 mg/mL[1]Recommended for stock solutions. Use of hygroscopic DMSO can significantly impact solubility.[1]
DMFHighAnother suitable organic solvent for stock solutions.
AcetonitrileModerateCan be used as a co-solvent.
EthanolModerateCan be used as a co-solvent.
WaterLowSolubility is highly dependent on pH.
Aqueous Buffers (pH 7.4)Very LowCo-solvents or other strategies are typically required.
Aqueous Buffers (pH 8.5)Low to ModerateIncreased pH improves solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound in a clean, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM solution, add 31.3 µL of DMSO per 1 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If necessary, sonicate the solution for short bursts (10-15 seconds) in a water bath to aid dissolution.

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: General Procedure for Bioconjugation with Improved Solubility

Objective: To perform a bioconjugation reaction using this compound with an azide-modified biomolecule, incorporating strategies to maintain solubility.

Signaling Pathway for Bioconjugation:

G cluster_0 Bioconjugation Workflow A Prepare Azide-Biomolecule in Aqueous Buffer (pH 7.5-8.5) B Add this compound Stock (in DMSO) dropwise A->B C Incubate at RT or 4°C B->C D Purify Conjugate C->D

References

Technical Support Center: DBCO-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-NHS esters.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a DBCO-NHS ester reaction?

A1: Quenching is a critical step to stop the labeling reaction by deactivating any unreacted DBCO-NHS ester. This prevents the ester from reacting with primary amines of subsequently added molecules, ensuring controlled and specific conjugation. Unquenched reactions can lead to unintended cross-linking or labeling of other components in your experimental system.

Q2: What are the recommended quenching agents for DBCO-NHS esters?

A2: Primary amine-containing buffers are the most common and effective quenching agents.[1][2][3][4] Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are widely recommended for this purpose.[1][2][3][5][6][7]

Q3: Why should I avoid buffers containing primary amines during the labeling reaction itself?

A3: Buffers containing primary amines, such as Tris and glycine, will compete with the primary amines on your target molecule (e.g., protein, antibody) for reaction with the DBCO-NHS ester.[3][8][9][10][11][12] This will significantly reduce the efficiency of your desired labeling reaction. Use non-amine-containing buffers like PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer during the conjugation step.[1][8][9][10][11]

Q4: What is the competing reaction to quenching?

A4: The primary competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water and becomes non-reactive.[1][4][8][9][11][13][14] The rate of hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[1][14][15]

Q5: How can I confirm that my biomolecule has been successfully labeled with DBCO before proceeding to the click chemistry step?

A5: The degree of labeling (DOL) can be determined by measuring the absorbance of the purified DBCO-conjugated molecule at 280 nm (for the protein) and approximately 309-310 nm (for the DBCO group).[6][16][17]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation after quenching Ineffective Quenching: Residual active DBCO-NHS ester cross-reacted with other molecules.Ensure the quenching agent is added at the recommended concentration and incubated for the specified time. Confirm the quenching buffer is at the correct pH.
Hydrolysis of DBCO-NHS ester: The ester was hydrolyzed before it could react with your target molecule. NHS esters are moisture-sensitive.[8][9][11][13]Prepare DBCO-NHS ester solutions fresh in anhydrous DMSO or DMF.[5][13][17] Allow the reagent vial to come to room temperature before opening to prevent moisture condensation.[8][9][11]
Suboptimal reaction buffer: The pH of the labeling reaction buffer was too low, leading to protonation of the primary amines on the target molecule.The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1] For protein labeling, a pH of 8.3-8.5 is often recommended.[18]
Precipitation of the conjugate High degree of labeling: The DBCO group is hydrophobic, and attaching too many DBCO molecules can cause proteins to precipitate.[19]Reduce the molar excess of DBCO-NHS ester used in the labeling reaction. Optimize the reaction time and temperature.
Inconsistent results Variable quenching efficiency: Inconsistent timing or concentration of the quenching agent.Standardize the quenching protocol with precise timing and reagent concentrations.
Degradation of DBCO reagent: The DBCO group can lose reactivity over time, especially when in solution.[5][16]Store solid DBCO-NHS ester at -20°C.[5][13][17] Use freshly prepared solutions for labeling. DBCO-functionalized antibodies should ideally be used within a month of preparation when stored at -20°C.[5][16][17]

Quantitative Data Summary

The efficiency of the quenching reaction depends on several factors. The following table summarizes key quantitative parameters for quenching unreacted DBCO-NHS ester.

Parameter Recommended Value/Range Notes
Quenching Agent Tris or GlycinePrimary amine-containing buffers are effective.[1][3][5][6][7]
Quenching Agent Concentration 20-100 mMA final concentration in this range is typically sufficient.[4][5][7][8][9][10][11][17]
Incubation Time 5-15 minutesThis duration is generally enough to ensure complete quenching.[5][6][7][8][9][10][11][16][17]
Incubation Temperature Room temperature or on iceThe reaction proceeds efficiently at both temperatures.[7][8][9][10][11]
pH for Labeling Reaction 7.2 - 8.5Optimal for efficient reaction with primary amines while minimizing hydrolysis.[1]
NHS Ester Hydrolysis Half-life 4-5 hours at pH 7.0 (0°C)The rate of hydrolysis increases significantly with pH.[1][14][15]
10 minutes at pH 8.6 (4°C)Higher pH leads to rapid hydrolysis of the NHS ester.[1][15]

Experimental Protocol: Quenching of Unreacted DBCO-NHS Ester

This protocol outlines the steps for quenching a typical DBCO-NHS ester labeling reaction of a protein or antibody.

Materials:

  • DBCO-labeled protein/antibody solution in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., desalting column)

Procedure:

  • Perform the Labeling Reaction: Incubate your protein/antibody with DBCO-NHS ester according to your established protocol. A common starting point is a 20-30 fold molar excess of the DBCO-NHS ester, incubated for 60 minutes at room temperature.[5][6][16]

  • Prepare the Quenching Agent: During the labeling incubation, prepare your quenching solution. For example, if you have a 1 M stock of Tris-HCl, pH 8.0, calculate the volume needed to achieve a final concentration of 50-100 mM in your reaction mixture.[7][9][17]

  • Add the Quenching Agent: Once the labeling incubation is complete, add the calculated volume of the quenching buffer to the reaction mixture.[5][8]

  • Incubate for Quenching: Gently mix and incubate the reaction for 15 minutes at room temperature.[5][16][17]

  • Purify the Conjugate: After quenching, it is crucial to remove the excess, unreacted DBCO-NHS ester and the quenching agent. This is typically achieved using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[5][17]

  • Characterize and Store: Determine the degree of labeling and store the purified DBCO-labeled protein/antibody at -20°C. It is recommended to use the conjugate within a month for optimal reactivity.[5][16][17]

Visualizations

Quenching_Workflow cluster_labeling Labeling Reaction cluster_quenching Quenching Step cluster_purification Purification Biomolecule Biomolecule (e.g., Antibody) Reaction_Mix Incubate (RT, 60 min) Biomolecule->Reaction_Mix DBCO_NHS DBCO-NHS Ester DBCO_NHS->Reaction_Mix Quench_Reaction Incubate (RT, 15 min) Reaction_Mix->Quench_Reaction Add Quenching Agent Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quench_Reaction Purification Purification (e.g., Desalting Column) Quench_Reaction->Purification Final_Product Purified DBCO-Biomolecule Purification->Final_Product

Caption: Workflow for quenching unreacted DBCO-NHS ester.

References

Technical Support Center: Post-Conjugation Cleanup of DBCO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess dibenzocyclooctyne (DBCO) reagents following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess DBCO reagent after conjugation?

A1: Removing unreacted DBCO reagent is critical for several reasons. Excess DBCO can interfere with downstream applications by binding to other molecules or affecting the accuracy of analytical techniques.[1][2] The hydrophobicity of the DBCO molecule can also lead to the aggregation and precipitation of the conjugated product, reducing yield and stability.[2][3] Furthermore, for applications in cell or animal models, unreacted reagents could cause unforeseen biological effects.

Q2: What are the most common methods for removing small molecules like DBCO from larger biomolecules?

A2: The most prevalent methods leverage the size difference between the small molecule DBCO reagent and the much larger conjugated biomolecule (e.g., an antibody or protein). These techniques include size-exclusion chromatography (SEC), spin desalting columns, dialysis, and tangential flow filtration (TFF).[3][4]

Q3: Should I quench the reaction before purification?

A3: While not always required, quenching the reaction can be a beneficial step.[5] Adding a small molecule azide (B81097) or a reagent like Tris can neutralize any remaining reactive DBCO-NHS esters, preventing unwanted side reactions during purification and storage.[5][6][7]

Q4: Can the buffer composition affect the purification process?

A4: Absolutely. It is critical to avoid buffers containing sodium azide, as the azide will react with the DBCO group on your conjugated molecule, leading to loss of reactivity for subsequent steps.[3][6] Ensure all buffers used during purification are free of azides.[3][8] The pH and ionic strength of the buffer can also influence protein stability and aggregation.[3]

Purification Method Selection

Choosing the right purification method depends on factors like sample volume, the scale of the experiment, and the required purity.

.

MethodSelection start Start: Reaction Mixture decision1 Sample Volume? start->decision1 decision2 Need High Throughput? decision1->decision2 < 2 mL decision3 Large Scale? decision1->decision3 > 2 mL method_spin Spin Desalting Column decision2->method_spin Yes method_sec Size-Exclusion Chromatography (SEC) decision2->method_sec No (Higher Resolution) method_dialysis Dialysis decision3->method_dialysis No (Simpler Setup) method_tff Tangential Flow Filtration (TFF) decision3->method_tff Yes

Caption: Decision tree for selecting a DBCO purification method.

Troubleshooting Guide

Problem 1: Low recovery of my conjugated protein/antibody.

  • Possible Cause: Aggregation. The inherent hydrophobicity of DBCO can induce aggregation, leading to product loss during purification.[2][3]

    • Solution: Consider using DBCO reagents that incorporate a hydrophilic polyethylene (B3416737) glycol (PEG) linker to reduce aggregation.[2][3] Optimizing the molar ratio of DBCO during the conjugation reaction to avoid excessive labeling can also minimize hydrophobicity-induced aggregation.[3]

  • Possible Cause: Non-specific Binding. The conjugate may be binding to the purification column matrix or dialysis membrane.[3]

    • Solution: Screen different size-exclusion resins or dialysis membranes to find one with minimal non-specific binding for your specific molecule. Adjusting buffer conditions, such as pH or ionic strength, may also help.[3]

  • Possible Cause: Precipitation. High concentrations of the antibody or DBCO reagent can sometimes cause the product to precipitate.[3]

    • Solution: Perform the conjugation at a slightly lower concentration (e.g., 1-2 mg/mL for antibodies) and ensure the final concentration of organic solvents like DMSO is kept low (typically under 20%).[3][5]

Problem 2: Analysis shows significant amounts of unreacted DBCO reagent remaining after purification.

  • Possible Cause: Inefficient Purification Method. The chosen method may not be optimal for the separation.

    • Solution:

      • For Size-Exclusion Chromatography (SEC) , ensure the column has the appropriate pore size to effectively separate the small DBCO molecule from your larger biomolecule.[3]

      • For Dialysis , ensure the membrane has a suitable Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biomolecule but large enough for the DBCO reagent to pass through.[9] Also, use a large volume of dialysis buffer (200-500 times the sample volume) and perform multiple buffer changes to maintain a steep concentration gradient.[9][10][11]

  • Possible Cause: Insufficient Resolution. The purification was not run long enough or with enough buffer to achieve complete separation.

    • Solution: Increase the elution volume for SEC or extend the dialysis time with additional buffer changes.[11][12] A typical dialysis procedure involves at least two buffer changes before an overnight dialysis.[10][11]

Comparison of Common Purification Methods

Purification MethodPrimary ApplicationAdvantagesDisadvantagesTypical Recovery
Size-Exclusion Chromatography (SEC) Removal of aggregates and unreacted small moleculesHigh resolution, well-established method.[3]Can be time-consuming, potential for sample dilution.[3]>90%
Spin Desalting Columns Rapid buffer exchange and removal of small moleculesFast and convenient for small sample volumes.[3]Not suitable for large volumes, lower resolution than SEC.>85%
Dialysis Removal of small molecules and buffer exchangeSimple, effective, suitable for various scales.[1][3]Time-consuming (can take overnight), risk of sample loss.[1][10]>90%
Tangential Flow Filtration (TFF) Buffer exchange, removal of small moleculesScalable, high recovery, efficient.[3]Requires specialized equipment, may not be suitable for very small volumes.>90%[3]

Experimental Protocols

General Workflow for DBCO Conjugation and Purification

Caption: General experimental workflow for DBCO conjugation and purification.

Protocol 1: Purification using Size-Exclusion Chromatography (Desalting Column)

This protocol is suitable for removing small molecules from proteins/antibodies >5 kDa.

  • Column Equilibration: Equilibrate the desalting column (e.g., a prepacked PD-10 column) with 3-5 column volumes of the desired final buffer (e.g., PBS, pH 7.4).[13]

  • Sample Loading: Load the quenched conjugation reaction mixture onto the column. Allow the sample to fully enter the packed bed.[3]

  • Elution: Elute the sample with the equilibration buffer. The larger DBCO-conjugated biomolecule will travel faster through the column and elute first in the void volume. The smaller, unreacted DBCO reagent will be retained in the pores of the resin and elute later.[3]

  • Fraction Collection: Collect fractions and analyze them (e.g., by measuring absorbance at 280 nm for protein) to identify the fractions containing the purified conjugate. Pool the relevant fractions.

Protocol 2: Purification using Dialysis

This method is effective for removing small molecules from macromolecules in solution through passive diffusion across a semi-permeable membrane.[10][11]

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10K MWCO for an antibody). Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.[12]

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume increase.[10] Securely close the ends with clamps.[12]

  • Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume) at the desired temperature (e.g., 4°C).[10][11] Stir the buffer gently to maintain the concentration gradient.[10]

  • Buffer Changes:

    • Dialyze for 1-2 hours.[10][11]

    • Change the dialysis buffer.[10][11]

    • Dialyze for another 1-2 hours.[10][11]

    • Change the buffer again and continue to dialyze overnight at 4°C to ensure maximum removal of the unreacted DBCO.[10][11]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.[12]

References

Technical Support Center: Long-Term Stability of DBCO-Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-conjugated antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the long-term stability of antibody conjugates utilizing DBCO (Dibenzocyclooctyne) chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for DBCO-conjugated antibodies?

A1: For short-term storage, DBCO-conjugated antibodies can be stored at 2-8°C, protected from light.[1] For longer-term storage, it is recommended to store them at -20°C or -80°C.[2][3][4] It is crucial to avoid repeated freeze-thaw cycles, which can lead to antibody aggregation and loss of function.[3] For optimal stability, it is best to use the DBCO-labeled antibody for the subsequent click reaction as soon as possible after preparation.[3]

Q2: What is the expected shelf-life and loss of reactivity over time for a DBCO-conjugated antibody?

A2: The reactivity of the DBCO group can decrease over time due to factors like oxidation and hydrolysis (addition of water to the triple bond).[2][3][5] While DBCO and azide (B81097) moieties are generally considered stable for long periods when attached to biomolecules, a gradual loss of reactivity is expected.[4][5][6][7] For instance, a DBCO-modified IgG may lose about 3-5% of its reactivity towards azides over four weeks when stored at either 4°C or -20°C.[4][7] DBCO-functionalized antibodies can often be stored at -20°C for up to a month, but immediate use is preferred for critical applications.[2][3][5]

Q3: Which factors can negatively impact the stability of my DBCO-conjugated antibody?

A3: Several factors can compromise the stability of DBCO-conjugated antibodies:

  • Oxidation and Hydrolysis: The DBCO group is susceptible to oxidation and hydration of its triple bond, which reduces its reactivity with azide partners over time.[2][3][5]

  • Aggregation: The conjugation of hydrophobic DBCO molecules to an antibody can increase its propensity to aggregate, especially at high concentrations or with a high degree of labeling.[3][8][9][10] This can lead to loss of material during purification and reduced efficacy.[3]

  • Buffer Composition: The presence of sodium azide in buffers is highly detrimental as it will react with the DBCO group.[2][4][7] Buffers containing primary amines (e.g., Tris, glycine) should also be avoided during the initial NHS-ester conjugation step.[1][4]

  • Light Exposure: Protect the conjugate from light, as this can contribute to the degradation of the ADC.[11]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause antibody denaturation and aggregation.[3]

Q4: Can I use PEGylated DBCO reagents, and how do they affect stability?

A4: Yes, using DBCO reagents with a polyethylene (B3416737) glycol (PEG) linker is highly recommended. The hydrophilic PEG spacer can significantly improve the water solubility of the conjugate and reduce aggregation problems that are often caused by the hydrophobicity of the DBCO molecule itself.[3][4][5] A PEG linker can also enhance reaction rates by providing better accessibility to the reactive groups.[4][12]

Data Summary: Stability of DBCO-Conjugated Antibodies

This table summarizes the expected stability and reactivity loss of DBCO-conjugated antibodies under various storage conditions based on available data.

Storage ConditionDurationApproximate Reactivity LossKey Considerations & Buffer Recommendations
2-8°C Up to 4 weeks3-5% loss reported for DBCO-IgG[4][7]Recommended for short-term storage only. Protect from light.[1] Use azide-free buffers (e.g., PBS).
-20°C Up to 1 month3-5% loss reported for DBCO-IgG[4][7]Suitable for short to medium-term storage.[2][3] Avoid freeze-thaw cycles.[3]
-80°C > 1 monthData not specified, but generally the preferred condition for long-term storage.Aliquot the antibody to minimize freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues you may encounter with your DBCO-conjugated antibodies.

Problem 1: Low recovery of the conjugated antibody after purification.

  • Possible Cause 1: Aggregation. The hydrophobic nature of the DBCO reagent can induce antibody aggregation, leading to its loss during purification steps like size-exclusion chromatography (SEC).[3][9]

    • Solution:

      • Use a PEGylated DBCO reagent: Incorporating a PEG linker increases hydrophilicity and reduces the tendency for aggregation.[3][4]

      • Optimize Molar Ratio: Use a lower molar excess of the DBCO-NHS ester during conjugation to limit the degree of labeling and minimize hydrophobicity.[3]

      • Optimize Buffer Conditions: Screen different buffer formulations (pH, excipients) to find conditions that enhance the stability of your specific conjugate.[3]

  • Possible Cause 2: Non-specific Binding. The antibody conjugate may be binding to the purification column or membranes.

    • Solution: Screen different SEC resins or filtration membranes to find one with minimal non-specific binding for your conjugate.[3]

Problem 2: Low or no labeling efficiency in the downstream click reaction.

  • Possible Cause 1: Degraded DBCO group. The DBCO moiety on the antibody has lost its reactivity due to prolonged storage, oxidation, or hydrolysis.[2][13]

    • Solution:

      • Use Fresh Conjugate: Perform the click chemistry reaction as soon as possible after preparing and purifying the DBCO-conjugated antibody.[3][13]

      • Proper Storage: Ensure the antibody was stored correctly at -20°C or -80°C, protected from light, and without repeated freeze-thaw cycles.[3]

  • Possible Cause 2: Incompatible Buffer. The reaction buffer contains interfering substances.

    • Solution: Critically, ensure your click reaction buffer is free of sodium azide, which directly competes with your azide-labeled molecule.[2][4][7] Also, avoid buffers with sulfhydryl-containing reagents like DTT, which can reduce the azide group on your binding partner.[13]

  • Possible Cause 3: Suboptimal Reaction Conditions. The click reaction itself may not be optimized.

    • Solution: Optimize conditions by increasing the concentration of reactants, adjusting the molar excess of the azide partner (typically 1.5 to 4-fold excess is a good starting point), or increasing the incubation time or temperature (reactions can be run from 4°C to 37°C).[1][7]

Visual Guides and Protocols

Troubleshooting Workflow: Low Click Reaction Yield

This diagram outlines a logical workflow to troubleshoot poor outcomes in a DBCO-azide click chemistry reaction.

TroubleshootingWorkflow start Low or No Click Reaction Product check_dbco Was the DBCO-Ab freshly prepared or stored properly? start->check_dbco check_buffer Does the reaction buffer contain competing reagents (e.g., sodium azide)? check_dbco->check_buffer Yes degraded_dbco Root Cause: DBCO group is likely inactive/degraded. check_dbco->degraded_dbco No check_conditions Were reaction conditions (concentration, temp, time) optimal? check_buffer->check_conditions No bad_buffer Root Cause: Competing reagents inhibited the reaction. check_buffer->bad_buffer Yes bad_conditions Root Cause: Suboptimal reaction kinetics. check_conditions->bad_conditions No solution_conditions Solution: Increase reactant concentration, molar excess of azide, and/ or incubation time/temp. check_conditions->solution_conditions Yes (Re-evaluate) solution_dbco Solution: Prepare fresh DBCO-Ab. Verify storage protocol. degraded_dbco->solution_dbco solution_buffer Solution: Use a recommended buffer (e.g., PBS). Perform buffer exchange. bad_buffer->solution_buffer bad_conditions->solution_conditions

Caption: A decision tree for troubleshooting low yield in DBCO-azide conjugation experiments.

Experimental Protocols

Protocol: Assessment of DBCO-Antibody Stability and Functionality

This protocol provides a framework for evaluating the long-term stability of a DBCO-conjugated antibody by assessing its physical integrity and binding activity over time.

Objective: To determine the stability of a DBCO-conjugated antibody after storage by analyzing its aggregation state and antigen-binding capability.

Materials:

  • DBCO-conjugated antibody (stored at recommended conditions).

  • Antigen specific to the antibody.

  • Size-Exclusion Chromatography (SEC-HPLC) system.

  • ELISA plates, reader, and required buffers (coating, blocking, wash).

  • HRP-conjugated secondary antibody (if required for detection).

  • TMB substrate.

  • Stop solution (e.g., 1M H₂SO₄).

Workflow Diagram:

StabilityWorkflow cluster_0 Time-Point Sampling cluster_1 Stability Assessment cluster_2 Data Analysis t0 T=0 (Freshly Prepared) t1 T=1 Month t2 T=3 Months sec 1. SEC-HPLC Analysis (Assess Aggregation) t1->sec elisa 2. Functional ELISA (Assess Binding Activity) t1->elisa t_final T=X Months analyze Compare % Monomer and EC50 values across time-points sec->analyze elisa->analyze

Caption: Experimental workflow for assessing the long-term stability of conjugated antibodies.

Procedure:

  • Time-Point Sample Retrieval:

    • At designated time points (e.g., 0, 1, 3, 6 months), retrieve an aliquot of the stored DBCO-conjugated antibody.

    • Allow the sample to thaw gently at room temperature or on ice if frozen. Avoid vigorous mixing.[3]

  • Physical Stability Assessment (SEC-HPLC):

    • Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., PBS, pH 7.4).

    • Inject a defined amount of the antibody sample.

    • Monitor the elution profile at 280 nm.

    • Analysis: Calculate the percentage of the monomeric antibody peak relative to the total area of all peaks (monomer + aggregates). A stable conjugate will show minimal increase in the percentage of high-molecular-weight species (aggregates) over time.

  • Functional Stability Assessment (Antigen-Binding ELISA):

    • Plate Coating: Coat a 96-well ELISA plate with the target antigen at an optimized concentration in coating buffer overnight at 4°C.

    • Washing & Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature.

    • Antibody Incubation: Prepare a serial dilution of the DBCO-conjugated antibody from the current time point (and a freshly prepared control if available). Add the dilutions to the plate and incubate for 1-2 hours.

    • Detection: Wash the plate. Add the appropriate secondary detection antibody (e.g., anti-Fc HRP conjugate) and incubate.

    • Development: Wash the plate. Add TMB substrate and allow the color to develop. Stop the reaction with a stop solution.

    • Reading: Read the absorbance at 450 nm.

    • Analysis: Plot the absorbance versus antibody concentration and determine the EC50 (half-maximal effective concentration) value. A significant increase in the EC50 value over time indicates a loss of binding activity and functional stability.

  • Data Comparison and Interpretation:

    • Compile the % monomer data (from SEC) and EC50 values (from ELISA) for all time points.

    • A stable DBCO-conjugated antibody will maintain a high percentage of monomer and a consistent EC50 value throughout the duration of the study.

References

Technical Support Center: Optimizing DBCO-Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of temperature on the dibenzocyclooctyne (DBCO)-azide reaction, a cornerstone of copper-free click chemistry. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your bioconjugation experiments.

Troubleshooting Guide

Encountering issues with your DBCO-azide reactions? This guide provides solutions to common problems, with a focus on the impact of temperature.

Issue Potential Cause & Solution
1. Low or No Product Yield Suboptimal Temperature: The reaction may be too slow at low temperatures. Solution: Increase the reaction temperature. DBCO-azide reactions can be performed at a range of temperatures, typically from 4°C to 37°C.[1][2] For faster rates, consider running the reaction at room temperature (20-25°C) or 37°C.[1][2] If working with sensitive biomolecules that may be compromised by higher temperatures, consider a longer incubation time at a lower temperature, such as 4°C overnight.[1][3]
Insufficient Reaction Time: The incubation period may not be long enough for the reaction to reach completion, especially at lower temperatures. Solution: Extend the reaction time. While typical reactions run for 4-12 hours at room temperature, some may require up to 48 hours to maximize the yield, particularly at lower concentrations or temperatures.[1]
Low Reactant Concentration: DBCO-azide reactions are second-order, meaning the rate is dependent on the concentration of both reactants.[1] Solution: Increase the concentration of your DBCO and azide-containing molecules.[1]
2. Degradation of Sensitive Biomolecules High Reaction Temperature: Elevated temperatures can negatively affect the stability of sensitive biomolecules like proteins or antibodies. Solution: Perform the reaction at a lower temperature, such as 4°C, and extend the incubation time to compensate for the slower reaction rate.[1]
3. Inconsistent Reaction Rates Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction kinetics. Solution: Use a temperature-controlled environment such as an incubator or a water bath to maintain a stable reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a DBCO-azide reaction?

A1: The optimal temperature for a DBCO-azide reaction depends on the specific reactants and the sensitivity of the molecules involved. Generally, higher temperatures lead to faster reaction rates.[1] A common starting point is room temperature (20-25°C).[1] However, for sensitive biomolecules, performing the reaction at 4°C for a longer duration is recommended to maintain their integrity.[1][3] For applications where speed is critical and the molecules are stable, the temperature can be increased to 37°C.[1][2]

Q2: How does temperature affect the DBCO-azide reaction rate?

A2: Increasing the temperature increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, which in turn accelerates the reaction rate. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between DBCO and an azide (B81097) is already fast at room temperature due to the ring strain in the DBCO molecule, but warming the reaction will further increase the rate.[2]

Q3: Can I perform the DBCO-azide reaction at temperatures above 37°C?

A3: While technically possible, and in some cases, reactions have been reported at 50°C, it is generally not recommended for bioconjugation applications.[4] Most biomolecules are susceptible to denaturation and degradation at such high temperatures. It is crucial to consider the thermal stability of all components in your reaction mixture.

Q4: How long should I incubate my reaction at different temperatures?

A4: Reaction time is inversely related to temperature. A reaction that might take 4-12 hours at room temperature could potentially be completed in a shorter time at 37°C.[1][5] Conversely, if you are performing the reaction at 4°C, you may need to let it run overnight (12-24 hours) or even up to 48 hours to achieve a comparable yield.[1][3]

Q5: Are there other factors besides temperature that influence the reaction rate?

A5: Yes, several other factors can affect the reaction rate, including the concentration of reactants, the solvent, and the pH.[1][6][7] DBCO-azide reactions are second-order, so higher concentrations of both the DBCO and azide reagents will result in a faster reaction.[1] The choice of buffer can also have a significant impact; for instance, reactions in HEPES buffer have been shown to be faster than in PBS.[6][7]

Data Presentation: Temperature's Impact on Reaction Rate

The following table summarizes the effect of temperature on the DBCO-azide reaction rate, providing a comparative overview of reaction times and kinetic data from various studies.

Temperature (°C)Typical Reaction TimeSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Notes
4Overnight (12-24 hours)[1][3]Not explicitly stated, but significantly slower than at room temperature.Recommended for sensitive biomolecules to prevent degradation.[1]
Room Temperature (20-25)4-12 hours[1][5]0.32 - 1.22 (at 25°C, depending on buffer and reactants)[6][7]A good starting point for most applications.
372-4 hours (estimated, faster than at RT)[1]0.27 - 0.97 (depending on buffer and reactants)[6][7]Used to accelerate the reaction when biomolecule stability is not a concern.[1]
50Overnight[4]Not specified.Generally not recommended for biomolecules due to potential for denaturation.[4]

Experimental Protocols

General Protocol for DBCO-Azide Conjugation

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-containing molecule.

1. Reagent Preparation:

  • Dissolve the DBCO-containing molecule and the azide-containing molecule in a compatible buffer (e.g., PBS, HEPES). Avoid buffers containing sodium azide, as it will react with the DBCO group.[1]

  • If the reagents are not readily soluble in aqueous buffers, they can first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then added to the reaction buffer. Keep the final concentration of the organic solvent below 20% to avoid protein precipitation.[1]

2. Reaction Setup:

  • Combine the DBCO and azide solutions in a microcentrifuge tube. A common molar ratio is to use a 1.5 to 3-fold molar excess of one reactant, often the less critical or more abundant component.[1][2]

3. Incubation:

  • Incubate the reaction mixture at the desired temperature.

    • For sensitive biomolecules: 4°C for 12-24 hours.

    • Standard conditions: Room temperature (20-25°C) for 4-12 hours.

    • For accelerated reaction: 37°C for 2-4 hours.

4. Monitoring the Reaction (Optional):

  • The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309-310 nm.[1]

5. Purification:

  • Once the reaction is complete, purify the conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Mandatory Visualizations

Logical Relationship between Temperature and Reaction Rate

TemperatureEffect cluster_temp Temperature cluster_rate Reaction Rate LowTemp Low Temperature (e.g., 4°C) SlowRate Slower Reaction Rate LowTemp->SlowRate Leads to HighTemp High Temperature (e.g., 37°C) FastRate Faster Reaction Rate HighTemp->FastRate Leads to

Caption: The effect of temperature on DBCO-azide reaction rate.

Experimental Workflow for Temperature Optimization

Workflow Start Start: Prepare Reactants Setup Set up Parallel Reactions Start->Setup Temp1 Incubate at 4°C Setup->Temp1 Temp2 Incubate at Room Temp Setup->Temp2 Temp3 Incubate at 37°C Setup->Temp3 Monitor Monitor Reaction Progress (e.g., UV-Vis) Temp1->Monitor Temp2->Monitor Temp3->Monitor Analyze Analyze Yield and Purity Monitor->Analyze End End: Determine Optimal Temperature Analyze->End

Caption: Workflow for optimizing reaction temperature.

References

Technical Support Center: Purification of DBCO-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the challenges encountered during the purification of dibenzocyclooctyne (DBCO)-labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor solubility of DBCO-labeled peptides in aqueous buffers?

A1: The poor solubility of DBCO-labeled peptides primarily stems from two factors:

  • Inherent Hydrophobicity: The DBCO group itself is large and hydrophobic. Its addition to a peptide sequence significantly increases the overall hydrophobicity of the molecule.

  • Peptide Sequence: Peptides that contain a high proportion (over 50%) of hydrophobic amino acid residues (e.g., W, L, I, F, M, V, Y, P, A) will naturally have low solubility in aqueous solutions. The combination of a hydrophobic peptide sequence and the DBCO moiety exacerbates this issue, often leading to aggregation and precipitation.[1]

Q2: What are the most common impurities found in a crude DBCO-labeled peptide sample?

A2: Impurities can originate from various stages of the synthesis and labeling process. Common impurities include:

  • Synthesis-Related Impurities: These are byproducts from the solid-phase peptide synthesis (SPPS) process itself, such as deletion sequences (missing an amino acid), insertion sequences (containing an extra amino acid), or peptides with incomplete deprotection of side-chain protecting groups.[2][3][4]

  • DBCO Degradation Products: The DBCO group is sensitive to the highly acidic conditions (e.g., 95% trifluoroacetic acid - TFA) typically used for cleaving the peptide from the resin.[5] This can lead to an inactivating rearrangement of the DBCO structure, resulting in non-reactive side products.[5]

  • Oxidized Peptides: Amino acids such as methionine, cysteine, and tryptophan are susceptible to oxidation during synthesis or handling.[4][6]

  • Aggregates: Hydrophobic interactions can cause peptide molecules to aggregate, forming dimers or larger oligomers.[2][4]

Q3: How should DBCO reagents and purified DBCO-peptides be stored to ensure stability?

A3: Proper storage is critical for maintaining the reactivity of DBCO reagents and labeled peptides.

  • DBCO Reagents: Reagents like DBCO-NHS esters are moisture-sensitive.[7] They should be stored at -20°C in a desiccated environment.[7][8] Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation.[7][8] For unused portions, flushing the vial with an inert gas like argon or nitrogen before resealing is recommended.[7]

  • DBCO-Labeled Peptides: Purified, lyophilized peptides should be stored at -20°C or -80°C. For long-term stability in solution, avoid buffers containing azides or thiols, as they can react with the DBCO group.[7] A DBCO-modified antibody was found to lose about 3-5% of its reactivity over four weeks when stored at 4°C or -20°C.[7]

Q4: Can residual copper from other lab processes affect my DBCO-peptide purification and subsequent reactions?

A4: Yes. While DBCO-azide cycloaddition is termed "copper-free," contamination from other processes can be a problem. Copper ions can cause undesired side reactions or form complexes with the DBCO group, potentially inhibiting the intended click reaction.[5] It is crucial to use thoroughly cleaned labware and high-purity reagents. If copper contamination is suspected, HPLC purification is generally effective at removing it from the peptide sample.[5]

Troubleshooting Guide

Problem 1: My HPLC chromatogram of the crude peptide shows multiple unexpected peaks.

  • Possible Cause A: DBCO Degradation during Cleavage.

    • Explanation: Standard TFA cleavage cocktails can cause acid-mediated rearrangement of the DBCO moiety, creating multiple side products that are difficult to separate.[5]

    • Solution: Consider using a milder TFA concentration (<30%) for cleavage if compatible with your resin and protecting groups.[5] An alternative strategy is to protect the DBCO group during synthesis with a copper(I) salt, which is then removed during HPLC purification.[5]

  • Possible Cause B: Standard Peptide Synthesis Impurities.

    • Explanation: Incomplete coupling or deprotection steps during SPPS can lead to a variety of closely related peptide impurities.[2]

    • Solution: Use mass spectrometry (MS) to identify the molecular weights of the species in each peak. This will help determine if they are deletion sequences, protecting group adducts, or other modifications. Optimize your HPLC gradient (e.g., make it shallower) to improve the resolution between the desired product and impurities.

  • Possible Cause C: Thiol-Yne Side Reaction.

    • Explanation: If your peptide contains free cysteine residues, the thiol group can react with the DBCO alkyne, leading to an unintended side product.[9]

    • Solution: Ensure cysteine residues are properly protected throughout the synthesis and labeling process. If a free cysteine is required for other modifications, the labeling strategy may need to be redesigned.

Problem 2: The purified, lyophilized DBCO-peptide will not dissolve in my aqueous buffer.

  • Explanation: This is a common issue due to the hydrophobicity of the DBCO group and potentially the peptide sequence itself.[1][5] Peptides are least soluble at their isoelectric point (pI).[1]

  • Troubleshooting Workflow:

G start Start with small test amount of lyophilized peptide test_water Attempt to dissolve in sterile, distilled water with sonication/vortexing start->test_water success Peptide Dissolved test_water->success Yes fail_water Insoluble or Suspension Forms test_water->fail_water No charge_check Determine Net Charge of Peptide (Basic, Acidic, or Neutral) fail_water->charge_check basic Peptide is Basic (Net Positive Charge) charge_check->basic acidic Peptide is Acidic (Net Negative Charge) charge_check->acidic neutral Peptide is Neutral/ Hydrophobic charge_check->neutral add_acid Add 1-10% Acetic Acid or 0.1% TFA dropwise basic->add_acid add_base Add 0.1% Ammonium Hydroxide or 1% Ammonium Bicarbonate dropwise acidic->add_base add_organic Add organic co-solvent (DMSO, DMF, Acetonitrile) starting at 10% neutral->add_organic check_sol_acid Dissolved? add_acid->check_sol_acid check_sol_base Dissolved? add_base->check_sol_base check_sol_org Dissolved? add_organic->check_sol_org check_sol_acid->success Yes check_sol_acid->neutral No check_sol_base->success Yes check_sol_base->neutral No check_sol_org->success Yes fail_final Consider resynthesis with solubilizing modifications (PEG linkers, charged residues) check_sol_org->fail_final No

Caption: A troubleshooting workflow for dissolving DBCO-labeled peptides.

Problem 3: The subsequent click reaction with my azide-modified molecule has a very low yield.

  • Possible Cause A: Hydrolyzed/Inactive DBCO Reagent.

    • Explanation: DBCO-NHS esters are sensitive to moisture and can hydrolyze if not stored and handled properly, rendering them unable to react with the peptide's primary amines.[7]

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening.[7] Use a fresh vial of the DBCO reagent if hydrolysis is suspected.

  • Possible Cause B: Incorrect Buffer Composition.

    • Explanation: The labeling buffer should not contain primary amines (e.g., Tris, glycine) as they will compete with the peptide to react with the DBCO-NHS ester.[7] The click reaction buffer must not contain azides (e.g., sodium azide (B81097) preservative), as this will compete with your azide-labeled molecule.[7]

    • Solution: Use a non-interfering buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5 for the labeling reaction. Ensure all buffers for the click reaction are azide-free.

  • Possible Cause C: Suboptimal Reaction Conditions.

    • Explanation: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction efficiency is dependent on concentration, temperature, and time. While faster than copper-catalyzed reactions, it can still be slow.[10]

    • Solution: Increase the concentration of the reactants if possible. Typical reaction times are 2-12 hours at room temperature, but extending the incubation to 16-18 hours or performing it at 37°C can improve yields.[7][10]

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Molar Excess for Labeling and Click Reactions

Reaction Step Reagent Recommended Molar Excess Notes Reference(s)
Peptide Labeling DBCO-NHS Ester 10 to 50-fold over peptide Use 10-fold for peptide concentrations >5 mg/mL; 20 to 50-fold for <5 mg/mL. [7]
Antibody Labeling DBCO-NHS Ester 20 to 30-fold over antibody A common starting point for larger proteins. [11][12]
Click Reaction Azide-Molecule 2 to 4-fold over DBCO-peptide Ensures complete consumption of the more complex DBCO-labeled peptide. [10][11]

| Click Reaction | DBCO-Molecule | 1.5 to 3-fold over Azide-protein | Used when the azide-labeled partner is the more precious component. |[7] |

Table 2: Comparison of HPLC Purification Methods for DBCO-Peptides

HPLC Method Principle Typical Column Mobile Phases Application Notes Reference(s)
Reverse-Phase (RP-HPLC) Separation by hydrophobicity C18, C8 A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile Most common method. Excellent for removing unreacted DBCO, salts, and synthesis impurities. Can be denaturing. [13][14]
Hydrophobic Interaction (HIC) Separation by hydrophobicity (non-denaturing) Phenyl, Butyl A: High salt buffer (e.g., 1.5M Amm. Sulfate)B: Low salt buffer Purifies based on differences in hydrophobicity under native conditions. Good for separating species with different degrees of labeling (DOL). [13]

| Size-Exclusion (SEC) | Separation by hydrodynamic radius | Silica-based diol | Isocratic aqueous buffer (e.g., PBS) | Primarily for buffer exchange or removing large aggregates. Not effective for separating small molecules like unreacted DBCO or azides from the peptide. |[14] |

Experimental Protocols

Protocol 1: General Labeling of a Peptide with DBCO-NHS Ester

  • Reagent Preparation:

    • Equilibrate the DBCO-NHS ester vial to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the DBCO-NHS ester in anhydrous DMSO or DMF. This solution should be used immediately.[7]

    • Dissolve the peptide in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add the calculated amount of the 10 mM DBCO-NHS ester stock solution to the peptide solution to achieve a 10- to 50-fold molar excess.[7]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Quenching (Optional but Recommended):

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[13]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[13]

  • Removal of Excess Reagent:

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column (e.g., Zeba™ columns) or via dialysis, following the manufacturer's protocol.[12][13] The output is the crude DBCO-labeled peptide, ready for HPLC purification.

Protocol 2: General RP-HPLC Purification of a DBCO-Labeled Peptide

  • System Preparation:

    • Column: A suitable C18 column (e.g., 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Thoroughly degas both mobile phases.

  • Purification Run:

    • Dissolve the crude DBCO-peptide from Protocol 1 in a minimal amount of Mobile Phase A.

    • Inject the sample onto the column.

    • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the specific peptide.[14]

    • Monitor the elution profile using UV detectors at 220 nm (for the peptide backbone) and ~309 nm (for the DBCO group).[13]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak that absorbs at both wavelengths.

    • Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., ESI-MS).

    • Pool the pure fractions and lyophilize to obtain the purified DBCO-labeled peptide.

Visualization of Experimental Workflow

G cluster_synthesis Peptide Synthesis & Labeling cluster_purification Purification cluster_final Downstream Application spps 1. Solid-Phase Peptide Synthesis (SPPS) cleavage 2. Cleavage from Resin (e.g., with TFA) spps->cleavage challenge1 Impurity Generation: - Deletions - Side-chain reactions spps->challenge1 labeling 3. Labeling with DBCO-NHS Ester cleavage->labeling challenge2 DBCO Degradation: - Acid-mediated rearrangement cleavage->challenge2 desalting 4. Removal of Excess DBCO Reagent labeling->desalting hplc 5. HPLC Purification (e.g., RP-HPLC) desalting->hplc analysis 6. Fraction Analysis (Mass Spectrometry) hplc->analysis challenge3 Solubility Issues: - Aggregation hplc->challenge3 lyophilize 7. Lyophilization analysis->lyophilize pure_product Purified DBCO-Peptide lyophilize->pure_product click_rxn 8. Click Reaction with Azide-Molecule pure_product->click_rxn final_conjugate Final Peptide Conjugate click_rxn->final_conjugate challenge4 Low Click Yield: - Inactive DBCO click_rxn->challenge4

Caption: General workflow for producing and purifying DBCO-labeled peptides.

References

Validation & Comparative

A Researcher's Guide to Validating DBCO-Azide Ligation: A Comparative Analysis Featuring SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful ligation of molecules via Dibenzocyclooctyne (DBCO) and azide (B81097) moieties is a critical step. This guide provides a comprehensive comparison of validation methods, with a focus on the widely used Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) technique. We present supporting experimental protocols and data to aid in the selection of the most appropriate validation strategy for your research needs.

The copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide is a cornerstone of modern bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2] This "click chemistry" reaction forms a stable triazole linkage, enabling the precise assembly of complex biomolecules such as antibody-drug conjugates (ADCs), imaging agents, and functionalized proteins.[1][3] However, robust analytical methods are essential to confirm the successful formation of the desired conjugate and to characterize the reaction products.

Experimental Protocol: Validation of DBCO-Antibody Ligation using SDS-PAGE

This protocol outlines a general procedure for the conjugation of a DBCO-functionalized antibody to an azide-containing molecule and the subsequent validation by SDS-PAGE.

Materials:

  • DBCO-activated antibody (e.g., prepared using a DBCO-NHS ester)

  • Azide-functionalized molecule (e.g., peptide, oligonucleotide, or small molecule drug)

  • Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

  • DMSO (if required to dissolve the azide-functionalized molecule)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Protein molecular weight markers

  • Loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., DTT or β-mercaptoethanol)

  • Coomassie Brilliant Blue or other suitable protein stain

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the DBCO-activated antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.[2]

    • The final concentration of the antibody should typically be in the range of 1-10 mg/mL.

    • If DMSO is used to dissolve the azide-molecule, ensure the final concentration in the reaction mixture is below 20% to prevent protein precipitation.[3]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[2] The optimal incubation time may vary depending on the specific reactants and their concentrations.

  • Sample Preparation for SDS-PAGE:

    • Prepare aliquots of the reaction mixture for analysis under both non-reducing and reducing conditions.

    • For each condition, mix the reaction aliquot with the corresponding loading buffer.

    • As controls, prepare samples of the unconjugated DBCO-antibody and the azide-functionalized molecule (if it is a protein).

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the prepared samples and a protein molecular weight marker onto the SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue or another protein stain.

    • Destain the gel to visualize the protein bands.

    • Image the gel using a gel documentation system.

Expected Results:

  • Successful Conjugation: A new band with a higher molecular weight than the unconjugated antibody will be visible in the lane corresponding to the reaction mixture. This band represents the antibody-azide conjugate.

  • Non-reducing vs. Reducing Conditions:

    • Under non-reducing conditions, the intact antibody-conjugate will be observed.

    • Under reducing conditions, the heavy and light chains of the antibody will separate. If the azide molecule is conjugated to either chain, a corresponding shift in the molecular weight of that chain will be observed.

Below is a graphical representation of the experimental workflow.

G Experimental Workflow for DBCO-Azide Ligation and SDS-PAGE Validation cluster_reaction Click Reaction cluster_sds SDS-PAGE Analysis DBCO_Ab DBCO-activated Antibody Mix Mix DBCO-Ab and Azide-Molecule DBCO_Ab->Mix Azide_Mol Azide-functionalized Molecule Azide_Mol->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Sample_Prep Prepare Samples (Reducing & Non-reducing) Incubate->Sample_Prep Electrophoresis Run SDS-PAGE Sample_Prep->Electrophoresis Stain_Visualize Stain and Visualize Electrophoresis->Stain_Visualize Result Result Stain_Visualize->Result Analyze Band Shift

A flowchart of the DBCO-azide ligation and validation process.

Comparison of Validation Methods

While SDS-PAGE is a valuable tool, a comprehensive analysis of bioconjugates often requires the use of orthogonal techniques that provide more quantitative and detailed information. The following table compares SDS-PAGE with other common analytical methods for the validation of DBCO-azide ligation.

FeatureSDS-PAGEUV-Vis SpectroscopyHPLC (SEC/HIC)Mass Spectrometry (MS)Capillary Electrophoresis (CE-SDS)
Principle Separation by molecular weightMeasures absorbance of DBCOSeparation by size (SEC) or hydrophobicity (HIC)Measures mass-to-charge ratioSeparation by molecular weight in a capillary
Information Provided Qualitative/Semi-quantitative assessment of conjugation, molecular weight shiftMonitors reaction kinetics by DBCO consumptionQuantitative analysis of conjugate, reactants, and aggregatesPrecise mass of conjugate, determination of drug-to-antibody ratio (DAR)High-resolution separation, quantitative analysis of purity and heterogeneity
Resolution ModerateNot applicable for separationHighVery HighVery High
Quantitation Semi-quantitative (densitometry)Indirectly measures reaction completionQuantitativeQuantitativeHighly quantitative and reproducible
Reproducibility Moderate (%RSD ≤9.21 for band intensity)[4]HighHighHighHigh (%RSD ≤0.44 for peak area)[4]
Throughput High (multiple samples per gel)HighLow to MediumLow to MediumHigh (automated systems)
Cost & Complexity Low cost, simpleLow cost, simpleModerate cost and complexityHigh cost, complexModerate to high cost, automated

In-Depth Comparison of Analytical Techniques

SDS-PAGE: As a workhorse in biochemistry labs, SDS-PAGE offers a rapid and cost-effective way to visually confirm the formation of a conjugate.[5] The appearance of a new, higher molecular weight band is a clear indicator of a successful reaction. Densitometric analysis of the gel bands can provide a semi-quantitative estimation of the conjugation efficiency. However, this method suffers from limitations in reproducibility and sensitivity, and it may not resolve species with small mass differences.[6]

UV-Vis Spectroscopy: This technique offers a simple and real-time method to monitor the progress of the DBCO-azide reaction. DBCO has a characteristic absorbance at approximately 310 nm, which disappears as it reacts with the azide.[2] By tracking the decrease in absorbance at this wavelength, one can follow the consumption of the DBCO-reagent and thus the progression of the ligation. While useful for kinetic studies, it does not provide information about the structure or purity of the final conjugate.

High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC) is a powerful tool for separating the conjugated product from the unreacted antibody and other components based on their size. Hydrophobic interaction chromatography (HIC) can be used to separate antibody-drug conjugates with different drug-to-antibody ratios (DARs). HPLC provides quantitative data on the purity of the conjugate and the extent of aggregation.[3]

Mass Spectrometry (MS): For a detailed characterization of the bioconjugate, mass spectrometry is the gold standard. It provides an accurate mass measurement of the final product, unequivocally confirming the covalent linkage of the two molecules.[7][8][9] Furthermore, MS is indispensable for determining the heterogeneity of the product, such as the distribution of the DAR in ADCs.[8]

Capillary Electrophoresis (CE-SDS): CE-SDS is emerging as a powerful alternative to traditional SDS-PAGE.[4][6][10] It offers automated, high-resolution separation with superior reproducibility and quantitation.[4][6] The technique provides more accurate molecular weight determination and can resolve subtle differences in protein modifications, making it highly suitable for the characterization of biopharmaceutical products.[6][11]

Conclusion

Validating the outcome of a DBCO-azide ligation is paramount to ensure the quality and efficacy of the resulting bioconjugate. While SDS-PAGE serves as an excellent initial screening tool due to its simplicity and accessibility, a multi-faceted analytical approach is often necessary for a comprehensive characterization. For researchers requiring precise and reproducible quantitative data, techniques such as HPLC, mass spectrometry, and CE-SDS are indispensable. The choice of the validation method should be guided by the specific requirements of the research, the nature of the bioconjugate, and the level of detail required for characterization.

References

A Comparative Guide to the Characterization of DBCO Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of dibenzocyclooctyne (DBCO) conjugates is a critical step for researchers, scientists, and drug development professionals. Ensuring the successful conjugation and determining the degree of labeling are paramount for the efficacy and safety of novel therapeutics and research tools. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose, offering high accuracy and detailed structural information. This guide provides an objective comparison of mass spectrometry with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization method.

Comparison of Analytical Techniques

While mass spectrometry provides the most accurate and direct measurement of conjugation, other techniques such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and SDS-PAGE are also employed. Each method offers distinct advantages and limitations.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, confirmation of successful conjugation, determination of the degree of labeling (DOL) or drug-to-antibody ratio (DAR), and identification of different labeled species.[1][2]High accuracy and resolution, provides direct evidence of conjugation and heterogeneity.[1][3]Requires specialized and expensive equipment, can be complex to operate.
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity.Confirmation of conjugation through retention time shifts due to the hydrophobic DBCO group, and purification of the final conjugate.[4]High resolution and sensitivity, provides both qualitative and quantitative data, can be used for purification.[4]Can be time-consuming and requires specialized equipment.[4]
UV-Vis Spectroscopy Measures the absorbance of light at specific wavelengths.Determination of the degree of labeling (DOL) by comparing the absorbance of the protein (at 280 nm) and the DBCO group (around 309 nm).[1][4]Quick, simple, and non-destructive, requires common laboratory equipment.[4]An indirect method that can be influenced by other molecules that absorb at similar wavelengths.[4]
SDS-PAGE Separates proteins based on their molecular weight.Visualization of a shift in the molecular weight of the protein after conjugation.[4]Simple and widely available, provides a quick qualitative assessment.[4]Low resolution, not suitable for small molecule labeling, and does not provide precise quantitative data.[4]

Experimental Workflow for DBCO Conjugation and Characterization

The general workflow for producing and characterizing DBCO conjugates involves the initial conjugation of a DBCO reagent to a biomolecule, followed by purification and subsequent analysis to confirm success and determine the degree of labeling.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Biomolecule Biomolecule Conjugation_Reaction Conjugation Reaction (e.g., NHS ester chemistry) Biomolecule->Conjugation_Reaction DBCO_Reagent DBCO_Reagent DBCO_Reagent->Conjugation_Reaction Crude_Conjugate Crude DBCO-Biomolecule Conjugate Conjugation_Reaction->Crude_Conjugate Purification_Step Purification (e.g., SEC, Dialysis) Crude_Conjugate->Purification_Step Purified_Conjugate Purified DBCO-Biomolecule Conjugate Purification_Step->Purified_Conjugate MS_Analysis Mass Spectrometry (e.g., LC-MS, MALDI-TOF) Purified_Conjugate->MS_Analysis Data_Analysis Data Analysis (Molecular Weight, DOL/DAR) MS_Analysis->Data_Analysis

Workflow for DBCO conjugation and characterization.

Detailed Experimental Protocols

This protocol describes a general method for labeling an antibody with a DBCO-NHS ester.

  • Preparation of Antibody: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[5] Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide.[6]

  • Preparation of DBCO-NHS Ester: Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[6]

  • Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5] The final DMSO concentration should be below 20%.[5]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[6]

  • Quenching (Optional): To quench the reaction, add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.[6]

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).[2]

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing DBCO conjugates, providing both separation and precise mass determination.

  • Sample Preparation: Prepare the purified DBCO-conjugate at a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).

  • LC Separation: Inject the sample onto an appropriate HPLC column (e.g., a reversed-phase C4 or C8 column for proteins). Elute the conjugate using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

  • MS Analysis: The eluent from the LC is directly introduced into the mass spectrometer. For proteins and large biomolecules, electrospray ionization (ESI) is a common ionization technique.

  • Data Acquisition: Acquire mass spectra over the appropriate mass-to-charge (m/z) range.

  • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the molecular weight of the conjugate. The degree of labeling can be determined by the mass shift between the unconjugated biomolecule and the DBCO-conjugate.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for larger biomolecules.

  • Sample Preparation: Mix a small volume of the purified DBCO-conjugate solution with a MALDI matrix solution (e.g., sinapinic acid for proteins).

  • Spotting: Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the analyte and matrix.

  • MS Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer. A laser is used to desorb and ionize the analyte molecules.

  • Data Acquisition: The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their m/z.

  • Data Analysis: The resulting spectrum will show peaks corresponding to the unconjugated biomolecule and the DBCO-conjugate with varying degrees of labeling.[7] The mass difference between the peaks corresponds to the mass of the attached DBCO moiety.[7]

Comparison of Mass Spectrometry Techniques for DBCO Conjugate Analysis

Different mass spectrometry techniques can be employed for the characterization of DBCO conjugates, each with its own strengths.

Mass Spectrometry Technique Principle Advantages for DBCO Conjugates Limitations
LC-MS (ESI) Couples liquid chromatography with electrospray ionization mass spectrometry.Excellent for complex mixtures, allows for online separation and analysis, provides accurate mass determination of different conjugate species.[3]Can be sensitive to buffer components and sample purity.
MALDI-TOF Uses a laser to desorb and ionize analytes from a solid matrix.Tolerant of salts and buffers, relatively fast analysis, good for large molecules like antibodies.[7]Lower resolution compared to ESI-MS, may not be suitable for complex mixtures without prior separation.

Logical Relationship for Selecting a Characterization Method

The choice of an appropriate characterization method depends on several factors, including the information required, available instrumentation, and the nature of the biomolecule.

selection_logic Start Information Required? Qualitative Qualitative Confirmation? Start->Qualitative Quantitative Quantitative DOL/DAR? Start->Quantitative Precise_Mass Precise Mass & Heterogeneity? Start->Precise_Mass SDS_PAGE SDS-PAGE Qualitative->SDS_PAGE Quick Assessment RP_HPLC RP-HPLC Qualitative->RP_HPLC Higher Resolution UV_Vis UV-Vis Spectroscopy Quantitative->UV_Vis Indirect Measurement Mass_Spec Mass Spectrometry (LC-MS, MALDI-TOF) Quantitative->Mass_Spec Direct & Accurate Precise_Mass->Mass_Spec Required

Decision tree for selecting a characterization method.

References

Purity Analysis of DBCO-Labeled Proteins: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of DBCO-labeled proteins is a critical step for the reliability and reproducibility of downstream applications. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical tool for this purpose. This guide provides an objective comparison of various HPLC methods with alternative techniques, supported by experimental data, to assist in selecting the most suitable analysis strategy.

This document outlines the principles, protocols, and comparative performance of Reverse-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), UV-Vis Spectroscopy, and Mass Spectrometry for the purity assessment of proteins labeled with Dibenzocyclooctyne (DBCO).

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for a DBCO-labeled protein depends on the specific requirements of the analysis, including the need for quantitative versus qualitative data, resolution, sensitivity, and the preservation of the protein's native structure. HPLC methods, particularly RP-HPLC and HIC, offer high resolution and quantitative capabilities, making them cornerstones of protein conjugate analysis.[1][2]

Method Principle Information Provided Purity Target Resolution Sensitivity Analysis Time Advantages Limitations
RP-HPLC Separation based on hydrophobicity.Purity, presence of unlabeled protein and impurities.[1]>95%[3]Highng level[4]15-60 min[1]High resolution and sensitivity, quantitative.[1]Denaturing conditions may not be suitable for all proteins.[3]
HIC Separation based on surface hydrophobicity.Purity, separation of species with different degrees of labeling (DOL).[3]>95%Highng level20-60 min[3]Non-denaturing, preserves protein activity.[5]Requires method development for each protein.[6]
SDS-PAGE Separation based on molecular weight.Qualitative assessment of purity, visualization of molecular weight shift.[1]Semi-quantitativeLowng level (with silver stain)[7]1-2 hoursSimple, widely available.[1]Low resolution, not precise for quantification.[1]
UV-Vis Spectroscopy Measurement of light absorbance.Degree of Labeling (DOL).[1]1-5 (application dependent)[3]N/Aµg level< 5 minQuick, simple, non-destructive.[1]Indirect method, can be affected by interfering substances.[8]
Mass Spectrometry Measurement of mass-to-charge ratio.Exact molecular weight of conjugate, confirmation of labeling, DOL distribution.[3]N/AVery Highfmol to amol levelVariableProvides precise mass confirmation.[3]Requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: RP-HPLC Analysis of DBCO-Labeled Protein

Objective: To determine the purity of a DBCO-labeled protein and separate it from unlabeled protein and other impurities.

Materials:

  • HPLC system with a UV detector

  • C4 or C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[9]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[9]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile[9]

  • DBCO-labeled protein sample

  • Unlabeled protein control

Procedure:

  • Sample Preparation: Dilute the DBCO-labeled protein and the unlabeled control to a concentration of 1 mg/mL in Mobile Phase A. Filter the samples through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50°C[4]

    • Detection Wavelength: 280 nm (for protein) and 309 nm (for DBCO)[3]

    • Injection Volume: 20 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[1]

  • Analysis:

    • Inject the unlabeled protein control to determine its retention time.

    • Inject the DBCO-labeled protein sample.

    • Successful labeling is indicated by a new peak with a longer retention time compared to the unlabeled protein, owing to the increased hydrophobicity from the DBCO group.[1]

    • Purity is calculated based on the area of the main peak relative to the total peak area in the chromatogram.

Protocol 2: SDS-PAGE Analysis of DBCO-Labeled Protein

Objective: To qualitatively assess the purity and confirm the successful conjugation of DBCO to a protein by observing a shift in molecular weight.

Materials:

  • Vertical electrophoresis chamber and power supply

  • Polyacrylamide gels (e.g., 4-20% gradient gel)

  • 1X SDS-PAGE Running Buffer

  • 2X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver staining solution

  • Destaining solution

  • DBCO-labeled protein sample

  • Unlabeled protein control

Procedure:

  • Sample Preparation:

    • To 10 µL of the protein sample (labeled and unlabeled control, 1 mg/mL), add 10 µL of 2X Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.[10]

    • Briefly centrifuge the samples to pellet any debris.[11]

  • Gel Electrophoresis:

    • Assemble the gel in the electrophoresis chamber and fill the reservoirs with 1X SDS-PAGE Running Buffer.

    • Load 10-20 µL of the prepared samples and molecular weight standards into the wells.

    • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[4]

  • Staining and Visualization:

    • Carefully remove the gel from the cassette and place it in the staining solution for 1-2 hours with gentle agitation.[10]

    • Transfer the gel to the destaining solution until the protein bands are clearly visible against a clear background.[10]

  • Analysis:

    • Compare the band of the DBCO-labeled protein to the unlabeled control. A slight upward shift in the band for the labeled protein indicates a successful conjugation and an increase in molecular weight.[1]

    • Assess purity by observing the presence of any additional bands in the lane of the labeled protein.

Protocol 3: UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

Objective: To determine the average number of DBCO molecules conjugated to each protein molecule.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Purified DBCO-labeled protein solution in a suitable buffer (e.g., PBS)

Procedure:

  • Measurement:

    • Blank the spectrophotometer with the buffer used to dissolve the protein.

    • Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).[3]

  • Calculation:

    • Calculate the Degree of Labeling (DOL) using the following formula[3]: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - (CF × A₃₀₉)) × ε_DBCO) Where:

      • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[3]

      • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

      • CF is the correction factor for the DBCO group's absorbance at 280 nm (can be determined experimentally or estimated).

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the logical relationships in the comparison of these analytical methods.

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Purity Analysis Protein Protein Solution Reaction Conjugation Reaction (RT, 1-2h) Protein->Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->Reaction Quenching Quenching (e.g., Tris buffer) Reaction->Quenching Purification Removal of Excess DBCO (Desalting Column) Quenching->Purification HPLC HPLC Analysis Purification->HPLC Purity & Retention Time Shift SDS_PAGE SDS-PAGE Purification->SDS_PAGE MW Shift UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Degree of Labeling Mass_Spec Mass Spectrometry Purification->Mass_Spec Exact Mass logical_comparison cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative/Semi-Quantitative HPLC HPLC (High Resolution, Purity %) UV_Vis UV-Vis (Degree of Labeling) Mass_Spec Mass Spectrometry (Exact Mass, DOL Distribution) SDS_PAGE SDS-PAGE (MW Shift, Impurity Profile) Purity_Goal Purity Analysis Goal Purity_Goal->HPLC High Accuracy Purity & Quantification Purity_Goal->UV_Vis Quick DOL Check Purity_Goal->Mass_Spec Definitive Characterization Purity_Goal->SDS_PAGE Rapid Screening

References

A Head-to-Head Comparison of DBCO and BCN Reaction Kinetics for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical ligation strategy is critical to experimental success. Among the premier copper-free click chemistry tools, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are two of the most widely utilized strained alkynes for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide offers an objective comparison of their reaction kinetics and stability, supported by experimental data, to facilitate an informed choice for your specific research needs.

The power of SPAAC lies in its bioorthogonality, enabling efficient covalent bond formation in complex biological environments without the need for cytotoxic copper catalysts.[1] This has led to its extensive use in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[1] While both DBCO and BCN react with azides to form a stable triazole linkage, their distinct structural and electronic properties result in different kinetic profiles and stability, making them suitable for different applications.

Quantitative Comparison of Reaction Kinetics

The reaction rate is a crucial parameter in bioorthogonal chemistry, especially in applications with low reactant concentrations or where rapid labeling is required. Generally, DBCO exhibits faster reaction kinetics than BCN due to its higher ring strain.[2] However, the specific reaction rate is also influenced by the electronic properties of the azide (B81097) reaction partner.[1]

Below is a summary of second-order rate constants for the reaction of DBCO and BCN with different azides.

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
DBCO Benzyl (B1604629) azide~0.24 - 1.0CH₃CN:H₂O (3:1), HBS (pH 7.4)
BCN Benzyl azide~0.06 - 0.1CH₃CN:H₂O (3:1)
DBCO Phenyl azide0.033CH₃CN:H₂O (3:1)
BCN Phenyl azide0.2CH₃CN:H₂O (3:1)
DBCO Peptide with azidolysine0.34HBS (pH 7.4)
BCN Boc-protected azidoamino acid0.28Methanol

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[1][3]

Interestingly, while DBCO reacts faster with aliphatic azides like benzyl azide, BCN demonstrates a significantly higher reaction rate with aromatic azides such as phenyl azide.[1][4] This highlights the importance of considering the electronic nature of the azide when selecting a cyclooctyne for a specific application.

Stability Under Common Experimental Conditions

The stability of the linker is paramount for the integrity of the resulting bioconjugate, particularly under the reducing conditions found within cells.

ConditionDBCO StabilityBCN StabilityKey Observations
Glutathione (GSH) Less stable (half-life ~71 min)More stable (half-life ~6 h)BCN is significantly more stable in the presence of this common intracellular antioxidant.[1]
Tris(2-carboxyethyl)phosphine (TCEP) Unstable over 24 hoursMore stableBCN is the preferred choice when reducing conditions are necessary.[1][5]
Aqueous Buffers (e.g., PBS) Generally stable, but can lose reactivity over timeGenerally stableBoth linkers are suitable for most aqueous applications.
Acidic Conditions Prone to rearrangementLabile, can form inactive speciesBoth linkers have limitations under acidic conditions.[1]
Physicochemical Properties

Beyond kinetics and stability, the physical and chemical properties of the linker can influence the solubility, aggregation, and in vivo behavior of the bioconjugate.

PropertyDBCOBCNImplications
Structure Bulky, aromaticCompact, non-aromaticBCN's smaller size may be advantageous for labeling sterically hindered sites.[2][6]
Lipophilicity HigherLowerBCN's lower lipophilicity can improve the solubility of the resulting conjugate in aqueous environments.[2][6]

Experimental Protocol: Determination of Second-Order Rate Constants using UV-Vis Spectrophotometry

This protocol outlines a method for determining the second-order rate constant of the SPAAC reaction between a DBCO or BCN derivative and an azide by monitoring the reaction under pseudo-first-order conditions. This method is particularly suitable for DBCO, which has a distinct chromophore that absorbs UV light.[3]

Materials:

  • DBCO or BCN derivative (e.g., DBCO-amine)

  • Azide of interest (e.g., benzyl azide)

  • Appropriate buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine the Optimal Absorbance Wavelength (λ_max):

    • Prepare a solution of the DBCO derivative in the chosen buffer.

    • Scan the absorbance of the solution from 230 to 400 nm to determine the wavelength of maximum absorbance (λ_max). For many DBCO compounds, this is around 308-309 nm.[3][7]

  • Prepare Stock Solutions:

    • Prepare a stock solution of the DBCO derivative of a known concentration in the reaction buffer.

    • Prepare a stock solution of the azide of interest in the same buffer at a concentration that is at least 10-fold higher than the DBCO derivative concentration to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • In a quartz cuvette, add a known concentration of the DBCO derivative.

    • Measure the initial absorbance at the λ_max.

    • Initiate the reaction by adding the excess azide solution to the cuvette and start monitoring the absorbance over time.

    • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • Convert the absorbance values to the concentration of the DBCO derivative at each time point using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

    • Plot the natural logarithm of the DBCO concentration (ln[DBCO]) versus time.

    • The plot should yield a straight line, and the slope of this line is the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant (k') by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[3]

Visualizing the Selection Criteria

The choice between DBCO and BCN is a multifactorial decision that depends on the specific experimental requirements. The following diagram illustrates the key considerations.

G cluster_start Experimental Goal cluster_params Key Parameters cluster_dbco Choose DBCO cluster_bcn Choose BCN Start Select Optimal Cyclooctyne Kinetics Reaction Kinetics Start->Kinetics Stability Chemical Stability Start->Stability Properties Physicochemical Properties Start->Properties Fast_Kinetics Rapid Labeling Required Kinetics->Fast_Kinetics Faster with Aliphatic Azides Aromatic_Azide Aromatic Azide Target Kinetics->Aromatic_Azide Faster with Aromatic Azides High_Stability Reducing Environment (e.g., intracellular) Stability->High_Stability More Stable Low_Lipophilicity Improved Solubility Needed Properties->Low_Lipophilicity Less Lipophilic Small_Size Steric Hindrance is a Concern Properties->Small_Size Smaller DBCO_Choice DBCO_Choice Fast_Kinetics->DBCO_Choice DBCO Aliphatic_Azide Aliphatic Azide Target Aliphatic_Azide->DBCO_Choice BCN_Choice BCN_Choice High_Stability->BCN_Choice BCN Aromatic_Azide->BCN_Choice Low_Lipophilicity->BCN_Choice Small_Size->BCN_Choice

Caption: Decision workflow for selecting between DBCO and BCN.

Conclusion

The decision between DBCO and BCN is not a one-size-fits-all choice but rather depends on the specific demands of the experiment. DBCO is the reagent of choice when rapid reaction kinetics are of utmost importance, especially when reacting with aliphatic azides.[2] Conversely, for applications requiring enhanced stability, particularly in the presence of thiols or other reducing agents, or for bioconjugates where lower hydrophobicity and a smaller footprint are critical, BCN presents a superior alternative.[1][2] By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal tool to achieve their scientific goals.

References

Stability Showdown: DBCO Linkers vs. The Competition

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the stability of the linker is paramount to the success of therapeutics, diagnostics, and research tools. Dibenzocyclooctyne (DBCO) linkers, central to copper-free click chemistry, are lauded for their ability to form stable covalent bonds with azide-modified molecules under physiological conditions.[1] This guide provides an objective comparison of DBCO linker stability against other common bioconjugation chemistries, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

The choice of linker chemistry profoundly impacts the in vivo stability and pharmacokinetics of bioconjugates. While the triazole linkage formed by the reaction of DBCO and an azide (B81097) is generally considered stable, other chemistries present varying stability profiles.[1] The inherent ring strain of the DBCO molecule significantly lowers the activation energy for the cycloaddition reaction with azides, allowing for rapid and efficient conjugation under mild, physiological conditions.[2]

Comparative Stability of Bioconjugation Linkers

A critical factor influencing the stability of bioconjugates in biological environments is their interaction with endogenous molecules, such as the abundant tripeptide glutathione (B108866) (GSH), which can compromise linker integrity.[1][3] The following table summarizes the stability of various linkers, highlighting their performance in the presence of GSH and other relevant conditions.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[1][4]The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance.[1] DBCO has shown some instability in the presence of TCEP over a 24-hour period.[4]
BCN-Azide (SPAAC) BCN + Azide~6 hours[1][4]BCN is generally more stable to thiols like GSH compared to DBCO.[1][5]
Tetrazine Ligation Tetrazine + TCOVariable, moiety-dependentTetrazine and TCO stability can be influenced by serum components and isomerization.[1] Tetrazines have also shown instability under basic conditions.[4]
Maleimide-Thiol Maleimide + Thiol~4 minutes[1][4]Susceptible to retro-Michael reaction and exchange with serum thiols like albumin, leading to premature cleavage.[1][3]
Amide Bond NHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.[1]

In-Depth Stability Analysis of Strained Alkynes

Further studies have delved into the stability of strained alkynes within the harsh environment of immune cells. In a bead-based assay assessing stability within the endolysosomal compartments of dendritic cells, DBCO showed moderate stability, with approximately 36% degradation after 24 hours. In contrast, BCN demonstrated lower stability, with up to 79% of the bioorthogonal groups fully degraded within the same timeframe in RAW264.7 cells.[6] Interestingly, the degradation of both BCN and DBCO was observed to occur at neutral pH rather than the acidic conditions typical of lysosomes.[6]

Factors Influencing Linker Stability

The stability of a linker is not an intrinsic property but is influenced by a multitude of factors. The following diagram illustrates the key relationships affecting the overall stability of a bioconjugate.

G Factors Affecting Linker Stability cluster_linker Linker Chemistry cluster_environment Biological Environment cluster_conjugate Bioconjugate Properties Linker_Type Linker Type (e.g., DBCO, Maleimide) Overall_Stability Overall Bioconjugate Stability Linker_Type->Overall_Stability Reactive_Partners Reactive Partners (e.g., Azide, Thiol) Reactive_Partners->Overall_Stability pH pH pH->Overall_Stability Temperature Temperature Temperature->Overall_Stability Enzymes Enzymes Enzymes->Overall_Stability Thiols Endogenous Thiols (e.g., Glutathione) Thiols->Overall_Stability Hydrophobicity Hydrophobicity Hydrophobicity->Overall_Stability Steric_Hindrance Steric Hindrance Steric_Hindrance->Overall_Stability

Caption: Key determinants of bioconjugate stability.

Experimental Protocols

Assessing Serum Stability of Bioconjugates via HPLC

This protocol provides a general method for determining the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).

    • Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the bioconjugate in the buffer to the same final concentration.

    • Incubate both the serum and buffer samples at 37°C.[1]

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[1]

  • Protein Precipitation:

    • To precipitate serum proteins, add three volumes of cold acetonitrile (B52724) to the serum sample aliquots.[1]

    • For the buffer control, dilute the sample with the mobile phase.[1]

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • HPLC Analysis:

    • Collect the supernatant and analyze it by reverse-phase HPLC.

    • Monitor the peak corresponding to the intact bioconjugate.

    • The percentage of intact conjugate at each time point is calculated relative to the T=0 time point.[1]

For a more detailed analysis of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the intact bioconjugate and any degradation products by comparing the mass spectra over time.[1]

G Workflow for Assessing Bioconjugate Serum Stability Start Start: Prepare Bioconjugate Stock Incubate Incubate at 37°C in Serum & Buffer Start->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Precipitate Precipitate Proteins (Acetonitrile) Aliquots->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze End End: Determine % Intact Conjugate Analyze->End

Caption: Experimental workflow for serum stability assessment.

References

A Comparative Guide to the Quantum Yield of DBCO-Fluorophore Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, drug development, and proteomics, the precise and efficient labeling of biomolecules is paramount. Copper-free click chemistry, utilizing the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide, has emerged as a powerful tool for this purpose. The choice of a fluorescent reporter in these applications is critical for achieving high sensitivity and is largely governed by its photophysical properties, most notably its fluorescence quantum yield (Φ). This guide provides a quantitative comparison of the quantum yields of various DBCO-fluorophore conjugates and discusses alternative bioconjugation strategies.

Performance Comparison of Fluorescent DBCO Dyes

The brightness of a fluorophore, a key determinant for sensitive detection, is the product of its molar extinction coefficient (ε) and its quantum yield (Φ). While the molar extinction coefficient indicates the efficiency of light absorption, the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons. A higher quantum yield is directly proportional to a brighter signal.

The conjugation of a fluorophore to a biomolecule via a DBCO linker can sometimes influence its photophysical properties. Therefore, it is essential to consider the quantum yield of the final conjugate. Below is a comparison of commonly used DBCO-fluorophore conjugates.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
AF488-DBCO ~495~519~73,000[1]~0.91[1][2]~66,430
DyLight 488-DBCO ~493~518~70,000[1]Not SpecifiedNot Specified
FITC-DBCO ~494~518~80,000[1]~0.32[1]~25,600
Cy3-DBCO ~550~570~150,000[1]~0.15[1]~22,500
Cy5-DBCO ~646-649~670-671~250,000[3]Not SpecifiedNot Specified
Cy5.5-DBCO ~678~694~190,000[4]Not SpecifiedNot Specified
Fluorescein (FAM)-DBCO ~494~520~75,000[5]~0.9[5]~67,500
Carboxyrhodamine 110 (CR110)-DBCO Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Brightness is a calculated value and can be influenced by the local environment of the fluorophore. Quantum yield for some dyes is not consistently reported in a DBCO-conjugated format.

From the available data, AF488-DBCO and FAM-DBCO exhibit exceptionally high quantum yields, making them excellent choices for applications requiring bright green fluorescence. In contrast, while Cy3-DBCO has a very high molar extinction coefficient, its quantum yield is significantly lower, resulting in lower overall brightness compared to the green fluorophores listed. For far-red fluorescence, Cy5-DBCO and Cy5.5-DBCO are popular choices, although their quantum yields in the conjugated form are not always readily available in product literature.

Alternatives to DBCO-Mediated Labeling

The primary alternative to the strain-promoted click chemistry involving DBCO is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While highly efficient, the cytotoxicity of the copper catalyst can be a concern for in vivo studies.[6][7] Another alternative is the reaction between trans-cyclooctenes (TCO) and tetrazines, which boasts even faster kinetics than SPAAC.

A direct comparison of the quantum yields of fluorophores conjugated via these different methods is not extensively documented in readily available literature. However, the choice of conjugation chemistry can potentially influence the fluorophore's local environment and thus its photophysical properties. When selecting a labeling strategy, it is crucial to consider not only the reaction kinetics and biocompatibility but also the potential impact on the fluorophore's performance.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

A reliable method for determining the fluorescence quantum yield of a sample is the comparative method, which involves using a well-characterized standard with a known quantum yield.[8]

Principle:

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[8] By comparing the integrated fluorescence intensity of an unknown sample to that of a standard with a known quantum yield under identical conditions (i.e., same absorbance at the same excitation wavelength), the quantum yield of the unknown can be calculated.[8]

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (10 mm path length)

  • Solvent (e.g., ethanol, phosphate-buffered saline)

  • Standard fluorophore with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • DBCO-fluorophore conjugate sample

Procedure:

  • Prepare a series of dilutions for both the standard and the unknown sample in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[8]

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a fluorimeter, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. This should yield a linear relationship.

  • Determine the slope (gradient) of the best-fit line for both plots.

  • Calculate the quantum yield of the unknown sample (Φ_x) using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_x and m_std are the slopes of the plots for the unknown and the standard, respectively.

    • n_x and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively (if different).

Below is a diagram illustrating the experimental workflow for determining the relative quantum yield.

G Experimental Workflow for Relative Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis cluster_calc Calculation prep_std Prepare dilutions of standard fluorophore abs_measure Measure absorbance at excitation wavelength prep_std->abs_measure prep_unk Prepare dilutions of DBCO-fluorophore conjugate prep_unk->abs_measure em_measure Measure fluorescence emission spectra abs_measure->em_measure integrate Integrate emission spectra em_measure->integrate plot Plot integrated intensity vs. absorbance integrate->plot slope Determine slopes of best-fit lines plot->slope calc_qy Calculate quantum yield of the conjugate slope->calc_qy

Caption: Workflow for determining relative quantum yield.

Logical Relationship: DBCO in Bioorthogonal Chemistry

The utility of DBCO-fluorophore conjugates stems from the principles of bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a prime example of such a reaction.

G Role of DBCO in Bioorthogonal Labeling cluster_components Reaction Components cluster_reaction Bioorthogonal Reaction cluster_product Result dbco DBCO-Fluorophore Conjugate spaac SPAAC (Copper-Free Click Chemistry) dbco->spaac azide Azide-Modified Biomolecule azide->spaac labeled_biomolecule Fluorescently Labeled Biomolecule spaac->labeled_biomolecule

Caption: DBCO in bioorthogonal labeling.

This selective reactivity allows for the precise attachment of fluorophores to azide-modified biomolecules in complex biological environments, such as living cells, enabling a wide range of imaging and tracking applications.[2] The high quantum yield of the conjugated fluorophore is crucial for ensuring that these labeled molecules can be detected with high sensitivity.

References

A Head-to-Head Comparison of DBCO-C3-Acid and DBCO-PEG4-Acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can significantly impact the performance and characteristics of the final conjugate. This guide provides an objective, data-driven comparison of two commonly used dibenzocyclooctyne (DBCO) linkers: DBCO-C3-Acid and DBCO-PEG4-Acid. By examining their structural differences, performance characteristics, and providing detailed experimental protocols, this guide aims to equip scientists with the necessary information to make an informed decision for their specific application, be it in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, or advanced molecular imaging probes.

Structural and Physicochemical Differences

The fundamental difference between this compound and DBCO-PEG4-Acid lies in the nature of their spacer arm, which separates the reactive DBCO moiety from the terminal carboxylic acid. This compound incorporates a short, hydrophobic three-carbon alkyl chain, while DBCO-PEG4-Acid features a hydrophilic tetraethylene glycol (PEG4) spacer. This structural variance has profound implications for the overall physicochemical properties of the linker and the resulting bioconjugate.

PropertyThis compoundDBCO-PEG4-AcidReferences
Chemical Formula C20H17NO3C30H36N2O8[1]
Molecular Weight 319.35 g/mol 552.62 g/mol [1][2]
Spacer Arm Propyl (C3)Tetraethylene glycol (PEG4)
Spacer Characteristics HydrophobicHydrophilic[][4]
Solubility Generally soluble in organic solvents like DMSO and DMF. Aqueous solubility is limited.Soluble in organic solvents (DMSO, DMF, DCM) and possesses enhanced aqueous solubility due to the PEG spacer.[5][6]
Aggregation Potential Higher, due to the hydrophobic nature of the DBCO group and the alkyl spacer.Lower, as the hydrophilic PEG chain can mitigate hydrophobic interactions and reduce aggregation.[5][7]
Steric Hindrance Minimal, due to the short spacer.Can be slightly higher than C3, but the flexibility of the PEG chain can also reduce steric hindrance during conjugation.[7]

The hydrophilic PEG4 spacer in DBCO-PEG4-Acid is a key differentiator, offering enhanced aqueous solubility and reduced aggregation of the bioconjugate.[5][7] This is particularly advantageous when working with hydrophobic payloads or biomolecules prone to aggregation. Conversely, the shorter, more rigid C3 linker in this compound may be preferable in applications where minimal linker length is critical and solubility is not a primary concern.

Performance in Bioconjugation

Both linkers utilize the same bioorthogonal reaction chemistry: the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry." The DBCO group reacts specifically and efficiently with azide-modified molecules to form a stable triazole linkage under mild, biocompatible conditions.[8][9] The carboxylic acid terminus allows for conjugation to primary amines, such as those on lysine (B10760008) residues of proteins, after activation with reagents like EDC and NHS.[5]

While direct, head-to-head kinetic comparisons are not extensively published, the efficiency of DBCO-based conjugations is generally reported to be high and near-quantitative for both types of linkers.[10] The primary performance differences will stem from the physicochemical properties imparted by the spacer.

Key Performance Considerations:

  • Reaction Environment: DBCO-PEG4-Acid's enhanced water solubility facilitates conjugation reactions in aqueous buffers with minimal need for organic co-solvents, which can be critical for maintaining the integrity of sensitive biomolecules.[5][11]

  • Pharmacokinetics: In in vivo applications, the PEG linker in DBCO-PEG4-Acid can potentially lead to longer circulation times and reduced immunogenicity of the bioconjugate.[11] The hydrophobicity of the this compound linker might lead to faster clearance.[12]

  • Non-specific Binding: While the PEG4 spacer is designed to reduce non-specific binding by creating a hydration shell, the DBCO moiety itself is hydrophobic and can contribute to such interactions.[13] The shorter, more hydrophobic C3 linker may present a slightly higher propensity for non-specific binding in some contexts.

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation process involving the activation of the carboxylic acid and the subsequent copper-free click chemistry reaction.

Amine Conjugation via Carboxylic Acid Activation

This protocol describes the conjugation of the DBCO linker to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound or DBCO-PEG4-Acid

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound or DBCO-PEG4-Acid in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the DBCO-linker with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Protein:

    • Add the activated DBCO-linker solution to the protein solution. The molar excess of the linker to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts using a desalting column.

Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction of the DBCO-modified molecule with an azide-modified molecule.

Materials:

  • DBCO-modified molecule (from section 3.1)

  • Azide-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-modified and azide-modified molecules in the reaction buffer.

    • Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.[14]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[5] Reaction times may need to be optimized.

  • Purification (if necessary):

    • The resulting conjugate can be purified from unreacted components using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizing the Workflow and Structures

To better understand the processes and molecules discussed, the following diagrams illustrate the experimental workflow and the structural differences.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Conjugation cluster_click Step 3: Copper-Free Click Chemistry DBCO-Linker DBCO-Linker Activated_DBCO_Linker Activated DBCO-NHS Ester DBCO-Linker->Activated_DBCO_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_DBCO_Linker DBCO_Protein DBCO-Labeled Protein Activated_DBCO_Linker->DBCO_Protein Conjugation Protein Protein Protein->DBCO_Protein Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-Modified Molecule Azide_Molecule->Final_Conjugate

Caption: A generalized workflow for a two-step bioconjugation using a DBCO-Acid linker.

G cluster_c3 This compound cluster_peg4 DBCO-PEG4-Acid DBCO_C3 DBCO C3 -(CH2)3- Acid_C3 -COOH DBCO_PEG4 DBCO PEG4 -(OCH2CH2)4- Acid_PEG4 -COOH

Caption: Structural comparison of the spacer arms in this compound and DBCO-PEG4-Acid.

Conclusion and Recommendations

Both this compound and DBCO-PEG4-Acid are highly effective linkers for bioconjugation via copper-free click chemistry. The choice between them should be guided by the specific requirements of the application.

Choose this compound when:

  • A short, well-defined linker length is required.

  • The hydrophobicity of the linker is not a concern or is potentially beneficial for membrane permeability in certain applications.

  • The biomolecule and payload are sufficiently soluble in the desired reaction medium.

Choose DBCO-PEG4-Acid when:

  • Enhanced aqueous solubility of the final conjugate is critical.

  • Working with hydrophobic molecules or biomolecules prone to aggregation.

  • Minimizing non-specific binding and potentially improving in vivo pharmacokinetics are important considerations.[7][11]

Ultimately, for novel applications, empirical testing of both linkers may be necessary to determine the optimal choice for achieving the desired bioconjugate properties and performance.

References

A Comparative Guide to Amine-Reactive Bioconjugation: DBCO-NHS Ester vs. Traditional Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent modification of primary amines on proteins and other biomolecules remains a cornerstone technique for researchers in drug development, diagnostics, and fundamental science. The choice of an amine-reactive group is critical and dictates the efficiency, specificity, and ultimate success of the conjugation strategy. This guide provides an objective comparison between the two-step, bioorthogonal approach using Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester and traditional direct-labeling amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, their water-soluble sulfonated counterparts (Sulfo-NHS esters), and isothiocyanates.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between DBCO-NHS ester and other amine-reactive groups lies in the conjugation workflow.

1. DBCO-NHS Ester: A Two-Step Bioorthogonal Approach

The DBCO-NHS ester strategy involves two distinct chemical reactions. First, the NHS ester moiety reacts with primary amines (e.g., on lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond, thereby labeling the biomolecule with a DBCO group. This "activated" biomolecule can then be reacted with a second molecule containing an azide (B81097) (N₃) group. This second reaction is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it proceeds with high specificity without interfering with native biological processes.[1] This copper-free click reaction forms an exceptionally stable triazole linkage.[2][3]

2. Traditional Amine-Reactive Groups: Direct Conjugation

Conversely, reagents like NHS esters, Sulfo-NHS esters, and isothiocyanates react directly with primary amines in a single step to form the final conjugate.[4] The NHS ester undergoes nucleophilic acyl substitution to create a stable amide bond, releasing NHS as a byproduct.[5] Isothiocyanates react with amines to form a stable thiourea (B124793) linkage. This direct approach is simpler but offers less control and specificity compared to the two-step DBCO methodology.

Quantitative Performance Comparison

The efficiency and outcome of a conjugation reaction depend on several factors, including reaction kinetics, stability of the reagents, and the reaction conditions.

Table 1: General Reaction Parameters for Amine-Reactive Groups

ParameterDBCO-NHS Ester (Step 1: Amination)DBCO-Azide (Step 2: Click Reaction)NHS / Sulfo-NHS Ester (Direct)Isothiocyanates (Direct)
Typical Molar Excess 5 to 30-fold over protein[6][7]1.5 to 4-fold over DBCO-protein[6][7]10 to 50-fold over protein[8]10 to 20-fold over protein
Typical Reaction Time 30 - 120 minutes[7][8]2 - 24 hours (can be <5 min for some reactants)[6][9]0.5 - 4 hours[10]2 - 12 hours
Optimal pH Range 7.2 - 8.5[4][8]7.0 - 9.0[6]7.2 - 9.0[5][10]8.5 - 9.5
Compatible Buffers Amine-free (e.g., PBS, HEPES, Borate)[2][8]Azide-free (e.g., PBS, HEPES, Tris)[9]Amine-free (e.g., PBS, HEPES, Borate)[10]Amine-free (e.g., Carbonate, Borate)
Reaction Temperature 4°C to Room Temp[7][8]4°C to 37°C[2][9]4°C to Room Temp[10]Room Temperature

Table 2: Comparative Performance Characteristics

FeatureDBCO-NHS Ester ApproachNHS / Sulfo-NHS EsterIsothiocyanates
Specificity High . NHS ester targets amines; subsequent click reaction is highly specific for azides.[1]Moderate . Reacts with all accessible primary amines.[10]Moderate . Primarily reacts with primary amines.
Bioorthogonality Excellent . The DBCO-azide reaction does not interfere with biological systems.[2]Poor . NHS esters can react with various nucleophiles present in a biological sample.Poor . Can have side reactions with other nucleophiles.
Reagent Stability DBCO-NHS ester is moisture-sensitive.[8] DBCO group has good long-term stability on biomolecules but can lose reactivity over weeks.[3][6]Highly susceptible to hydrolysis in aqueous solutions, especially at higher pH.[4][11] Half-life can be minutes at pH > 8.5.[11]More stable in aqueous solutions compared to NHS esters but still prone to hydrolysis over time.
Conjugate Stability Very High . Forms a stable amide bond and a highly stable triazole linkage.[2]High . Forms a stable amide bond.[5]High . Forms a stable thiourea bond.
Efficiency & Yield High . The click reaction is often near-quantitative, leading to high overall yields.[6]Variable . Efficiency is reduced by the competing hydrolysis reaction.[1]Good . Generally provides good yields but can be slower than NHS ester reactions.
Solubility DBCO-NHS esters often require an organic co-solvent (e.g., DMSO).[8] Sulfo-DBCO-NHS esters are available for improved water solubility.Standard NHS esters require an organic co-solvent.[4] Sulfo-NHS esters are water-soluble and membrane-impermeable, ideal for cell-surface labeling.[4][12]Generally require an organic co-solvent.

Visualizing the Workflows

The following diagrams illustrate the chemical pathways and logical comparisons between these conjugation strategies.

G cluster_0 DBCO-NHS Ester Two-Step Workflow p1 Protein (with -NH₂) step1 Step 1: Amination pH 7.2-8.5 p1->step1 dbco_nhs DBCO-NHS Ester dbco_nhs->step1 p_dbco DBCO-labeled Protein step1->p_dbco step2 Step 2: Click Reaction (SPAAC) p_dbco->step2 azide_mol Azide-Molecule (e.g., Drug, Fluorophore) azide_mol->step2 final_conjugate Final Conjugate (Stable Triazole Linkage) step2->final_conjugate G cluster_1 Direct Amine-Reactive Workflow (e.g., NHS Ester) p2 Protein (with -NH₂) step3 Direct Conjugation pH 7.2-9.0 p2->step3 nhs_reagent NHS Ester Reagent (e.g., Biotin-NHS) nhs_reagent->step3 hydrolysis Hydrolysis (Competing Reaction) step3->hydrolysis reduces efficiency final_conjugate2 Final Conjugate (Stable Amide Bond) step3->final_conjugate2 G dbco DBCO-NHS Ester Approach Workflow: Two-step (Amination + Click) Specificity: High (Bioorthogonal) Efficiency: High (Click is near-quantitative) Key Advantage: Ideal for complex biological systems nhs Direct Amine-Reactive Groups (NHS, etc.) Workflow: One-step Specificity: Moderate (Targets all amines) Efficiency: Variable (Hydrolysis competes) Key Advantage: Simplicity and speed for purified systems dbco->nhs vs.

References

A Comparative Analysis of DBCO Derivative Reaction Rates for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable cyclooctyne (B158145) is a critical step in the successful application of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This guide provides an objective comparison of the reaction kinetics of various dibenzocyclooctyne (DBCO) derivatives and other related cyclooctynes, supported by experimental data. The efficiency of bioconjugation, cellular imaging, and drug delivery development hinges on the kinetic performance of these reagents.

The reactivity of cyclooctynes in SPAAC reactions is primarily dictated by ring strain and electronic factors.[1] Generally, increased ring strain leads to faster reaction kinetics, a desirable characteristic for applications requiring rapid labeling at low reactant concentrations.[2] This guide focuses on comparing the performance of several DBCO derivatives and other widely used cyclooctynes like Bicyclo[6.1.0]nonyne (BCN) and Dibenzoannulated cyclooctyne (DIBO).

Quantitative Comparison of Reaction Rates

The most reliable metric for comparing the performance of different cyclooctynes is their second-order rate constant (k₂). This value provides a direct measure of the reaction speed between the cyclooctyne and an azide (B81097) partner. The table below summarizes reported k₂ values for various DBCO derivatives and other cyclooctynes with different azide reactants and under various conditions. It is important to note that reaction rates can be significantly influenced by the solvent, temperature, pH, and the specific structure of both the cyclooctyne and the azide.[1][3]

Cyclooctyne DerivativeAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/BufferTemperatureReference(s)
DBCO Benzyl (B1604629) Azide~0.6 - 1.0VariousRoom Temp[1]
DBCO Benzyl Azide0.24CH₃CN:H₂O (3:1)25 °C[4]
DBCO Phenyl Azide0.033CH₃CN:H₂O (3:1)25 °C[4]
Sulfo-DBCO-amine 1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES (pH 7)25/37 °C[3][5]
Sulfo-DBCO-amine 1-azido-1-deoxy-β-D-glucopyranoside0.32 - 0.85PBS (pH 7)25/37 °C[5]
Sulfo-DBCO-amine 3-azido-L-alanine0.55 - 1.22HEPES (pH 7)25/37 °C[3]
DBCO-Trastuzumab 1-azido-1-deoxy-β-D-glucopyranoside---[3]
DBCO-PEG5-Trastuzumab 1-azido-1-deoxy-β-D-glucopyranoside0.18 - 0.37HEPES/PBS25/37 °C[5]
DIBO Benzyl Azide~0.3 - 0.7VariousRoom Temp[1]
BCN Benzyl Azide~0.06 - 0.1VariousRoom Temp[1]
BCN Benzyl Azide0.07CH₃CN:H₂O (3:1)25 °C[4]
BCN Phenyl Azide0.2CH₃CN:H₂O (3:1)25 °C[4]

From the data, it is evident that DBCO derivatives generally exhibit high reaction rates, making them a preferred choice for applications where reaction speed is critical.[1] Interestingly, while DBCO reacts faster with aliphatic azides like benzyl azide, BCN shows a significantly higher reaction rate with aromatic azides such as phenyl azide.[2][4] Furthermore, modifications to the DBCO core, such as the addition of a PEG linker in DBCO-PEG5-Trastuzumab, can enhance reaction rates by reducing steric hindrance.[5][6] The choice of buffer also plays a crucial role, with HEPES buffer generally yielding higher rate constants compared to PBS.[5]

Experimental Protocols

The determination of second-order rate constants is essential for the quantitative comparison of different cyclooctyne derivatives. A common and effective method relies on UV-Vis spectrophotometry to monitor the reaction under pseudo-first-order conditions. This technique is particularly well-suited for chromophoric cyclooctynes like DBCO.[1]

Methodology: Determining Second-Order Rate Constants via UV-Vis Spectrophotometry

This protocol describes how to determine the second-order rate constant (k₂) by measuring the reaction under pseudo-first-order conditions, where one reactant (the azide) is used in significant excess.

Materials:

  • DBCO derivative (e.g., Sulfo-DBCO-amine)

  • Azide of interest (e.g., Benzyl azide, 1-azido-1-deoxy-β-D-glucopyranoside)

  • Appropriate buffer solution (e.g., PBS, HEPES at a specific pH)[1]

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Wavelength Determination: Determine the maximum absorbance wavelength (λ_max) for the specific DBCO derivative in the chosen buffer. For many DBCO compounds, this is in the range of 308-309 nm.[1][7]

  • Stock Solution Preparation: Prepare concentrated stock solutions of the DBCO derivative and the azide in the chosen buffer.

  • Reaction Setup: In a quartz cuvette, add a known, final concentration of the DBCO derivative (e.g., 50 µM).

  • Initial Absorbance: Measure the initial absorbance of the DBCO solution at its λ_max.

  • Reaction Initiation: Initiate the reaction by adding a large excess (at least 10-fold) of the azide stock solution to the cuvette. Mix quickly and thoroughly.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at λ_max over time. Record data at regular intervals until the reaction is complete, indicated by a stable absorbance reading.[1]

  • Data Analysis:

    • Convert the absorbance values to the concentration of the DBCO derivative at each time point using the Beer-Lambert law.

    • Plot the natural logarithm of the DBCO concentration (ln[DBCO]) versus time (in seconds).[1]

    • The plot should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k').[1]

  • Calculate Second-Order Rate Constant (k₂): Calculate the second-order rate constant by dividing the pseudo-first-order rate constant (k') by the initial concentration of the azide used in excess:

    • k₂ = k' / [Azide]₀ [1]

Visualizing Workflows and Relationships

To better understand the experimental process and the factors influencing cyclooctyne reactivity, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_dbco Prepare DBCO Stock Solution mix Mix DBCO and Excess Azide in Cuvette prep_dbco->mix prep_azide Prepare Azide Stock Solution prep_azide->mix det_lambda Determine λ_max of DBCO Derivative det_lambda->mix monitor Monitor Absorbance Decrease at λ_max Over Time mix->monitor plot Plot ln[DBCO] vs. Time monitor->plot calc_k1 Determine Slope (Slope = -k') plot->calc_k1 calc_k2 Calculate k₂ (k₂ = k' / [Azide]₀) calc_k1->calc_k2

Caption: Experimental workflow for determining SPAAC reaction rates via UV-Vis spectrophotometry.

G cluster_factors Structural & Electronic Factors cluster_outcome Kinetic Outcome cluster_examples Example Comparison ring_strain High Ring Strain reactivity Increased Reaction Rate (Higher k₂) ring_strain->reactivity electronics Electron-Withdrawing Groups (near alkyne) electronics->reactivity sterics Low Steric Hindrance sterics->reactivity dbco DBCO (High Strain) reactivity->dbco Faster than BCN dbco_peg DBCO-PEG (Reduced Sterics) reactivity->dbco_peg Faster than DBCO-conjugate bcn BCN (Lower Strain)

Caption: Key factors influencing the reaction rate of cyclooctynes in SPAAC reactions.

Conclusion

The choice between different DBCO derivatives and other cyclooctynes is application-dependent. For scenarios demanding the fastest possible kinetics, DBCO and its derivatives are often the superior choice.[1] However, factors such as solubility (improved by derivatives like sulfo-DBCO and DBCO-PEG), steric hindrance, and the electronic properties of the azide partner must be carefully considered.[2][6][8] This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their specific bioorthogonal chemistry needs.

References

A Researcher's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cyclooctyne (B158145) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that directly influences the efficiency and success of bioconjugation, cellular imaging, and drug delivery applications. This guide provides an objective comparison of commonly used SPAAC reagents, supported by experimental data and detailed methodologies to aid in making informed decisions for your bioorthogonal chemistry needs.

The reactivity of cyclooctynes in SPAAC reactions is primarily dictated by their ring strain and electronic properties.[1] Cyclooctynes with higher ring strain generally exhibit faster reaction kinetics, a crucial characteristic for applications requiring rapid labeling at low biomolecule concentrations.[1][2] This comparison focuses on some of the most widely utilized cyclooctynes: Dibenzocyclooctyne (DBCO), Dibenzoannulated cyclooctyne (DIBO), and Bicyclo[6.1.0]nonyne (BCN).

Quantitative Comparison of Reaction Rates

The performance of different cyclooctynes is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a standard azide (B81097), such as benzyl (B1604629) azide.[1] The following table summarizes the reported reaction rates for several common cyclooctynes.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0[3]
Dibenzoannulated cyclooctyneDIBO~0.17 - 0.7[1][3]
BicyclononyneBCN~0.06 - 0.14[1][3]
AzabenzocyclooctyneADIBO~0.90 (with primary azide)[3]
BiarylazacyclooctynoneBARACFast kinetics, but unstable[2]
TetramethylthioheptyneTMTHFast kinetics, but unstable[2]

Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.[3][4] For instance, the reactivity of sterically demanding dibenzocyclooctynes like ADIBO can decrease significantly with sterically hindered tertiary azides.[3] From the data, it is evident that DBCO derivatives generally exhibit the highest reaction rates, making them a preferred choice for applications where speed is critical.[1] DIBO also demonstrates robust reactivity, while BCN, although slower, offers advantages in terms of its smaller size and lower lipophilicity, which can be beneficial in certain biological contexts.[1][5]

Factors Influencing Reaction Kinetics

Several factors beyond the cyclooctyne structure itself can impact the rate of SPAAC reactions:

  • Buffer Type and pH: Studies have shown that buffer composition and pH can significantly affect reaction rates. For example, reactions in HEPES buffer at pH 7 have been observed to be faster than in PBS at the same pH.[4][6] Generally, higher pH values tend to increase reaction rates, though this can be buffer-dependent.[4][6]

  • Solvent: While many SPAAC reactions are performed in aqueous buffers for biological compatibility, reaction rates are often determined in organic solvents like DMSO or acetonitrile (B52724) where reagent solubility is enhanced.[4] It has been noted that 1,3-dipolar cycloaddition reactions tend to increase in rate with an increasing mole fraction of water in the solvent.[4]

  • Azide Structure: The electronic properties of the azide partner can influence the reaction kinetics. Electron-poor azides can accelerate the reaction with electron-rich cyclooctynes.[7]

  • PEG Linkers: The inclusion of a polyethylene (B3416737) glycol (PEG) linker on a DBCO-modified antibody has been shown to enhance reaction rates by approximately 31%.[4][6]

Stability of SPAAC Reagents

The stability of SPAAC reagents under various experimental conditions is a crucial consideration. While highly reactive cyclooctynes like BARAC and TMTH have been developed, their utility is often limited by their instability.[2] More commonly used reagents also exhibit differential stability:

  • DBCO: Has shown instability in the presence of the reducing agent TCEP over a 24-hour period.[8] It is also more reactive towards glutathione (B108866) (GSH) compared to BCN.[8]

  • BCN: Is significantly more stable to GSH than DBCO.[8] If reducing conditions are necessary, BCN may be a more suitable choice than DBCO, or an alternative reducing agent like DTT should be considered.[8]

  • Azides: The azide group is generally stable but can be reduced by reagents like TCEP, undergoing a Staudinger reduction.[8] DTT is a preferable reducing agent to use in the presence of azides.[8]

Experimental Protocols

Accurate determination of reaction kinetics is crucial for the objective comparison of different SPAAC reagents. The two most common methods for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.[1][3]

Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This method allows for the real-time monitoring of the change in concentration of reactants and products.[3]

Materials:

  • Cyclooctyne (e.g., DBCO, DIBO, or BCN)

  • Benzyl azide (or other azide of interest)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)[3][9]

Procedure:

  • Prepare solutions of the cyclooctyne and an excess of the azide (typically 2-12 equivalents) in the deuterated solvent at a known concentration.[3][9]

  • Include the internal standard in the reaction mixture for quantitative analysis.[3]

  • Initiate the reaction by mixing the cyclooctyne and azide solutions at a controlled temperature (e.g., 25 °C).[3][9]

  • Acquire ¹H NMR spectra at regular time intervals.[3]

  • Determine the concentration of the reactants and products at each time point by integrating their characteristic signals relative to the internal standard.[3]

  • Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).[3]

  • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (k₂ = k_obs / [Azide]₀).[1]

Protocol 2: Determination of SPAAC Reaction Kinetics by UV-Vis Spectrophotometry

This method is particularly suitable for cyclooctynes with a distinct chromophore, such as DBCO, and relies on monitoring the decrease in absorbance as the cyclooctyne is consumed.[1][4]

Materials:

  • Cyclooctyne with a UV-active chromophore (e.g., sulfo-DBCO-amine)

  • Azide of interest (e.g., 1-azido-1-deoxy-β-D-glucopyranoside)

  • Appropriate buffer (e.g., PBS, HEPES) or solvent system

Procedure:

  • Prepare a stock solution of the cyclooctyne in the chosen buffer or solvent.

  • Prepare a stock solution of the azide at a concentration significantly higher than the cyclooctyne (to ensure pseudo-first-order kinetics).

  • Record the UV-Vis spectrum of the cyclooctyne solution to determine the wavelength of maximum absorbance (λ_max). For sulfo-DBCO-amine, a characteristic absorption is at 308 nm.[4]

  • Initiate the reaction by adding the azide solution to the cyclooctyne solution in a cuvette at a controlled temperature.

  • Monitor the decrease in absorbance at λ_max over time.

  • Plot the natural logarithm of the absorbance versus time. The slope of the line will give the pseudo-first-order rate constant (k').[1]

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[1]

Visualizations

To better understand the experimental process and the factors influencing cyclooctyne reactivity, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep_cyclo Prepare Cyclooctyne Solution (Known Concentration) mix Mix Reactants at Controlled Temperature prep_cyclo->mix prep_azide Prepare Azide Solution (Excess Concentration) prep_azide->mix prep_std Add Internal Standard (for NMR) prep_std->mix monitor Monitor Reaction Progress (NMR or UV-Vis) mix->monitor measure Measure Reactant Concentration or Absorbance Over Time monitor->measure plot Plot ln[Cyclooctyne] vs. Time measure->plot calc_k1 Determine Pseudo-First-Order Rate Constant (k') from Slope plot->calc_k1 calc_k2 Calculate Second-Order Rate Constant (k₂) calc_k1->calc_k2

Caption: Experimental workflow for determining SPAAC reaction rates.

G cluster_structure Cyclooctyne Structural Features cluster_performance Reaction Performance cluster_tradeoffs Potential Trade-offs ring_strain High Ring Strain kinetics Faster Reaction Kinetics ring_strain->kinetics directly increases stability Decreased Stability ring_strain->stability can decrease ewg Electron-Withdrawing Groups ewg->kinetics increases size Small Steric Profile size->kinetics can increase lipophilicity Increased Lipophilicity size->lipophilicity decreases efficiency Higher Efficiency at Low Concentrations kinetics->efficiency

Caption: Logical relationship of cyclooctyne structure to reaction rate.

References

A Head-to-Head Comparison: Site-Specific Protein Labeling with DBCO vs. Alternative Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively attach functional molecules to proteins is paramount for advancing biological understanding and developing novel therapeutics. Among the array of techniques available, copper-free click chemistry utilizing dibenzocyclooctyne (DBCO) has emerged as a robust method for site-specific protein labeling. This guide provides an objective comparison of DBCO-based labeling with a primary alternative, maleimide-thiol chemistry, supported by experimental data and detailed protocols to inform your selection of the optimal conjugation strategy.

The Rise of Bioorthogonal Chemistry: The DBCO Advantage

At the heart of DBCO's utility is the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction. This means the DBCO group and its azide (B81097) partner react efficiently and specifically with each other under physiological conditions without interfering with native biological functional groups. This high degree of specificity minimizes off-target labeling, a crucial factor for in vitro and in vivo studies.

The general workflow for site-specific protein labeling with DBCO follows a "tag-and-modify" strategy. First, an azide group is introduced into the target protein at a specific location. This can be achieved through the incorporation of an unnatural amino acid bearing an azide group, such as p-azido-L-phenylalanine (p-AzF), or by chemically modifying a specific amino acid residue, like lysine (B10760008), with an azide-functionalized NHS ester. Subsequently, the azide-tagged protein is reacted with a molecule of interest that has been functionalized with DBCO.

Alternatively, the protein can first be modified with a DBCO-NHS ester, which reacts with primary amines like the side chain of lysine residues. The DBCO-labeled protein is then ready to react with an azide-containing molecule.

DBCO_Labeling_Workflow cluster_tag Tagging Step cluster_modify Modification Step Protein Target Protein Azide_Intro Introduce Azide (e.g., p-AzF or NHS-Azide) Protein->Azide_Intro Site-specific incorporation Azide_Protein Azide-tagged Protein Azide_Intro->Azide_Protein Labeled_Protein Site-specifically Labeled Protein Azide_Protein->Labeled_Protein DBCO_Molecule DBCO-functionalized Molecule (Dye, Drug, etc.) DBCO_Molecule->Labeled_Protein caption General workflow for site-specific protein labeling using the DBCO 'tag-and-modify' approach.

General workflow for site-specific protein labeling using the DBCO "tag-and-modify" approach.

Quantitative Comparison of Labeling Chemistries

The choice of a labeling strategy often hinges on a balance of reaction speed, efficiency, and the stability of the resulting conjugate. Below is a comparison of DBCO-azide chemistry with the widely used maleimide-thiol chemistry.

FeatureDBCO-Azide (SPAAC)Maleimide-ThiolBCN-Azide (SPAAC)
Reaction Principle Strain-Promoted Azide-Alkyne CycloadditionMichael AdditionStrain-Promoted Azide-Alkyne Cycloaddition
Specificity High (Bioorthogonal)Moderate (Reacts with free thiols)High (Bioorthogonal)
Second-Order Rate Constant (k₂) ~0.6 - 1.0 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[1]Generally faster than SPAAC~0.06 - 0.1 M⁻¹s⁻¹ (with benzyl azide)[1]
Typical Labeling Efficiency Generally high, can approach quantitative yields.[2]70-90%[3]Generally lower than DBCO.[1]
Linkage Stability (in presence of GSH) The triazole linkage is highly stable. However, the hydrophobicity of the DBCO group can sometimes lead to faster clearance.[4]Susceptible to retro-Michael reaction and exchange with serum thiols like albumin, leading to potential de-conjugation.[4]More stable to thiols like GSH compared to DBCO.[4]
Reaction Conditions Physiological pH, aqueous bufferspH 6.5-7.5 for thiol specificityPhysiological pH, aqueous buffers
Key Advantages High specificity, stable linkage, no catalyst required.Fast kinetics, well-established protocols.Good stability, smaller and less hydrophobic than DBCO.
Key Limitations Slower kinetics compared to maleimide-thiol.Potential for off-target reactions with other nucleophiles at higher pH, linkage instability.Slower kinetics compared to DBCO.

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with a DBCO-Functionalized Fluorescent Dye

This protocol describes the labeling of a protein containing a site-specifically incorporated p-azido-L-phenylalanine (p-AzF).

Materials:

  • Protein containing p-AzF (50-100 µM in PBS, pH 7.2)

  • DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5), 10 mM stock in DMSO

  • Phosphate-buffered saline (PBS), pH 7.2

  • Spin desalting columns (10 kDa MWCO)

Procedure:

  • Reaction Setup: To the solution of the p-AzF-containing protein, add a 10- to 20-fold molar excess of the DBCO-dye stock solution.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[5]

  • Purification: Remove the excess, unreacted DBCO-dye using a spin desalting column equilibrated with PBS (pH 7.2). Repeat the wash steps to ensure complete removal of the free dye.[5]

  • Confirmation of Labeling: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein-dye conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (e.g., ~650 nm for Cy5).

Protocol 2: Comparative Labeling Efficiency of DBCO-Azide vs. Maleimide-Thiol Chemistry

This protocol provides a method to directly compare the labeling efficiency of the two chemistries on a protein with both an accessible cysteine and a site-specifically incorporated azide.

Materials:

  • Protein with a single surface-accessible cysteine and a p-AzF residue.

  • DBCO-PEG-biotin (10 mM in DMSO)

  • Maleimide-PEG-biotin (10 mM in DMSO)

  • TCEP (tris(2-carboxyethyl)phosphine) solution (50 mM)

  • PBS, pH 7.0

  • Spin desalting columns

  • HABA/Avidin assay for biotin (B1667282) quantification

Procedure:

  • Protein Preparation: Dissolve the protein in PBS, pH 7.0. For the maleimide (B117702) reaction, reduce any disulfide bonds by adding TCEP to a final concentration of 1 mM and incubating for 30 minutes at room temperature. Remove the TCEP using a desalting column.

  • Labeling Reactions (in parallel):

    • DBCO-Azide: To the azide-containing protein, add a 5-fold molar excess of DBCO-PEG-biotin.

    • Maleimide-Thiol: To the reduced cysteine-containing protein, add a 5-fold molar excess of Maleimide-PEG-biotin.

  • Incubation: Incubate both reactions for 2 hours at room temperature.

  • Purification: Purify both labeled proteins using spin desalting columns to remove unreacted biotin reagents.

  • Quantification of Labeling Efficiency:

    • Determine the protein concentration of each purified sample using a Bradford assay or by measuring absorbance at 280 nm.

    • Quantify the amount of biotin incorporated into each protein sample using a HABA/Avidin assay according to the manufacturer's instructions.

    • Calculate the labeling efficiency as the molar ratio of biotin to protein.

Application Spotlight: Visualizing the MAPK/ERK Signaling Pathway

Site-specific labeling is instrumental in studying complex cellular processes like the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This pathway is a crucial cascade of protein phosphorylations that relays signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer.

By site-specifically labeling key kinases in this pathway, such as MEK or ERK, with fluorescent probes, researchers can track their localization and interactions in real-time within living cells using advanced microscopy techniques.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Leads to caption Simplified diagram of the MAPK/ERK signaling pathway.

Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

The selection of a site-specific protein labeling strategy is a critical decision that depends on the specific experimental goals. DBCO-based copper-free click chemistry offers unparalleled specificity and the formation of a highly stable triazole linkage, making it an excellent choice for applications where off-target reactions must be minimized and conjugate stability is paramount. While maleimide-thiol chemistry provides faster reaction kinetics, the potential for off-target reactions and the lower stability of the resulting thioether bond are important considerations. By carefully weighing the advantages and limitations of each method, researchers can choose the most appropriate tool to advance their scientific inquiries.

References

A Comparative Guide to DBCO Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, which connects a potent cytotoxic payload to a monoclonal antibody, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1] Among the various conjugation strategies, the use of Dibenzocyclooctyne (DBCO) linkers via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful, copper-free click chemistry approach.[2][]

This guide provides an objective comparison of DBCO linkers against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their ADC programs.

DBCO Linkers vs. Alternatives: A Performance Overview

The primary advantage of DBCO linkers lies in the bioorthogonality of the SPAAC reaction. This copper-free click chemistry proceeds with high efficiency and specificity under mild, aqueous conditions, avoiding the use of cytotoxic copper catalysts that can compromise the integrity of the antibody and pose safety concerns.[4][5] The reaction between a DBCO group and an azide (B81097) forms a highly stable triazole linkage, minimizing premature drug release and simplifying the purification process.[4]

The most common alternative for bioconjugation is maleimide-based chemistry, which involves the reaction of a maleimide (B117702) group with a thiol (sulfhydryl) group. While widely used, the resulting thioether bond is susceptible to retro-Michael reactions, leading to payload deconjugation in the plasma.[6][7] This can increase off-target toxicity and reduce the therapeutic window.[7][8]

Key Performance Attributes:

  • Stability: The triazole bond formed by DBCO-azide cycloaddition is significantly more stable in plasma compared to the thiol-maleimide linkage.[4][6] This enhanced stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, minimizing systemic toxicity.[9]

  • Reactivity and Specificity: SPAAC is a highly specific bioorthogonal reaction, meaning the DBCO and azide groups react exclusively with each other without cross-reacting with native biological functionalities.[][10] This leads to a more homogeneous ADC product with a consistent drug-to-antibody ratio (DAR).[4][11]

  • Hydrophobicity: A potential challenge with DBCO linkers is their inherent hydrophobicity, which, combined with a hydrophobic payload, can lead to ADC aggregation.[4] This issue can be mitigated by incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve solubility and pharmacokinetic properties.[4][11][12]

Data Presentation: Comparative Performance Metrics

The following tables summarize quantitative data comparing the performance of DBCO-linked ADCs with alternatives, primarily maleimide-based conjugates.

Table 1: Comparative Plasma Stability of ADCs with Different Linkers

Linker Chemistry Conjugation Reaction Linkage Bond Stability in Human Plasma (7 days) Primary Instability Mechanism Reference
DBCO-Azide Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Triazole High (>95% intact ADC) Hydrolysis (very slow) [4],[2]
Maleimide-Thiol Michael Addition Thioether Moderate-Low (potential for significant deconjugation) Thiol-maleimide exchange with albumin/glutathione (B108866) [6],[7]
Hydrazone Carbonyl Condensation Hydrazone pH-dependent (Stable at pH 7.4, labile at acidic pH) Hydrolysis in acidic endosomal/lysosomal compartments [13]

| Disulfide | Thiol-Disulfide Exchange | Disulfide | Reductant-dependent (Stable in plasma, labile intracellularly) | Reduction by intracellular glutathione |[14] |

Table 2: In Vitro Cytotoxicity of ADCs

ADC Target Linker-Payload Cell Line IC50 (pM) Key Finding Reference
HER2 DBCO-PEG4-Val-Cit-MMAE HER2+ 8.8 DBCO-linked ADC showed higher potency than a Val-Cit ADC. [1]
HER2 Val-Cit-MMAE HER2+ 14.3 Standard cleavable linker for comparison. [1]
EpCAM CX-DM1 (non-DBCO) EpCAM+ N/A Showed higher in vivo activity than SMCC-DM1 ADC. [1]

| HER2 | Sulfatase-cleavable linker-MMAE | HER2+ | 61 | Exhibited high cytotoxicity and superior selectivity. |[1] |

Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for the successful development and evaluation of ADCs.

Protocol 1: Synthesis of a DBCO-Linked ADC via SPAAC

This protocol describes a general two-stage method for conjugating an azide-modified payload to an antibody using a DBCO-NHS ester linker.[15]

Stage 1: Antibody Modification with DBCO-Linker

  • Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Activation (if starting with a carboxylic acid linker): Dissolve the DBCO-PEG4-acid linker and N-hydroxysuccinimide (NHS) in anhydrous DMSO at a 1:1.2 molar ratio. Add a coupling agent like DCC (1:1.1 molar ratio) to activate the carboxylic acid to an amine-reactive NHS ester.

  • Conjugation: Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester (dissolved in DMSO) to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), exchanging the buffer back to PBS. The resulting product is the DBCO-functionalized antibody.

Stage 2: Payload Conjugation (Copper-Free Click Chemistry)

  • Reaction Setup: Add the azide-functionalized payload (e.g., cytotoxic drug) to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.[15]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[16]

  • Final Purification: Purify the final ADC product to remove unreacted payload and any aggregates. This is typically achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[16]

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like UV-Vis spectroscopy, LC-MS, and SEC.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, predicting its potential for premature payload release.[2][17]

  • Preparation: Incubate the ADC in human or mouse plasma at a concentration of approximately 1 mg/mL at 37°C. Include a buffer-only control to assess inherent ADC stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Isolate the ADC from the plasma samples at each time point using immunoaffinity capture, such as with Protein A magnetic beads. Wash the beads to remove non-specifically bound plasma proteins.

  • Analysis: Elute the ADC from the beads and analyze the intact or partially degraded ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability and drug deconjugation.[2]

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against target cancer cells.

  • Cell Plating: Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC/control dilutions. Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations: Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of key processes in DBCO-linker based ADC development.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ADC_Synthesis_Workflow start Start: Antibody & Azide-Payload step1 Antibody Modification: React Antibody with DBCO-NHS Ester start->step1 purify1 Purification 1: Remove excess DBCO linker step1->purify1 step2 Payload Conjugation (SPAAC): React DBCO-Antibody with Azide-Payload purify1->step2 purify2 Purification 2: Remove excess payload step2->purify2 end Final Product: Characterized ADC purify2->end

General workflow for the synthesis of a DBCO-linked ADC.

ADC_Internalization_Pathway cluster_cell Target Cancer Cell receptor 1. Antigen Binding internalization 2. Internalization receptor->internalization endosome 3. Endosome Trafficking internalization->endosome lysosome 4. Lysosomal Fusion endosome->lysosome release 5. Payload Release lysosome->release action 6. Cytotoxic Action (e.g., Mitotic Arrest) release->action ADC ADC in Circulation ADC->receptor Targeting

Cellular uptake and payload release pathway for an ADC.

References

Safety Operating Guide

Navigating the Disposal of DBCO-C3-Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of chemical reagents like DBCO-C3-Acid are paramount for ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, offering immediate safety and logistical information to facilitate compliant laboratory operations.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to adhere to the following safety measures:

  • Work in a well-ventilated area: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Safety goggles to protect the eyes from potential splashes.

    • A lab coat to shield skin and clothing.

    • Chemical-resistant gloves (e.g., nitrile) to prevent dermal contact.

  • Avoid dust formation: As this compound is a solid, care should be taken to minimize the generation of dust during handling and transfer.[1]

  • Prevent contact: Avoid direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

Chemical and Physical Properties of this compound

Understanding the properties of a substance is the first step toward its safe management. Below is a summary of the available data for this compound.

PropertyValue
Appearance Solid
Molecular Formula C₂₀H₁₇NO₃
Molecular Weight 319.35 g/mol
Storage Conditions Store in a dry, dark place at -20°C for long-term stability.
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. This ensures that the waste is managed in an environmentally responsible and compliant manner.

Step 1: Waste Identification and Segregation

  • Designate as Chemical Waste: Treat all unused, expired, or contaminated this compound as chemical waste.

  • Segregate Solid Waste: Collect this compound as a solid chemical waste. Do not mix it with liquid waste streams, particularly aqueous waste.

  • Segregate Contaminated Materials: Any labware that has come into direct contact with this compound, such as weighing paper, pipette tips, and gloves, should also be disposed of as solid chemical waste.

Step 2: Waste Collection and Containment

  • Use a Compatible Container: Collect the solid waste in a container that is chemically compatible with organic acids. A high-density polyethylene (B3416737) (HDPE) container with a secure, screw-on lid is a suitable option.

  • Proper Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date of accumulation (the date the first waste was added to the container)

    • The primary hazard(s) (e.g., "Solid," "Organic Acid"). Consult your EHS department for specific labeling requirements.

Step 3: Storage Pending Disposal

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated chemical waste storage area.

  • Segregation from Incompatibles: Ensure the storage area is away from incompatible materials. As a general precaution, store acids separately from bases and oxidizers.

  • Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Provide Information: Be prepared to provide the EHS office or the chemical waste contractor with the full chemical name and any available safety information.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

DisposalWorkflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Wear Appropriate PPE C Collect Solid Waste in Compatible Container A->C B Handle in Fume Hood B->C D Segregate from Other Waste Streams C->D E Label Container Clearly D->E F Store in Designated Waste Area E->F G Contact Institutional EHS Office F->G H Arrange for Pickup by Licensed Contractor G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these guidelines and, most importantly, consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling DBCO-C3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DBCO-C3-Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

This compound is a click chemistry intermediate utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Due to its chemical nature, specific precautions must be taken during handling, storage, and disposal to minimize risks.

Personal Protective Equipment (PPE)

To prevent skin and eye contact, inhalation, and ingestion, the following personal protective equipment is mandatory when working with this compound.[4]

OperationRequired PPE
Weighing and Aliquoting Powder Nitrile or neoprene gloves (double-gloving recommended), Lab coat or disposable gown, Safety glasses with side shields or chemical splash goggles, Face mask or respirator (if not in a chemical fume hood).[4]
Dissolving in Solvent Nitrile or neoprene gloves, Lab coat or disposable gown, Chemical splash goggles.[4]
Performing Reactions Nitrile or neoprene gloves, Lab coat or disposable gown, Chemical splash goggles.[4]
Handling Waste Nitrile or neoprene gloves, Lab coat or disposable gown, Chemical splash goggles.[4]

A foundational requirement for all personnel handling chemicals is to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection.[4]

Hazard Identification

Based on available safety information, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

It is imperative to handle this compound with appropriate caution as its toxicological properties have not been exhaustively investigated.[6]

Operational Plan: From Receipt to Disposal

A systematic approach is essential for the safe handling of this compound. The following step-by-step protocol outlines the key stages of the operational workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[4]

  • Storage of Powder: Store the solid compound in a tightly sealed container in a freezer at -20°C for long-term stability (up to 3 years).[1][7] It should be stored under an inert atmosphere.[5]

  • Storage of Solutions: If dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1][2]

Preparation for Use
  • Equilibration: Before opening the vial, allow it to warm to room temperature to prevent moisture condensation.[4]

  • Weighing: Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood or a well-ventilated area to minimize inhalation of dust particles.[4][6]

  • Dissolution: this compound is soluble in DMSO.[1][2] Perform the dissolution process within a fume hood to avoid exposure to solvent vapors.[4]

Experimental Procedures
  • Reaction Setup: Ensure all reaction vessels are appropriately sealed or vented depending on the specific reaction conditions.[4]

  • General Handling: Avoid breathing any dust, fumes, vapors, or mist.[6] Do not eat, drink, or smoke in the laboratory area where the compound is being used.[6] Wash hands thoroughly after handling.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[4]

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled and sealed container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container compatible with the chemical and solvent.[8] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any labware, such as pipette tips, tubes, and weighing paper, that has come into contact with the compound should be disposed of in a designated solid chemical waste container.[8]

  • Professional Disposal: Arrange for a licensed chemical waste disposal service to collect and manage the waste in accordance with local, state, and federal regulations.[8] Do not dispose of this compound down the drain or in regular trash.[4]

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

A Receipt of this compound B Inspect Container for Damage A->B C Store at -20°C (Solid) or -80°C (Solution) B->C No M Damaged? Contact Supplier & EHS B->M Yes D Preparation for Use C->D E Equilibrate to Room Temp D->E F Weigh/Dissolve in Fume Hood E->F G Perform Experiment F->G H Follow Safe Handling Protocols G->H I Waste Generation G->I J Segregate Waste (Solid/Liquid/Contaminated) I->J K Store Waste in Labeled, Sealed Containers J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DBCO-C3-Acid
Reactant of Route 2
DBCO-C3-Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.